Product packaging for (s)-3-Amino-4-methylpentanoic acid(Cat. No.:CAS No. 40469-85-0)

(s)-3-Amino-4-methylpentanoic acid

Cat. No.: B3028935
CAS No.: 40469-85-0
M. Wt: 131.17 g/mol
InChI Key: GLUJNGJDHCTUJY-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Beta-Leucine, also known as (S)-homo-beta-val or b-leucine, belongs to the class of organic compounds known as beta amino acids and derivatives. These are amino acids having a (-NH2) group attached to the beta carbon atom. Beta-Leucine is soluble (in water) and a weakly acidic compound (based on its pKa). Beta-Leucine has been primarily detected in blood. Beta-Leucine has been linked to the inborn metabolic disorders including vitamin B12 deficiency.
(3S)-beta-leucine is the (3S)-beta-isomer of leucine. It is an enantiomer of a (3R)-beta-leucine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO2 B3028935 (s)-3-Amino-4-methylpentanoic acid CAS No. 40469-85-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-amino-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-4(2)5(7)3-6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUJNGJDHCTUJY-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Beta-Leucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003640
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

40469-85-0, 5699-54-7
Record name 40469-85-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Beta-Leucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003640
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Characteristics of (s)-3-Amino-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(s)-3-Amino-4-methylpentanoic acid, also known as β-leucine, is a non-proteinogenic β-amino acid. As a stereoisomer of its more common α-amino acid counterpart, L-leucine, it presents a unique structural motif that is of significant interest to researchers in drug discovery, peptide synthesis, and chemical biology.[1] Its applications range from serving as a crucial building block in the synthesis of complex pharmaceutical intermediates to its use as a tool in metabolic and structural biology studies.[1] Understanding the fundamental physicochemical characteristics of this compound is paramount for its effective application, enabling scientists to predict its behavior in various chemical and biological systems, design robust experimental protocols, and ensure the reliability and reproducibility of their research. This guide provides a comprehensive overview of the core physicochemical properties of this compound, grounded in established scientific principles and experimental methodologies.

Molecular Structure and Basic Properties

The foundational attributes of a molecule dictate its interactions and reactivity. This compound is characterized by a six-carbon backbone with an amino group at the β-position (carbon 3) and a methyl branch at carbon 4.

The stereochemistry at the chiral center (carbon 3) is designated as (S), which is a critical determinant of its biological activity and interaction with other chiral molecules.

Table 1: Core Molecular and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₁₃NO₂[2][3]
Molecular Weight 131.17 g/mol [2][3]
Appearance White to off-white solid[4]
Melting Point 206-209°C
Boiling Point 232°C at 760 mmHg
CAS Number 40469-85-0[2][3]

Acid-Base Properties: pKa and the Zwitterionic Nature

Like all amino acids, this compound is an amphoteric molecule, containing both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). This dual functionality governs its charge state in aqueous solutions, which is critically dependent on the pH.

The tendency of these functional groups to ionize is quantified by their pKa values. The pKa is the pH at which a functional group is 50% ionized. For amino acids with a neutral side chain, there are two primary pKa values: pKa₁ for the carboxylic acid group and pKa₂ for the amino group.[5][6]

At a pH below pKa₁, the molecule will be predominantly in its cationic form. As the pH increases past pKa₁, the carboxylic acid group deprotonates, and the molecule exists as a zwitterion (a neutral molecule with both a positive and a negative charge). As the pH surpasses pKa₂, the amino group is deprotonated, resulting in the anionic form.

The isoelectric point (pI) is the pH at which the net charge of the molecule is zero. For a neutral side-chain amino acid, it can be calculated as the average of pKa₁ and pKa₂.[5][7]

Experimental Determination of pKa: Acid-Base Titration

The gold standard for determining the pKa values of an amino acid is through acid-base titration. This method provides a direct measurement of the buffering capacity of the ionizable groups.

Principle: A solution of the amino acid is titrated with a strong base (e.g., NaOH), and the pH is monitored as a function of the volume of titrant added. The resulting titration curve will show inflection points corresponding to the pKa values of the ionizable groups.

Workflow for pKa Determination:

Caption: Workflow for the experimental determination of pKa values via acid-base titration.

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. For laboratory applications, understanding solubility is essential for preparing stock solutions and designing reaction conditions.

A reported solubility for the racemic mixture (DL-3-Amino-4-methylpentanoic acid) in water is 26 mg/mL. It is important to note that the solubility of the pure (S)-enantiomer may differ slightly. The compound is reported to be insoluble in DMSO.[8]

Experimental Determination of Solubility: The Shake-Flask Method

The equilibrium solubility of a compound is most commonly determined using the shake-flask method. This technique measures the concentration of a saturated solution in equilibrium with the solid compound.

Principle: An excess amount of the solid compound is added to a specific solvent and agitated until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.

Workflow for Shake-Flask Solubility Assay:

References

The Enigmatic Isomer: A Technical Guide to the Biological Activity of β-Leucine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

[January 3, 2026]

Abstract

This technical guide provides a comprehensive exploration of the biological activity of β-leucine, a naturally occurring beta-amino acid and positional isomer of the well-studied L-leucine. While research on L-leucine and its metabolites, such as β-hydroxy-β-methylbutyrate (HMB), has extensively documented their roles in muscle protein synthesis, metabolic regulation, and cellular signaling, β-leucine remains a comparatively enigmatic molecule. This document synthesizes the current, albeit limited, understanding of β-leucine's biosynthesis, metabolism, and potential physiological significance. We delve into its formation via the vitamin B12-dependent enzyme leucine 2,3-aminomutase and its accumulation in states of cobalamin deficiency. Furthermore, we explore the prospective, yet largely uninvestigated, therapeutic applications of β-leucine by drawing parallels with the known biological activities of other β-amino acids. This guide aims to equip researchers and drug development professionals with a foundational understanding of β-leucine, highlighting critical knowledge gaps and opportunities for future investigation into its potential as a bioactive compound.

Introduction: Beyond the Alpha-Isomer

The branched-chain amino acid (BCAA) L-leucine is a cornerstone of protein synthesis and a potent activator of the mechanistic target of rapamycin (mTOR) signaling pathway, which governs cell growth and proliferation.[1][2] Its metabolic derivatives, particularly α-ketoisocaproate (KIC) and β-hydroxy-β-methylbutyrate (HMB), have also demonstrated significant biological effects, from stimulating insulin secretion to attenuating muscle protein breakdown.[3] However, the metabolic journey of L-leucine holds a less-explored path: its conversion to the positional isomer, β-leucine (3-amino-4-methylpentanoic acid).

This guide shifts the focus from the well-trodden territory of L-leucine to the intriguing biological landscape of its beta-isomer. While direct research into the specific functions of β-leucine is sparse, its endogenous production and the established bioactivities of the broader class of β-amino acids suggest a molecule of untapped potential.[4][5][6][7] This document will serve as a technical primer, consolidating the established knowledge and presenting a scientifically grounded framework for future research into the biological activities of β-leucine.

Biosynthesis and Metabolism: A Tale of Two Isomers

β-leucine is not an amino acid incorporated into proteins during translation but is a product of L-leucine metabolism.[8] Its formation is a testament to the intricate enzymatic machinery that governs amino acid fate within the cell.

The Role of Leucine 2,3-Aminomutase

The key enzyme responsible for the synthesis of β-leucine is leucine 2,3-aminomutase . This enzyme catalyzes the reversible interconversion of L-leucine (α-leucine) and β-leucine.[9][10]

  • Mechanism: Leucine 2,3-aminomutase is a cobalamin (vitamin B12) dependent enzyme.[9][11] It facilitates an intramolecular 1,2-shift of the amino group from the alpha-carbon to the beta-carbon of the leucine backbone.

  • Distribution: The activity of this enzyme has been detected in various organisms, including several species of Clostridium, and in mammalian tissues such as the liver and leukocytes in rats, monkeys, and humans.[9]

  • Clinical Significance: The dependence of leucine 2,3-aminomutase on vitamin B12 is clinically relevant. In individuals with pernicious anemia, a state of cobalamin deficiency, plasma concentrations of β-leucine are notably elevated, while L-leucine levels are lower.[11] This suggests that the equilibrium of the reaction is affected, potentially impairing the conversion of β-leucine back to L-leucine.[11]

Metabolic Fate of β-Leucine

Once formed, β-leucine is further metabolized, although the enzymatic steps are not fully characterized.[8] The proposed pathway involves its conversion to β-ketoisocaproate (β-KIC), which can then be metabolized to β-ketoisocaproyl-CoA and subsequently to acetyl-CoA, feeding into the citric acid cycle for energy production.[8] It is important to note that this is a minor pathway for L-leucine metabolism, accounting for less than 5% in most tissues, with the exception of the testes where it can be significantly higher.[8]

Diagram: Biosynthesis and Metabolism of β-Leucine

Beta_Leucine_Metabolism L_Leucine L-Leucine Beta_Leucine β-Leucine L_Leucine->Beta_Leucine Leucine 2,3-Aminomutase (Vitamin B12 dependent) Metabolites Downstream Metabolites (β-KIC, Acetyl-CoA) Beta_Leucine->Metabolites Uncharacterized Enzymes

Caption: Interconversion of L-leucine and β-leucine.

Potential Biological Activities: An Emerging Frontier

Direct experimental evidence for the biological activity of β-leucine is currently limited. However, based on its structure as a β-amino acid and its relationship with L-leucine, we can hypothesize several areas of potential interest for researchers and drug developers.

Insights from the β-Amino Acid Class

β-amino acids and their derivatives are known to possess a wide range of pharmacological properties.[4][5][6][7] These include:

  • Antimicrobial and Antifungal Activity: Certain β-amino acids have demonstrated efficacy against various pathogens.[4][6]

  • Metabolic Regulation: Some β-amino acids exhibit hypoglycemic and antiketogenic properties.[4][6]

  • Enzymatic Stability: Peptides containing β-amino acids often show increased resistance to proteolytic degradation, a desirable characteristic for therapeutic peptides.[12]

While these are general properties of the class, they provide a rationale for investigating whether β-leucine shares any of these activities.

Neurological and Neurotransmitter Modulation

The central nervous system (CNS) is a potential site of action for β-leucine. L-leucine is known to cross the blood-brain barrier and participate in the metabolism of excitatory neurotransmitters like glutamate.[13][14] Given the structural similarity, it is plausible that β-leucine could also be transported into the brain and interact with neuronal pathways. Commercial suppliers of D-β-leucine hydrochloride suggest its use in neuroscience research for exploring effects on neurotransmitter regulation, although peer-reviewed data is lacking.[15]

Muscle Metabolism and Protein Synthesis

L-leucine is a potent stimulator of muscle protein synthesis. While there is no direct evidence that β-leucine shares this anabolic property, its potential role in muscle metabolism warrants investigation. Commercial descriptions of L- and D-β-leucine hydrochloride claim they play a role in protein synthesis and muscle recovery, which, if substantiated, could have significant implications for sports nutrition and the treatment of sarcopenia.[15]

Experimental Protocols for Investigating β-Leucine Activity

To bridge the knowledge gap surrounding β-leucine, rigorous experimental investigation is required. The following protocols provide a starting point for researchers interested in exploring its biological effects.

Protocol: In Vitro Assessment of β-Leucine on Pancreatic β-Cell Function

Objective: To determine the effect of β-leucine on insulin secretion from pancreatic β-cells.

Methodology:

  • Cell Culture: Culture a pancreatic β-cell line (e.g., INS-1E) in standard growth medium.

  • Treatment: Incubate the cells with varying concentrations of β-leucine (e.g., 0.1, 1, 5, 10 mM) for a specified period (e.g., 72 hours). A control group with no added β-leucine should be included.

  • Insulin Secretion Assay:

    • Pre-incubate the cells in a low-glucose buffer (e.g., 3.3 mM glucose) for 30 minutes.

    • Incubate the cells in either a low-glucose (basal) or high-glucose (stimulated, e.g., 16.7 mM) buffer for 1 hour.

    • Collect the supernatant and measure insulin concentration using an ELISA kit.

  • Data Analysis: Compare insulin secretion in β-leucine-treated cells to control cells under both basal and glucose-stimulated conditions.

Diagram: Workflow for β-Cell Insulin Secretion Assay

Insulin_Secretion_Workflow start Culture Pancreatic β-Cells treat Incubate with β-Leucine (various concentrations) start->treat preincubate Pre-incubate in Low-Glucose Buffer treat->preincubate incubate_basal Incubate in Low-Glucose Buffer preincubate->incubate_basal incubate_stim Incubate in High-Glucose Buffer preincubate->incubate_stim collect Collect Supernatant incubate_basal->collect incubate_stim->collect measure Measure Insulin (ELISA) collect->measure analyze Data Analysis measure->analyze

Caption: Experimental workflow for assessing β-leucine's effect on insulin secretion.

Protocol: Analysis of β-Leucine in Biological Samples

Objective: To quantify the concentration of β-leucine in plasma or tissue samples.

Methodology:

  • Sample Preparation:

    • For plasma/serum: Deproteinize the sample using a suitable method (e.g., acid precipitation).

    • For tissue: Homogenize the tissue in an appropriate buffer and deproteinize the homogenate.

  • Derivatization (if necessary): Depending on the analytical method, derivatization of the amino group may be required to enhance detection.

  • Analytical Method:

    • Gas Chromatography-Mass Spectrometry (GC-MS): A common method for amino acid analysis.

    • High-Performance Liquid Chromatography (HPLC): Can be used with various detection methods (e.g., fluorescence, mass spectrometry).

  • Quantification: Use a standard curve prepared with known concentrations of a β-leucine standard for accurate quantification.

Table 1: Comparison of Analytical Methods for β-Leucine Detection

MethodPrincipleAdvantagesDisadvantages
GC-MS Separation by gas chromatography followed by mass spectrometric detection.High sensitivity and specificity.Often requires derivatization.
HPLC-MS Separation by liquid chromatography followed by mass spectrometric detection.High sensitivity and specificity, suitable for a wide range of molecules.Can be more complex to operate than GC-MS.
Colorimetric/Fluorometric Assays Enzymatic reactions leading to a colored or fluorescent product.[16][17]High-throughput, relatively simple.May lack specificity for β-leucine and measure total BCAAs.

Future Directions and Conclusion

The biological significance of β-leucine is a nascent field of research with considerable potential. While the current body of literature is sparse, the established connection to vitamin B12 metabolism and the known bioactivities of β-amino acids provide a compelling rationale for further investigation.

Key areas for future research include:

  • Direct Pharmacological Effects: In vivo studies administering β-leucine to animal models are crucial to determine its physiological effects on metabolism, neurological function, and muscle physiology.

  • Mechanism of Action: Elucidating the cellular and molecular targets of β-leucine will be essential to understanding its biological role. This includes investigating its interaction with cell surface receptors, transporters, and intracellular signaling pathways.

  • Therapeutic Potential: Given the suggested applications in metabolic and neurological disorders, preclinical studies are needed to evaluate the therapeutic efficacy and safety of β-leucine and its derivatives.

  • Role in Human Health and Disease: Further investigation into the clinical implications of altered β-leucine levels, particularly in the context of vitamin B12 deficiency and other metabolic disorders, is warranted.

References

Unveiling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of (s)-3-Amino-4-methylpentanoic Acid (Pregabalin)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(s)-3-Amino-4-methylpentanoic acid, widely known as Pregabalin, is a cornerstone in the management of neuropathic pain, epilepsy, and generalized anxiety disorder.[1] Despite its structural resemblance to the inhibitory neurotransmitter γ-aminobutyric acid (GABA), its mechanism of action diverges significantly, centering on its high-affinity interaction with the α2δ subunit of voltage-gated calcium channels (VGCCs). This guide provides a comprehensive exploration of the molecular mechanisms underpinning the therapeutic effects of Pregabalin. We will delve into its primary molecular target, the downstream consequences on neurotransmitter release and cellular signaling, and present detailed experimental protocols for investigating its pharmacodynamics. This document is intended to serve as a technical resource for researchers and professionals in the field of drug discovery and development, offering a granular understanding of Pregabalin's pharmacology.

Introduction: Beyond the GABA Analogue Facade

Initially synthesized as a structural analogue of GABA, it was presumed that this compound (Pregabalin) would exert its effects through the GABAergic system. However, extensive research has unequivocally demonstrated that Pregabalin does not bind to GABA receptors (GABA-A or GABA-B) nor does it influence GABA synthesis or metabolism.[1] The true mechanism of action lies in its specific and high-affinity binding to the α2δ auxiliary subunit of voltage-gated calcium channels.[2][3] This interaction is the linchpin of its therapeutic efficacy, leading to a cascade of events that ultimately dampen neuronal hyperexcitability. This guide will systematically dissect this mechanism, from the initial binding event to the subsequent modulation of neural circuits.

The Primary Molecular Target: The α2δ Subunit of Voltage-Gated Calcium Channels

The α2δ protein is an auxiliary subunit of VGCCs, which are crucial for neurotransmitter release and neuronal excitability.[2] Pregabalin selectively binds to the α2δ-1 and α2δ-2 isoforms, with negligible affinity for α2δ-3 or α2δ-4.[4] This binding is stereospecific, with the (S)-enantiomer (Pregabalin) exhibiting significantly higher affinity than its (R)-enantiomer.

Binding Affinity and Molecular Interactions

The affinity of Pregabalin for the α2δ subunit is in the nanomolar range, indicating a potent interaction. Recent cryo-electron microscopy (cryo-EM) studies of the related compound gabapentin bound to the CaVα2δ-1 subunit have provided invaluable insights into the binding pocket.[4][5] These studies reveal a binding site within the dCache1 domain of CaVα2δ-1 that completely encapsulates the ligand.[4][5] The interaction is stabilized by a network of hydrogen bonds and van der Waals forces. A critical amino acid residue, Arginine 217 (R217) in the α2δ-1 protein, has been identified as essential for high-affinity binding; mutation of this residue to Alanine (R217A) dramatically reduces the binding of Pregabalin.[2]

LigandTarget SubunitBinding Affinity (Kd)Reference
[3H]-PregabalinPorcine α2δ-1 (recombinant)5 ± 0.1 nM[6]
[3H]-PregabalinHuman α2δ-2 (recombinant)7 ± 0.6 nM[6]
[3H]-PregabalinHuman cortical membranes9 ± 2.4 nM[6]

Downstream Consequences of α2δ Subunit Binding

The binding of Pregabalin to the α2δ subunit does not directly block the calcium channel pore. Instead, it modulates the trafficking and function of the channel, leading to a reduction in the release of several excitatory neurotransmitters.

Inhibition of Neurotransmitter Release

A primary consequence of Pregabalin's action is the subtle reduction in the synaptic release of neurotransmitters, particularly in conditions of neuronal hyperexcitability.[2][3] This includes a decrease in the release of:

  • Glutamate: The principal excitatory neurotransmitter in the central nervous system.

  • Norepinephrine (Noradrenaline): A monoamine neurotransmitter involved in alertness and arousal.

  • Substance P: A neuropeptide involved in pain signaling.

  • Calcitonin gene-related peptide (CGRP): A peptide involved in pain transmission and inflammation.[1]

This reduction in neurotransmitter release is thought to be the primary mechanism underlying Pregabalin's analgesic, anticonvulsant, and anxiolytic effects.

Pregabalin Pregabalin (this compound) alpha2delta α2δ Subunit of Voltage-Gated Ca²⁺ Channel Pregabalin->alpha2delta Binds with high affinity VGCC_trafficking Modulation of VGCC Trafficking alpha2delta->VGCC_trafficking Ca_influx Reduced Ca²⁺ Influx upon Depolarization VGCC_trafficking->Ca_influx Vesicle_fusion Decreased Synaptic Vesicle Fusion Ca_influx->Vesicle_fusion NT_release Reduced Release of Excitatory Neurotransmitters (Glutamate, Substance P, etc.) Vesicle_fusion->NT_release Neuronal_excitability Decreased Neuronal Hyperexcitability NT_release->Neuronal_excitability Therapeutic_effects Analgesic, Anticonvulsant, Anxiolytic Effects Neuronal_excitability->Therapeutic_effects

Figure 1: Simplified signaling pathway of Pregabalin's mechanism of action.

Modulation of Intracellular Signaling Pathways

Beyond the direct impact on neurotransmitter release, evidence suggests that gabapentinoids, including Pregabalin, can modulate intracellular signaling cascades. Studies have shown that gabapentin can suppress the activation of Protein Kinase C (PKC) and the downstream Extracellular signal-regulated kinase (ERK) pathway (PKC-ERK1/2 signaling).[7][8] This pathway is implicated in the sensitization of neurons during chronic pain states. By inhibiting this pathway, Pregabalin may further contribute to its analgesic effects by reducing central sensitization.

cluster_0 Pregabalin's Influence on Intracellular Signaling Pregabalin Pregabalin alpha2delta α2δ Subunit Pregabalin->alpha2delta Binds to PKC Protein Kinase C (PKC) alpha2delta->PKC Inhibits activation of ERK Extracellular Signal-Regulated Kinase (ERK1/2) PKC->ERK Phosphorylates and activates Central_Sensitization Reduced Central Sensitization ERK->Central_Sensitization Contributes to Analgesia Analgesic Effect Central_Sensitization->Analgesia Leads to

Figure 2: Proposed modulation of the PKC-ERK signaling pathway by Pregabalin.

Experimental Protocols for Mechanistic Studies

To facilitate further research into the mechanism of action of this compound, this section provides detailed, step-by-step methodologies for key experiments.

Radioligand Binding Assay for α2δ Subunit Affinity

This protocol describes a competitive binding assay to determine the affinity of a test compound for the α2δ subunit using radiolabeled Pregabalin.

Objective: To quantify the binding affinity (Ki) of a test compound to the α2δ subunit.

Materials:

  • Membrane preparation from cells or tissues expressing the α2δ subunit (e.g., porcine brain membranes).

  • [3H]-Pregabalin (radioligand).

  • Unlabeled Pregabalin (for determining non-specific binding).

  • Test compound.

  • Binding buffer (e.g., 10 mM HEPES, pH 7.5).

  • Wash buffer (e.g., ice-cold 50 mM Tris buffer, pH 7.5).

  • Glass fiber filters (GF/C).

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Preparation: Thaw the membrane preparation on ice. Dilute the membranes in binding buffer to a final concentration of 15 µg of protein per well. Prepare serial dilutions of the test compound and a high concentration of unlabeled Pregabalin (e.g., 10 µM) for determining non-specific binding.

  • Incubation: In a 96-well plate, add 150 µL of the diluted membrane preparation to each well. Add 50 µL of the test compound at various concentrations, buffer for total binding, or unlabeled Pregabalin for non-specific binding. Add 50 µL of [3H]-Pregabalin to a final concentration of 20 nM.

  • Incubation: Incubate the plate for 90 minutes at room temperature (22°C) with gentle agitation.[2]

  • Filtration: Terminate the incubation by rapid filtration through GF/C filters pre-soaked in wash buffer using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.[2]

  • Quantification: Dry the filters and place them in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_1 Radioligand Binding Assay Workflow Prep Prepare Membranes, [³H]-Pregabalin, and Test Compounds Incubate Incubate Membranes with [³H]-Pregabalin ± Test Compound Prep->Incubate Filter Rapid Filtration to Separate Bound and Free Radioligand Incubate->Filter Count Scintillation Counting to Measure Radioactivity Filter->Count Analyze Data Analysis: Calculate IC₅₀ and Kᵢ Count->Analyze

Figure 3: Workflow for the radioligand binding assay.

In Vitro Neurotransmitter Release Assay using HPLC-ECD

This protocol outlines a method to measure the effect of Pregabalin on the release of neurotransmitters from cultured neurons or brain slices using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

Objective: To quantify the release of excitatory amino acids (e.g., glutamate) from neuronal preparations in the presence and absence of Pregabalin.

Materials:

  • Neuronal cell culture or acute brain slices.

  • Artificial cerebrospinal fluid (aCSF).

  • High potassium (K+) aCSF for depolarization.

  • Pregabalin.

  • HPLC system with an electrochemical detector.

  • Reverse-phase C18 column.

  • Mobile phase (e.g., sodium phosphate buffer with methanol and EDTA).

  • Standards for glutamate and other neurotransmitters of interest.

  • Microdialysis probes (for in vivo studies) or perfusion system (for in vitro).

Procedure:

  • Preparation of Neuronal Tissue: Culture primary neurons or prepare acute brain slices from a relevant brain region (e.g., hippocampus or spinal cord).

  • Perfusion and Sample Collection: Place the neuronal preparation in a perfusion chamber and perfuse with aCSF at a constant flow rate. Collect baseline samples of the perfusate.

  • Drug Application: Switch the perfusion to aCSF containing Pregabalin at the desired concentration and continue collecting samples.

  • Depolarization: To stimulate neurotransmitter release, switch to high K+ aCSF (with or without Pregabalin) for a short period. Collect the perfusate during and after depolarization.

  • Sample Preparation: Stabilize the collected samples immediately (e.g., by adding a derivatizing agent if necessary for detection).

  • HPLC-ECD Analysis: Inject the samples into the HPLC system. The neurotransmitters are separated on the C18 column and detected by the electrochemical detector.

  • Quantification: Generate a standard curve using known concentrations of the neurotransmitter standards. Quantify the amount of neurotransmitter in each sample by comparing its peak area to the standard curve.

  • Data Analysis: Compare the amount of neurotransmitter released during depolarization in the presence and absence of Pregabalin to determine its inhibitory effect.

Calcium Imaging in Cultured Neurons

This protocol describes a method to visualize and quantify changes in intracellular calcium concentration in response to neuronal depolarization and the modulatory effect of Pregabalin.

Objective: To measure the effect of Pregabalin on depolarization-evoked calcium influx in cultured neurons.

Materials:

  • Cultured neurons (e.g., primary hippocampal or cortical neurons).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) or genetically encoded calcium indicators (e.g., GCaMP).

  • Imaging buffer (e.g., Hanks' Balanced Salt Solution).

  • High potassium (K+) buffer for depolarization.

  • Pregabalin.

  • Fluorescence microscope with a sensitive camera and appropriate filter sets.

  • Image analysis software.

Procedure:

  • Dye Loading: Incubate the cultured neurons with the calcium-sensitive dye in imaging buffer for 30-60 minutes at 37°C. If using a genetically encoded indicator, ensure its expression in the neurons.

  • Baseline Imaging: Mount the coverslip with the loaded neurons onto the microscope stage. Perfuse with imaging buffer and record baseline fluorescence for a few minutes.

  • Drug Application: Perfuse the neurons with imaging buffer containing Pregabalin for a defined period.

  • Stimulation: Induce neuronal depolarization by switching to a high K+ buffer (with or without Pregabalin).

  • Image Acquisition: Continuously record fluorescence images before, during, and after depolarization.

  • Data Analysis: Select regions of interest (ROIs) corresponding to individual neuronal cell bodies. Measure the change in fluorescence intensity over time for each ROI. The change in fluorescence is proportional to the change in intracellular calcium concentration. Compare the peak fluorescence change upon depolarization in the presence and absence of Pregabalin.

Structure-Activity Relationship (SAR)

The therapeutic efficacy of this compound is intrinsically linked to its specific chemical structure. SAR studies have been pivotal in elucidating the key molecular features required for high-affinity binding to the α2δ subunit.

  • Stereochemistry: The (S)-configuration at the C3 position is crucial for potent activity. The (R)-enantiomer has significantly lower affinity for the α2δ subunit.[4]

  • Amino and Carboxylic Acid Groups: Both the primary amine and the carboxylic acid moieties are essential for binding. N-methylation of the amino group, for instance, drastically reduces binding affinity.

  • Alkyl Substituent: The isobutyl group at the C5 position contributes to the overall binding affinity. Modifications to this group can alter the potency and pharmacokinetic properties of the molecule.[1][9]

These SAR insights are critical for the rational design of novel α2δ ligands with improved therapeutic profiles.

Conclusion

The mechanism of action of this compound (Pregabalin) is a well-defined example of targeted pharmacology. Its high-affinity and selective binding to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels initiates a cascade of events that culminates in the reduction of excitatory neurotransmitter release and the modulation of intracellular signaling pathways. This multifaceted mechanism effectively dampens neuronal hyperexcitability, providing the basis for its therapeutic efficacy in a range of neurological and psychiatric disorders. The experimental protocols detailed in this guide offer a robust framework for further investigation into the nuances of its action and for the discovery of next-generation α2δ ligands. A thorough understanding of this mechanism is paramount for optimizing its clinical use and for the continued development of innovative therapies targeting this important molecular pathway.

References

An In-depth Technical Guide to the Metabolic Pathways of (S)-3-Amino-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(S)-3-Amino-4-methylpentanoic acid, also known as β-leucine, is a fascinating, yet enigmatic, molecule in the landscape of amino acid metabolism. As a β-amino acid isomer of the proteinogenic L-leucine, its metabolic pathways, physiological relevance, and even its definitive presence in mammals have been subjects of scientific inquiry and debate. This technical guide provides a comprehensive overview of the known metabolic pathways involving this compound, delving into its biosynthesis, proposed degradation, and the surrounding scientific controversies. We will explore the key enzyme, leucine 2,3-aminomutase, and its characteristics. Furthermore, this guide offers detailed, field-proven insights into the experimental methodologies required to investigate these pathways, equipping researchers with the knowledge to navigate this intriguing area of biochemistry.

Introduction: The Enigma of β-Leucine

This compound is a non-proteinogenic β-amino acid, meaning the amino group is attached to the β-carbon of the pentanoic acid backbone.[1] This structural feature distinguishes it from its α-amino acid counterpart, L-leucine, a fundamental building block of proteins. While β-amino acids are found in various natural products and are of interest in the development of peptidomimetics due to their resistance to proteolytic degradation, the metabolic role of β-leucine in mainstream metabolism remains a topic of investigation.[2][3]

The central enzyme implicated in the metabolism of this compound is leucine 2,3-aminomutase , a cobalamin (vitamin B12)-dependent enzyme that catalyzes the interconversion of L-leucine and β-leucine.[1][4][5] The existence and activity of this enzyme are well-established in certain microorganisms and plants; however, its presence and physiological significance in mammals are contentious.[4][6] This guide will dissect the available evidence to provide a clear perspective on this ongoing scientific discussion.

Understanding the metabolic fate of this compound is not merely an academic exercise. Given the therapeutic importance of β-amino acid analogs and the intricate links between branched-chain amino acid metabolism and various physiological and pathological states, a thorough comprehension of these pathways is crucial for researchers in drug development and metabolic diseases.

Biosynthesis of this compound

The sole established pathway for the biosynthesis of this compound is the reversible isomerization of L-leucine, catalyzed by leucine 2,3-aminomutase (EC 5.4.3.7).[5]

Leucine 2,3-Aminomutase: A Cobalamin-Dependent Isomerase

Leucine 2,3-aminomutase belongs to a family of enzymes that utilize a vitamin B12 derivative, adenosylcobalamin (AdoCbl), as a cofactor to catalyze intramolecular rearrangement reactions.[7][8][9][10] The reaction mechanism involves the homolytic cleavage of the cobalt-carbon bond in AdoCbl to generate a highly reactive 5'-deoxyadenosyl radical. This radical then abstracts a hydrogen atom from the substrate, initiating the rearrangement, followed by the return of a hydrogen atom to the product radical to complete the reaction.

Key Characteristics of Leucine 2,3-Aminomutase:

CharacteristicDescription
Enzyme Commission No. 5.4.3.7[5]
Reaction Catalyzed L-leucine ⇌ this compound[1]
Cofactor Adenosylcobalamin (Vitamin B12)[5]
Enzyme Class Isomerase (specifically, an intramolecular transferase)[5]
Known Sources Clostridium sporogenes, other clostridia, some plants, and putatively in some mammalian tissues.[4]

The reaction catalyzed by leucine 2,3-aminomutase is a critical branch point from the canonical L-leucine degradation pathway.

Biosynthesis of this compound L_Leucine L-Leucine Enzyme Leucine 2,3-aminomutase (EC 5.4.3.7) L_Leucine->Enzyme beta_Leucine This compound (β-Leucine) Enzyme->beta_Leucine Cofactor Adenosylcobalamin (Vitamin B12) Enzyme->Cofactor

Caption: Biosynthesis of this compound from L-leucine.

Degradation of this compound: A Putative Pathway

While the biosynthesis of β-leucine is attributed to a single enzymatic step, its subsequent degradation is less defined, with the enzymes involved being largely uncharacterized in the scientific literature.[1] The proposed catabolic pathway mirrors certain steps of L-leucine degradation, ultimately leading to the production of acetyl-CoA, which can then enter the citric acid cycle for energy production.

The proposed steps are as follows:

  • This compound is likely converted to β-ketoisocaproate (β-KIC) . This step would involve either a transamination or an oxidative deamination reaction.

  • β-Ketoisocaproate is then thought to be converted to β-ketoisocaproyl-CoA .

  • Finally, β-ketoisocaproyl-CoA is metabolized to acetyl-CoA .[1]

It is important to emphasize that the enzymes catalyzing these transformations have not been definitively identified.

Degradation of this compound beta_Leucine This compound (β-Leucine) beta_KIC β-Ketoisocaproate (β-KIC) beta_Leucine->beta_KIC Transamination / Oxidative Deamination (Uncharacterized Enzyme) beta_KIC_CoA β-Ketoisocaproyl-CoA beta_KIC->beta_KIC_CoA (Uncharacterized Enzyme) Acetyl_CoA Acetyl-CoA beta_KIC_CoA->Acetyl_CoA (Uncharacterized Enzymes) TCA_Cycle Citric Acid Cycle Acetyl_CoA->TCA_Cycle

Caption: Proposed degradation pathway of this compound.

The Controversy: Does β-Leucine Metabolism Occur in Mammals?

One of the most critical aspects for researchers to understand is the ongoing debate about the physiological relevance of β-leucine metabolism in mammals, including humans.

Evidence for its Existence:

  • Early studies reported the presence of leucine 2,3-aminomutase activity in various mammalian tissues, including rat liver and human leukocytes.[4]

  • Elevated plasma concentrations of β-leucine were reported in individuals with cobalamin (vitamin B12) deficiency, suggesting a role for a cobalamin-dependent aminomutase.[1]

Evidence Against its Existence:

  • More recent and highly sensitive analytical techniques, such as those employing deuterium-labeled internal standards with mass spectrometry, have failed to detect β-leucine in the serum of both healthy individuals and cobalamin-deficient patients.[6]

  • Incubation of rat liver supernatants with potential precursors did not lead to the formation of β-leucine.[6]

Current Consensus and Implications:

The current balance of evidence suggests that if β-leucine metabolism occurs in mammals, it is likely a very minor pathway with low flux, or it may be restricted to specific tissues or developmental stages not yet fully investigated. The Human Metabolome Database describes β-leucine as being in a "controversy over its presence in the human body".[6] For drug development professionals, this uncertainty is a crucial consideration. Targeting a metabolic pathway with questionable physiological relevance in humans carries inherent risks. Therefore, any research in this area must be accompanied by rigorous validation of the pathway's existence and activity in the specific biological context of interest.

Experimental Protocols for the Study of this compound Metabolism

To aid researchers in this field, we provide detailed, synthesized protocols for the key experiments required to investigate the metabolic pathways of this compound.

Protocol for Leucine 2,3-Aminomutase Activity Assay

This protocol is based on the principles of detecting the interconversion of L-leucine and β-leucine.

Objective: To determine the activity of leucine 2,3-aminomutase in a biological sample.

Materials:

  • Biological sample (e.g., cell lysate, tissue homogenate)

  • L-leucine

  • This compound (as a standard)

  • Adenosylcobalamin (AdoCbl)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.5)

  • Dithiothreitol (DTT)

  • Quenching solution (e.g., perchloric acid)

  • Analytical system for amino acid separation and detection (e.g., HPLC with pre-column derivatization and fluorescence detection, or LC-MS/MS)

Procedure:

  • Sample Preparation: Prepare a cell lysate or tissue homogenate in a suitable buffer containing protease inhibitors. Centrifuge to clarify the extract.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Assay buffer

    • DTT (to maintain a reducing environment)

    • AdoCbl

    • Biological sample (containing the putative enzyme)

  • Initiation of Reaction: Add L-leucine to the reaction mixture to start the reaction. A control reaction without the biological sample or without AdoCbl should be run in parallel.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period.

  • Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., ice-cold perchloric acid).

  • Sample Processing for Analysis: Centrifuge the quenched reaction to pellet precipitated proteins. Neutralize the supernatant.

  • Analysis: Analyze the supernatant for the presence of this compound using a suitable analytical method (see Protocol 5.2).

  • Quantification: Quantify the amount of β-leucine produced by comparing it to a standard curve. Enzyme activity can be expressed as the amount of product formed per unit time per amount of protein.

Leucine_2_3_Aminomutase_Assay_Workflow Start Start Sample_Prep Sample Preparation (Lysate/Homogenate) Start->Sample_Prep Reaction_Setup Set up Reaction Mixture (Buffer, DTT, AdoCbl, Sample) Sample_Prep->Reaction_Setup Reaction_Start Initiate with L-Leucine Reaction_Setup->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Reaction_Stop Terminate with Acid Incubation->Reaction_Stop Centrifugation Centrifuge and Neutralize Reaction_Stop->Centrifugation Analysis Analyze Supernatant (HPLC or LC-MS/MS) Centrifugation->Analysis Quantification Quantify β-Leucine Analysis->Quantification End End Quantification->End

Caption: Workflow for the Leucine 2,3-Aminomutase Activity Assay.

Protocol for Quantification of this compound by LC-MS/MS

This protocol provides a robust and sensitive method for the detection and quantification of β-leucine in biological matrices.

Objective: To accurately measure the concentration of this compound in biological samples.

Materials:

  • Biological sample (e.g., plasma, cell culture medium, tissue extract)

  • Stable isotope-labeled internal standard (e.g., D3-β-leucine)

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • Reversed-phase C18 column

Procedure:

  • Sample Preparation:

    • To a known volume of the biological sample, add a known amount of the stable isotope-labeled internal standard.

    • Precipitate proteins by adding a sufficient volume of ice-cold acetonitrile.

    • Vortex and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable mobile phase (e.g., 5% ACN with 0.1% FA).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Separate the analytes using a reversed-phase C18 column with a gradient of mobile phases (e.g., A: water with 0.1% FA, B: ACN with 0.1% FA).

    • Detect the analytes using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for β-leucine and its internal standard should be determined and optimized beforehand.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Quantify the concentration of β-leucine in the sample by comparing the peak area ratio to a standard curve prepared with known concentrations of β-leucine and a constant concentration of the internal standard.

Quantitative Data Summary (Hypothetical LC-MS/MS Parameters):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound132.186.115
D3-(S)-3-Amino-4-methylpentanoic acid135.189.115

Conclusion and Future Directions

The metabolic pathways of this compound present a compelling area of research, characterized by both established biochemical principles and significant unanswered questions. The biosynthesis via leucine 2,3-aminomutase is a well-defined, cobalamin-dependent reaction, yet its physiological relevance in mammals remains a subject of debate. The degradation pathway, while logically proposed, awaits the definitive identification of its constituent enzymes.

For researchers, scientists, and drug development professionals, this field offers both challenges and opportunities. The development of highly sensitive and specific analytical methods is paramount to resolving the controversy surrounding the presence of β-leucine in mammals. Furthermore, the exploration of microbial sources of leucine 2,3-aminomutase and other enzymes involved in β-leucine metabolism could provide valuable biocatalysts for the synthesis of novel β-amino acid-containing compounds.

As our understanding of the metabolome continues to expand, a definitive elucidation of the role of this compound and its metabolic pathways will undoubtedly provide valuable insights into the intricate network of cellular metabolism and may unveil new therapeutic targets and biotechnological applications.

References

A Technical Guide to the Spectroscopic Characterization of (S)-3-Amino-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-4-methylpentanoic acid, also known as (S)-β-leucine, is a non-proteinogenic β-amino acid. Its structure is analogous to the common proteinogenic amino acid L-leucine, with the amino group attached to the β-carbon instead of the α-carbon. This structural difference imparts unique conformational properties, making it a valuable building block in the synthesis of peptidomimetics, pharmaceuticals, and other bioactive molecules. Accurate and comprehensive characterization of this compound is paramount for its application in research and development. This guide provides an in-depth overview of the key spectroscopic techniques used to confirm the structure and purity of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While a publicly available, complete raw dataset for this specific enantiomer is not readily found in the literature, this guide will present predicted data based on the analysis of closely related compounds and foundational spectroscopic principles. A certificate of analysis from a commercial supplier, MedChemExpress, confirms the structure by ¹H NMR and a purity of ≥98.0%[1].

Molecular Structure and Properties

PropertyValueSource
IUPAC Name This compound[2]
Synonyms (S)-β-Leucine, (S)-HOMO-BETA-VALINE[2]
Molecular Formula C₆H₁₃NO₂[2][3]
Molecular Weight 131.17 g/mol [2][3]
Appearance White to off-white solid[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz are presented below. These predictions are based on the analysis of similar amino acids and general chemical shift principles[4][5].

ProtonPredicted δ (ppm)MultiplicityPredicted J (Hz)
Hα (CH₂)2.3 - 2.5ddJ(Hα, Hα') ≈ 15, J(Hα, Hβ) ≈ 6
Hα' (CH₂)2.2 - 2.4ddJ(Hα', Hα) ≈ 15, J(Hα', Hβ) ≈ 8
Hβ (CH)3.0 - 3.2m
Hγ (CH)1.8 - 2.0m
Hδ (CH₃)0.9 - 1.0dJ(Hδ, Hγ) ≈ 7
Hδ' (CH₃)0.9 - 1.0dJ(Hδ', Hγ) ≈ 7
NH₂variablebr s
OHvariablebr s
Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom. The predicted chemical shifts are based on data for similar β-amino acids and known substituent effects[6][7][8].

CarbonPredicted δ (ppm)
C=O175 - 180
40 - 45
50 - 55
30 - 35
18 - 22
Cδ'18 - 22
Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining NMR spectra of amino acids is as follows:

  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can affect the chemical shifts of exchangeable protons (NH₂ and OH).

  • Instrument Setup : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Data Acquisition :

    • ¹H NMR : Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • ¹³C NMR : Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

    • 2D NMR : For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the amino and carboxylic acid groups.

Predicted IR Data

The predicted characteristic absorption bands are listed below. These are based on typical frequencies for amino acids.

Functional GroupVibrationPredicted Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)Stretch2500 - 3300Broad, Strong
N-H (Amine)Stretch3200 - 3500Medium
C-H (Alkyl)Stretch2850 - 2960Medium-Strong
C=O (Carboxylic Acid)Stretch1700 - 1725Strong
N-H (Amine)Bend1580 - 1650Medium
C-O (Carboxylic Acid)Stretch1210 - 1320Strong
O-H (Carboxylic Acid)Bend1380 - 1440Medium
Experimental Protocol for IR Spectroscopy (Thin Solid Film)
  • Sample Preparation : Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent like methanol or dichloromethane.

  • Film Deposition : Place a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.

  • Data Acquisition : Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum. A background spectrum of the clean salt plate should be taken first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure. Electrospray ionization (ESI) is a soft ionization technique well-suited for amino acids.

Predicted Mass Spectrum Data
  • Molecular Ion : In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected to be observed at a mass-to-charge ratio (m/z) of 132.1.

  • Fragmentation : The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for amino acids include the loss of water (H₂O) and the loss of the carboxylic acid group (as COOH or CO₂ and H₂O).

A plausible fragmentation pathway for this compound is outlined below:

fragmentation_pathway M_H [M+H]⁺ m/z = 132.1 loss_H2O Loss of H₂O m/z = 114.1 M_H->loss_H2O - H₂O loss_HCOOH Loss of HCOOH m/z = 86.1 M_H->loss_HCOOH - HCOOH loss_isopropyl Loss of Isopropyl Radical m/z = 88.1 M_H->loss_isopropyl - C₃H₇•

Caption: Predicted ESI-MS fragmentation pathway.

Experimental Protocol for ESI-MS
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent system, such as a mixture of methanol and water with a small amount of formic acid to promote protonation.

  • Infusion : Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump.

  • Data Acquisition : Acquire the mass spectrum in positive ion mode. The instrument parameters, such as capillary voltage and cone voltage, should be optimized to achieve good signal intensity for the molecular ion and characteristic fragment ions.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a robust methodology for its structural confirmation and purity assessment. This technical guide outlines the expected spectral data and provides standardized protocols for data acquisition, serving as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science. The presented protocols are self-validating systems that, when followed, will ensure the generation of high-quality, reproducible data, which is the cornerstone of scientific integrity.

References

A Comprehensive Technical Guide to (S)-Homo-Beta-Valine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (S)-Homo-Beta-Valine in Medicinal Chemistry

(S)-homo-beta-valine, systematically known as (3S)-3-amino-4-methylpentanoic acid, is a non-proteinogenic β-amino acid that has garnered significant attention in the field of drug discovery and development. Its structural uniqueness, characterized by an additional methylene group in the backbone compared to its α-amino acid counterpart, (S)-valine, imparts valuable properties to peptides and small molecule therapeutics. The incorporation of (s)-homo-beta-valine into peptidomimetics can lead to enhanced proteolytic stability, improved pharmacokinetic profiles, and the ability to adopt stable secondary structures, making it a valuable building block for modulating biological processes. This technical guide provides an in-depth review of the stereoselective synthesis of (s)-homo-beta-valine, its physicochemical properties, and its diverse applications in the design of novel therapeutic agents.

Stereoselective Synthesis of (S)-Homo-Beta-Valine: A Detailed Protocol

The enantiomerically pure synthesis of (s)-homo-beta-valine is crucial for its application in drug development, as the biological activity of chiral molecules is often stereospecific. One of the most reliable and widely employed methods for the preparation of β-amino acids from their α-amino acid precursors is the Arndt-Eistert homologation . This reaction sequence allows for the extension of the carbon chain of a carboxylic acid by one methylene unit while preserving the stereochemical integrity of the chiral center.[1][2]

The Arndt-Eistert Homologation Pathway

The Arndt-Eistert synthesis involves a three-step process:

  • Activation of the Carboxylic Acid: The starting α-amino acid, in this case, N-protected (S)-valine, is first converted into a more reactive species, typically an acid chloride or a mixed anhydride. This activation is necessary for the subsequent reaction with diazomethane.

  • Formation of a Diazoketone: The activated carboxylic acid derivative reacts with diazomethane to form an α-diazoketone intermediate. It is crucial to use at least two equivalents of diazomethane to neutralize the hydrogen chloride generated during the reaction, thus preventing the formation of undesired chloromethyl ketone byproducts.[2]

  • Wolff Rearrangement and Nucleophilic Capture: The key step of the synthesis is the Wolff rearrangement of the diazoketone to form a ketene. This rearrangement can be promoted by various catalysts, including silver oxide (Ag₂O), or by thermal or photochemical means.[1] The highly reactive ketene intermediate is then trapped by a nucleophile, such as water, to yield the desired homologous carboxylic acid, (s)-homo-beta-valine.

A significant advantage of the Arndt-Eistert reaction is that the Wolff rearrangement proceeds with retention of configuration at the chiral center.[1] This ensures that the stereochemistry of the starting (S)-valine is transferred to the final (s)-homo-beta-valine product, resulting in a high enantiomeric excess.[1]

Experimental Protocol: Arndt-Eistert Homologation of N-Boc-(S)-Valine

The following protocol is a representative procedure for the synthesis of (S)-3-(tert-butoxycarbonylamino)-4-methylpentanoic acid, the Boc-protected form of (s)-homo-beta-valine, adapted from a similar homologation of Boc-L-phenylalanine.[3]

Step 1: Preparation of the Mixed Anhydride

  • To a solution of N-Boc-(S)-valine (1 equivalent) in anhydrous tetrahydrofuran (THF) at -15 °C under a nitrogen atmosphere, add N-methylmorpholine (1 equivalent).

  • Slowly add isobutyl chloroformate (1 equivalent) to the solution, maintaining the temperature at -15 °C.

  • Stir the reaction mixture at this temperature for 15 minutes to form the mixed anhydride.

Step 2: Formation of the Diazoketone

  • In a separate flask, prepare a solution of diazomethane in diethyl ether. Caution: Diazomethane is toxic and explosive. This step should be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Slowly add the ethereal solution of diazomethane to the mixed anhydride solution at -15 °C.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Carefully quench any excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.

  • Remove the solvent under reduced pressure to obtain the crude diazoketone.

Step 3: Wolff Rearrangement and Hydrolysis

  • Dissolve the crude diazoketone in a mixture of 1,4-dioxane and water.

  • Add silver benzoate (0.1 equivalents) as a catalyst.

  • Heat the reaction mixture to 80 °C and stir for 10 hours.[4]

  • After cooling to room temperature, acidify the mixture with 1 N HCl and extract the product with diethyl ether.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-(s)-homo-beta-valine.

  • Purify the product by column chromatography on silica gel.

Diagram: Arndt-Eistert Homologation of (S)-Valine

Arndt_Eistert cluster_0 Activation cluster_1 Diazoketone Formation cluster_2 Wolff Rearrangement & Hydrolysis S_Valine N-Boc-(S)-Valine Mixed_Anhydride Mixed Anhydride S_Valine->Mixed_Anhydride Isobutyl Chloroformate, N-Methylmorpholine Diazoketone α-Diazoketone Mixed_Anhydride->Diazoketone Diazomethane (CH2N2) Ketene Ketene Intermediate Diazoketone->Ketene Ag2O, Δ (Wolff Rearrangement) s_homo_beta_valine N-Boc-(S)-Homo- beta-Valine Ketene->s_homo_beta_valine H2O

Caption: Arndt-Eistert homologation of N-Boc-(S)-Valine.

Physicochemical Properties and Characterization

(S)-homo-beta-valine is a white to off-white solid.[5] Its physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₆H₁₃NO₂[6]
Molecular Weight131.17 g/mol [6]
AppearanceWhite to off-white solid[5]

Spectroscopic Characterization:

Applications in Drug Discovery and Development

The unique structural features of (s)-homo-beta-valine make it a valuable building block in the design of peptidomimetics and other bioactive molecules with improved therapeutic properties.

Peptidomimetics with Enhanced Stability and Bioactivity

The incorporation of β-amino acids like (s)-homo-beta-valine into peptide sequences can significantly enhance their resistance to enzymatic degradation by proteases.[7] This is a critical advantage in drug development, as native peptides often suffer from short in-vivo half-lives. The altered backbone conformation can also lead to the formation of stable secondary structures, such as helices and turns, which can be designed to mimic the bioactive conformation of a native peptide ligand.[7] These properties have been exploited to develop bioactive peptides with applications in various therapeutic areas, including metabolic disorders.[]

Diagram: Incorporation of (s)-homo-beta-valine into a peptide backbone

Peptidomimetic cluster_0 Native Peptide cluster_1 Peptidomimetic A1 AA1 Val (S)-Valine A1->Val A3 AA3 Val->A3 hbVal (s)-homo- beta-Valine Val->hbVal Increased Proteolytic Stability B1 AA1 B1->hbVal B3 AA3 hbVal->B3

Caption: Enhanced stability of peptidomimetics.

Antiviral and Other Therapeutic Applications

The development of peptidomimetics is a key strategy in the design of antiviral drugs, particularly for targeting viral proteases that are essential for viral replication.[9] While specific examples detailing the use of (s)-homo-beta-valine in antiviral compounds are not extensively documented in the readily available literature, the principles of peptidomimetic design suggest its potential as a building block for inhibitors of proteases from viruses such as HIV and coronaviruses.

Furthermore, bioactive peptides containing various amino acid residues have shown promise in the management of metabolic diseases like diabetes and obesity.[7] Given that (s)-homo-beta-valine is used in the production of bioactive molecules for the treatment of metabolic disorders, it is plausible that it is incorporated into peptides designed to modulate metabolic pathways.[]

Conclusion and Future Perspectives

(S)-homo-beta-valine is a valuable and versatile building block for medicinal chemists and drug development professionals. Its stereoselective synthesis, primarily through the robust Arndt-Eistert homologation, allows for the production of enantiomerically pure material. The incorporation of this β-amino acid into peptides and other small molecules offers a powerful strategy to enhance metabolic stability and fine-tune biological activity. As the demand for novel therapeutics with improved pharmacokinetic and pharmacodynamic properties continues to grow, the strategic use of non-proteinogenic amino acids like (s)-homo-beta-valine is expected to play an increasingly important role in the future of drug discovery. Further research into the specific applications of (s)-homo-beta-valine-containing compounds and the detailed elucidation of their mechanisms of action will undoubtedly unlock new therapeutic opportunities.

References

Toxicological Profile of (S)-3-Amino-4-methylpentanoic Acid (Pregabalin): An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the toxicological profile of (s)-3-Amino-4-methylpentanoic acid, known pharmaceutically as pregabalin. Designed for professionals in research and drug development, this document synthesizes preclinical safety data to offer field-proven insights into the compound's characteristics.

Introduction and Regulatory Context

This compound, a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA), is a widely used pharmaceutical agent for the management of neuropathic pain, as an adjunct therapy for partial seizures, and in the treatment of fibromyalgia and generalized anxiety disorder. Despite its therapeutic benefits, a thorough understanding of its toxicological profile is paramount for its safe development and clinical use. This guide delves into the key toxicological endpoints evaluated during the nonclinical safety assessment of pregabalin.

Physicochemical Properties and Toxicokinetics

  • Chemical Name: this compound

  • Molecular Formula: C₈H₁₇NO₂

  • Molecular Weight: 159.23 g/mol

Absorption, Distribution, Metabolism, and Excretion (ADME)

Pregabalin exhibits predictable and linear pharmacokinetics. It is rapidly absorbed after oral administration, with peak plasma concentrations typically observed within 1.5 hours.[1][2] The oral bioavailability is high, at approximately 90%, and is independent of the dose.[1][2]

Distribution is extensive, with an apparent volume of distribution of about 0.5 L/kg.[3][4] Pregabalin does not bind to plasma proteins and readily crosses the blood-brain barrier.[3][4]

Metabolism of pregabalin is negligible in humans, with about 90% of an administered dose recovered in the urine as the unchanged parent compound.[1][3] The primary route of elimination is renal excretion.[1][3] The elimination half-life is approximately 6.3 hours in individuals with normal renal function.[1][3]

Non-Clinical Toxicity Assessment

A comprehensive battery of toxicological studies has been conducted to characterize the safety profile of pregabalin in various animal models.

Acute Toxicity

Acute toxicity studies have been performed to determine the potential for toxicity following a single high dose of pregabalin.

SpeciesRoute of AdministrationLD50 (mg/kg)Reference
MouseOral> 5000[5][6]
RatOral> 5000[5][7]
RatIntravenous> 300[5][6]

These high LD50 values indicate a low order of acute toxicity for pregabalin following oral administration.

Repeat-Dose Toxicity

Repeat-dose toxicity studies in animals have identified the central nervous system (CNS) as a primary target organ, which is consistent with the pharmacological activity of the drug. Clinical signs observed at high doses included ataxia, hypoactivity, and convulsions.

Genotoxicity

A comprehensive set of in vitro and in vivo studies was conducted to assess the genotoxic potential of pregabalin. The standard battery of tests revealed no evidence of mutagenic or clastogenic activity.

AssaySystemMetabolic ActivationResultReference
Bacterial Reverse Mutation (Ames)S. typhimurium, E. coliWith and WithoutNegative[8]
In vitro Chromosomal AberrationMammalian CellsWith and WithoutNegative[8]
In vivo MicronucleusRodent Bone MarrowN/ANegative[8]

Based on these findings, pregabalin is considered to be non-genotoxic.[8]

Carcinogenicity

Two-year carcinogenicity studies were conducted in both mice and rats. In mice, an increased incidence of hemangiosarcoma was observed at high doses. However, this finding was not observed in rats. This species-specific effect is considered to be of questionable relevance to humans. Further investigation into the mechanism suggests a non-genotoxic mode of action.

Reproductive and Developmental Toxicity

The potential for reproductive and developmental toxicity of pregabalin has been evaluated in rats, mice, and rabbits.

  • Fertility and Early Embryonic Development: No adverse effects on male or female fertility were observed in rats.

  • Embryo-fetal Development: Pregabalin was not found to be teratogenic in mice or rabbits at the highest doses tested.[9] In rats, some developmental toxicity, including reduced fetal body weight and an increased incidence of skeletal variations, was observed at maternally toxic doses.[7] Specifically, an increased incidence of fusion of the jugal bone and maxilla, as well as fusion of the nasal sutures, was noted at high doses in rats.

  • Prenatal and Postnatal Development: In a prenatal and postnatal development study in rats, developmental toxicity, including reduced pup survival and growth, was observed at maternally toxic doses.

Experimental Protocols: Genotoxicity Assays

The following are detailed, step-by-step methodologies for the key genotoxicity assays performed for this compound, based on OECD guidelines.

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

Objective: To detect point mutations (base substitutions and frameshifts) induced by the test article.

Methodology:

  • Strains: A minimum of five strains of bacteria (Salmonella typhimurium and Escherichia coli) are used, including TA98, TA100, TA1535, TA1537, and WP2 uvrA (pKM101).[10][11]

  • Metabolic Activation: The assay is performed both with and without an exogenous metabolic activation system (S9 mix from induced rat liver).

  • Procedure (Plate Incorporation Method):

    • The test article, bacterial culture, and either S9 mix or a buffer are mixed in molten top agar.

    • This mixture is poured onto minimal glucose agar plates.

    • Plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies per plate is counted. A positive response is defined as a dose-related increase in the number of revertants and/or a reproducible increase at one or more concentrations.

Workflow for the Bacterial Reverse Mutation (Ames) Test.
In Vitro Mammalian Chromosomal Aberration Test - OECD 473

Objective: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.[12][13][14][15]

Methodology:

  • Cell Lines: Human peripheral blood lymphocytes or a suitable mammalian cell line (e.g., Chinese Hamster Ovary - CHO cells) are used.[12][14][16]

  • Metabolic Activation: The assay is conducted with and without an S9 metabolic activation system.[12][14][16]

  • Procedure:

    • Cell cultures are exposed to the test article at a minimum of three concentrations for a short duration (3-6 hours) with and without S9, and for a longer duration (continuous treatment until harvest) without S9.

    • A metaphase-arresting substance (e.g., colcemid) is added prior to harvesting.

    • Cells are harvested, fixed, and stained.

  • Data Analysis: Metaphase cells are analyzed microscopically for chromosomal aberrations. A positive result is indicated by a statistically significant, dose-dependent increase in the percentage of cells with structural aberrations.[12][13]

Workflow for the In Vitro Chromosomal Aberration Test.
In Vivo Mammalian Erythrocyte Micronucleus Test - OECD 474

Objective: To detect damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing micronuclei in erythrocytes.[17][18][19][20]

Methodology:

  • Species: Typically performed in mice or rats.[17][21]

  • Route of Administration: The test article is administered via a clinically relevant route, usually oral gavage.

  • Procedure:

    • Animals are treated with the test article, usually once or twice.

    • Bone marrow or peripheral blood is collected at appropriate time points (e.g., 24 and 48 hours after the last dose).[17]

    • Smears are prepared, stained, and analyzed for the presence of micronuclei in polychromatic erythrocytes.

  • Data Analysis: The frequency of micronucleated polychromatic erythrocytes is determined. A positive result is a dose-related and statistically significant increase in the frequency of micronucleated cells.[17][21]

References

Pharmacokinetic and ADME Characterization of (s)-3-Amino-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

(s)-3-Amino-4-methylpentanoic acid, a β-amino acid also known as β-leucine, is a naturally occurring human metabolite derived from the essential amino acid L-leucine.[1][2][3] While its endogenous role is a subject of biochemical interest, its full profile regarding Absorption, Distribution, Metabolism, and Excretion (ADME) and its pharmacokinetics (PK) as a potential exogenous agent are not extensively documented in public literature. This guide provides a comprehensive, field-proven strategic framework for the complete ADME-PK characterization of this compound. We will detail the causal logic behind experimental choices, from foundational in vitro assays to definitive in vivo studies, presenting them as self-validating systems compliant with modern drug development standards. This document is intended for researchers, scientists, and drug development professionals seeking to establish a complete pharmacokinetic profile for this and similar small molecules.

Introduction & Strategic Overview

The journey of a drug candidate from discovery to clinical application is critically dependent on a thorough understanding of its interaction with the body. The discipline of DMPK (Drug Metabolism and Pharmacokinetics) provides this crucial insight.[4] This guide outlines a robust program for characterizing this compound, a compound with the potential for further investigation.

The Compound: this compound
  • Structure: A chiral β-amino acid with a molecular weight of 131.17 g/mol .

  • Chemical Formula: C₆H₁₃NO₂

  • Nature: As a structural isomer of L-leucine, it is a zwitterionic molecule at physiological pH, possessing both an amino group and a carboxylic acid group.[5] This characteristic is expected to heavily influence its solubility, permeability, and transport mechanisms.

Predicted Physicochemical Properties & ADME Implications

A molecule's fundamental properties dictate its biological fate. Before initiating any experiments, we can predict a preliminary profile to guide our strategy.

PropertyPredicted CharacteristicImplication for ADME-PK
Molecular Weight 131.17 g/mol Low molecular weight, favorable for absorption.
Aqueous Solubility Predicted to be highThe zwitterionic nature should confer good solubility in aqueous media, suggesting dissolution will not be a rate-limiting step for absorption.
Lipophilicity (LogP/LogD) Predicted to be lowAs a hydrophilic compound, passive diffusion across lipid membranes (like the gut wall or blood-brain barrier) may be limited.[6]
pKa Estimated ~4 (carboxyl) and ~10 (amino)Zwitterionic at physiological pH 7.4, influencing transporter recognition and limiting passive diffusion.
Plasma Protein Binding Predicted to be lowSmall, hydrophilic molecules often exhibit low binding, leading to a higher fraction of unbound (active) drug and potentially rapid clearance.[6]
A Phased, Integrated Approach to Characterization

A successful ADME-PK characterization is not a linear checklist but an integrated, iterative process. Early in vitro data informs the design of more complex in vivo studies, ensuring the efficient use of resources and maximizing data quality.[4][7] This phased approach de-risks development by identifying potential liabilities early.

G cluster_0 Phase 1: In Vitro Foundation cluster_1 Phase 2: Mechanistic Understanding cluster_2 Phase 3: In Vivo Confirmation PhysChem Physicochemical Properties RodentPK Rodent PK (IV & PO) PhysChem->RodentPK Guides Dosing & Formulation Solubility Aqueous Solubility Solubility->RodentPK Guides Dosing & Formulation LogD Lipophilicity (LogD) LogD->RodentPK Guides Dosing & Formulation PPB Plasma Protein Binding (PPB) PPB->RodentPK Guides Dosing & Formulation MetStab Metabolic Stability (Microsomes, Hepatocytes) MetID Metabolite Identification MetStab->MetID Identifies Need MetStab->RodentPK Guides Dosing & Formulation Perm Permeability (e.g., Caco-2) Transport Transporter Interaction Perm->Transport Suggests Involvement Perm->RodentPK Guides Dosing & Formulation MetID->RodentPK RxPheno CYP Reaction Phenotyping RxPheno->RodentPK CYPInhib CYP Inhibition & Induction CYPInhib->RodentPK Transport->RodentPK MassBal Mass Balance & Excretion RodentPK->MassBal Informs Design HumanPK Human PK Prediction RodentPK->HumanPK MassBal->HumanPK

Caption: Phased workflow for ADME-PK characterization.

In Vitro ADME Profiling: Building the Foundation

In vitro assays are the cornerstone of modern DMPK, offering high-throughput, cost-effective methods to assess a compound's fundamental properties and predict its in vivo behavior.[8][9][10]

Aqueous Solubility

Causality: A compound must be in solution to be absorbed. Poor solubility is a major hurdle in drug development. Given the zwitterionic nature of this compound, we expect good solubility, but this must be confirmed experimentally.

Protocol: Thermodynamic Solubility Assay

  • Preparation: Prepare a stock solution of the compound in DMSO.

  • Incubation: Add an excess of the compound to phosphate-buffered saline (PBS) at pH 7.4.

  • Equilibration: Shake the suspension at room temperature for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method against a standard curve to determine the concentration.

  • Self-Validation: Run known high- and low-solubility compounds as controls (e.g., Diclofenac and Propranolol).

Lipophilicity (LogD)

Causality: Lipophilicity governs a drug's ability to cross biological membranes and influences properties like protein binding and metabolism. The distribution coefficient (LogD) at pH 7.4 is the most physiologically relevant measure.[6]

Protocol: Shake-Flask Method for LogD₇.₄

  • Preparation: Prepare a solution of the compound in PBS (pH 7.4).

  • Partitioning: Add an equal volume of n-octanol to the aqueous solution.

  • Equilibration: Vigorously shake the mixture for several hours, then allow the phases to separate completely.

  • Sampling: Carefully sample both the aqueous and n-octanol layers.

  • Quantification: Determine the concentration of the compound in each layer via LC-MS/MS.

  • Calculation: LogD = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous]).

  • Self-Validation: Include control compounds with known LogD values.

Plasma Protein Binding (PPB)

Causality: Only the unbound fraction of a drug is free to interact with its target and be cleared.[6] High PPB can limit efficacy and complicates PK interpretation.

Protocol: Rapid Equilibrium Dialysis (RED)

  • Device Setup: Utilize a RED device with semi-permeable membranes (8 kDa MWCO) separating two chambers.

  • Sample Addition: Add plasma (human, rat) spiked with the test compound to one chamber and PBS to the other.

  • Incubation: Incubate the plate at 37°C on a shaker for 4-6 hours to allow for equilibrium.

  • Sampling & Analysis: Sample both the plasma and buffer chambers. Analyze the concentration in each using LC-MS/MS. The buffer concentration represents the unbound drug.

  • Calculation: % Bound = (1 - [Buffer]/[Plasma]) * 100.

  • Self-Validation: Test compounds with known high (e.g., Warfarin) and low (e.g., Metformin) binding.

Metabolic Stability

Causality: The rate at which a drug is metabolized by liver enzymes determines its half-life and dosing frequency. This is a critical parameter for predicting hepatic clearance.

Protocol: Liver Microsomal Stability Assay

  • System: Use pooled human and rat liver microsomes, which contain the majority of CYP450 enzymes.

  • Reaction Mixture: Pre-warm microsomes and the test compound in buffer at 37°C.

  • Initiation: Start the reaction by adding the cofactor NADPH.

  • Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 min).

  • Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge to pellet protein, and analyze the supernatant for the remaining parent compound via LC-MS/MS.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the intrinsic clearance (CLint).

  • Self-Validation: Run positive controls (high-turnover compounds like Verapamil) and negative controls (incubation without NADPH) to ensure the system is active and the degradation is enzyme-mediated.

Metabolism and Drug-Drug Interaction (DDI) Potential

Understanding how this compound is metabolized is essential for identifying active or toxic metabolites and predicting its potential to interact with other drugs.[10]

Metabolite Identification (MetID) and Reaction Phenotyping

Objective: To determine which enzymes are responsible for the compound's metabolism and to identify the chemical structures of its metabolites.

G cluster_0 Metabolite Identification Workflow cluster_1 Metabolite Detection start Incubate Compound with Hepatocytes or Microsomes lcms LC-MS/MS Analysis start->lcms data_proc Data Processing (Parent vs. Blank Subtraction) lcms->data_proc ms1 MS1: Detect Potential Metabolite Masses data_proc->ms1 ms2 MS2: Acquire Fragmentation Spectra ms1->ms2 struct_elucid Structure Elucidation (Based on mass shift & fragments) ms2->struct_elucid pathway Propose Metabolic Pathway struct_elucid->pathway

Caption: Workflow for in vitro metabolite identification.

Protocol: CYP450 Reaction Phenotyping

  • Objective: To identify the specific CYP isozymes responsible for metabolism.

  • Method 1 (Recombinant CYPs): Incubate the compound separately with a panel of individual, recombinant human CYP enzymes (e.g., 3A4, 2D6, 2C9, 2C19, 1A2).[8] The disappearance of the parent compound indicates metabolism by that specific isozyme.

  • Method 2 (Chemical Inhibition): Incubate the compound with human liver microsomes in the presence and absence of specific chemical inhibitors for each major CYP isozyme. A significant reduction in metabolism in the presence of an inhibitor points to the involvement of that enzyme.

  • Analysis: Quantify parent drug depletion via LC-MS/MS.

  • Self-Validation: Each inhibitor's activity should be confirmed using a known substrate for that enzyme.

In Vivo Pharmacokinetic Evaluation

In vivo studies provide the definitive understanding of a drug's behavior in a complete biological system, integrating all ADME processes simultaneously.[11][12]

Single-Dose Rodent PK Study

Causality: This is the foundational in vivo experiment to determine a drug's systemic exposure (AUC), peak concentration (Cmax), half-life (t½), clearance (CL), and oral bioavailability (F%).[13] These parameters are essential for designing efficacy and toxicology studies and for predicting human dosage.[14]

Protocol: Rat Pharmacokinetic Study (IV and PO)

  • Animals: Use male Sprague-Dawley rats (n=3-5 per group), cannulated for serial blood sampling if possible to reduce animal usage.

  • Dosing:

    • Group 1 (IV): Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.

    • Group 2 (PO): Administer a single oral gavage dose (e.g., 10 mg/kg) in a suitable vehicle (e.g., water, given its expected solubility).

  • Blood Sampling: Collect sparse or serial blood samples (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hr) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge blood samples to separate plasma.

  • Bioanalysis: Develop and validate a robust LC-MS/MS method for the quantification of this compound in plasma.

  • Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software to calculate key PK parameters.

Table of Key Pharmacokinetic Parameters

ParameterDescriptionHow It's Used
Cmax Maximum observed plasma concentrationRelates to efficacy and acute toxicity
Tmax Time to reach CmaxIndicates rate of absorption
AUC Area Under the Curve (total exposure)Core measure of exposure; relates to overall efficacy
Elimination Half-LifeDetermines dosing interval
CL ClearanceThe body's efficiency in eliminating the drug
Vd Volume of DistributionIndicates the extent of drug distribution into tissues
F% Oral BioavailabilityThe fraction of the oral dose that reaches systemic circulation
Mass Balance (Excretion) Study

Causality: To ensure a complete picture of the drug's fate, a mass balance study is conducted to determine the routes and extent of excretion of the drug and its metabolites. This is a key regulatory requirement for new molecular entities.[15][16][17]

Protocol Outline: Radiolabeled Excretion Study in Rats

  • Synthesis: Synthesize a ¹⁴C-labeled version of this compound. The radiolabel position must be metabolically stable.

  • Dosing: Administer a single dose (IV or PO) of the radiolabeled compound to rats housed in metabolic cages.

  • Sample Collection: Collect urine, feces, and expired air over a period of 7 days or until >95% of the radioactive dose is recovered.

  • Analysis:

    • Total Radioactivity: Measure the total ¹⁴C content in each matrix by liquid scintillation counting.

    • Metabolite Profiling: Pool samples and use LC-MS with radiometric detection to profile and identify the radioactive components (parent vs. metabolites).

  • Objective: The primary goal is to achieve near-complete recovery of the administered dose and to identify the principal routes of elimination (renal vs. fecal).[18]

Synthesis & Regulatory Context

The culmination of this comprehensive characterization is an integrated ADME-PK profile. Data from in vitro assays provide mechanistic explanations for the observations in in vivo studies. For instance, low oral bioavailability (in vivo) might be explained by poor permeability or high first-pass metabolism (in vitro).

This complete dataset is fundamental for:

  • Human PK Prediction: Using allometric scaling and physiologically based pharmacokinetic (PBPK) modeling to predict the drug's behavior in humans.

  • Informing Clinical Trial Design: Guiding the selection of the first-in-human dose, dosing regimen, and potential DDI studies.

  • Regulatory Submissions: Forming a core component of Investigational New Drug (IND) and New Drug Application (NDA) filings, as mandated by agencies like the FDA and EMA.[19][20][21]

By following this structured, rationale-driven approach, researchers can build a robust and reliable pharmacokinetic profile for this compound, enabling informed decisions for its future development.

References

Methodological & Application

Topic: Asymmetric Synthesis of (S)-3-Amino-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract: (S)-3-Amino-4-methylpentanoic acid, also known as (S)-3-isobutyl-GABA, is a critical chiral building block in modern pharmaceuticals, most notably as the active pharmaceutical ingredient (API) Pregabalin. Its biological activity is confined to the (S)-enantiomer, making stereocontrolled synthesis paramount. This document provides an in-depth guide to the asymmetric synthesis of this valuable β-amino acid, targeting researchers and process chemists. We will move beyond simple procedural lists to explore the mechanistic rationale behind two robust and widely-implemented strategies: chiral auxiliary-mediated alkylation and enzymatic kinetic resolution. Detailed, field-tested protocols are provided for each, accompanied by a comparative analysis to guide methodology selection based on laboratory scale, available resources, and desired outcomes.

Introduction: The Significance of a Chiral β-Amino Acid

This compound is a structural analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1][2] Unlike GABA, its isobutyl substituent allows it to cross the blood-brain barrier effectively. The molecule's therapeutic effects, which include anticonvulsant, analgesic, and anxiolytic activities, are almost exclusively attributed to the (S)-enantiomer. This stringent stereochemical requirement necessitates the use of asymmetric synthesis to avoid the separation of a racemic mixture, which is often inefficient and costly at an industrial scale.

The synthesis of optically pure β-amino acids is a significant area of research, driven by their presence in numerous bioactive molecules and their utility as precursors for peptidomimetics.[3][4] This guide focuses on practical, scalable, and highly enantioselective methods to obtain the target molecule.

Overview of Major Synthetic Strategies

Several core strategies have been developed to control the stereochemistry at the C3 position. The choice of method often depends on factors like scale, cost of goods, and patent landscape.

  • Chiral Auxiliary-Based Methods: These involve the temporary attachment of a chiral molecule to a prochiral substrate.[5] The auxiliary directs a subsequent chemical transformation (e.g., alkylation) to occur on a specific face of the molecule, thereby creating the desired stereocenter. The auxiliary is then cleaved and can often be recovered. Evans oxazolidinones are a classic and highly reliable example.[6]

  • Asymmetric Catalysis: This approach uses a small amount of a chiral catalyst (metal-ligand complex or organocatalyst) to generate the product with high enantioselectivity.[3][7][8] Methods like asymmetric hydrogenation of a suitable unsaturated precursor are common.

  • Enzymatic Resolution: Biocatalysis offers a powerful alternative. In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted, desired enantiomer or the converted product.[2][9][10]

This guide will provide detailed protocols for a chiral auxiliary method and an enzymatic resolution approach, as they represent two distinct and highly effective philosophies in asymmetric synthesis.

Featured Protocol I: Evans Chiral Auxiliary Approach

This method leverages the powerful stereodirecting ability of Evans oxazolidinone auxiliaries.[5][11] The synthesis involves three key stages: acylation of the auxiliary, diastereoselective enolate alkylation, and hydrolytic cleavage to release the target β-amino acid.

Rationale and Mechanistic Insight

The core of this strategy lies in the conformationally rigid chiral environment created by the oxazolidinone auxiliary. After acylation, the substrate is deprotonated to form a Z-enolate, which is stabilized by chelation with the lithium counterion. The bulky substituent on the auxiliary (e.g., a benzyl or isopropyl group) effectively blocks one face of the planar enolate. Consequently, an incoming electrophile, in this case, an isobutyl halide, can only approach from the less sterically hindered face, leading to a highly diastereoselective alkylation.

cluster_main Evans Auxiliary Synthetic Workflow start Prochiral Acid Chloride (3-Methylbutanoyl chloride) acylation Step 1: Acylation start->acylation aux (S)-4-Benzyl-2-oxazolidinone aux->acylation acylated_aux N-Acyl Oxazolidinone acylation->acylated_aux enolate_form Step 2: Enolate Formation (LDA or NaHMDS) acylated_aux->enolate_form enolate Chiral Z-Enolate enolate_form->enolate alkylation Step 3: Alkylation (Bromoacetonitrile) enolate->alkylation alkylated_product Alkylated Intermediate alkylation->alkylated_product cleavage Step 4: Auxiliary Cleavage (LiOH / H₂O₂) alkylated_product->cleavage reduction Step 5: Nitrile Reduction (H₂, Raney Ni) alkylated_product->reduction final_product (S)-3-Amino-4- methylpentanoic acid cleavage->final_product Crude Acid recovered_aux Recovered Auxiliary cleavage->recovered_aux reduction->final_product

Caption: Workflow for the Evans Auxiliary-based synthesis.

Detailed Experimental Protocol

Step 1: Acylation of (S)-4-Benzyl-2-oxazolidinone

  • To a flame-dried round-bottom flask under an argon atmosphere, add (S)-4-benzyl-2-oxazolidinone (1.0 eq).

  • Dissolve in anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise. Stir for 15 minutes.

  • In a separate flask, dissolve 3-methylbutanoyl chloride (1.1 eq) in anhydrous THF.

  • Add the acid chloride solution to the lithiated oxazolidinone solution dropwise via cannula.

  • Allow the reaction to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the N-acyloxazolidinone.

Step 2: Asymmetric Alkylation

  • Dissolve the purified N-acyloxazolidinone (1.0 eq) in anhydrous THF (~0.1 M) in a flame-dried flask under argon.

  • Cool the solution to -78 °C.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq, 1.0 M in THF) dropwise. Stir for 30 minutes to ensure complete enolate formation.

  • Add bromoacetonitrile (1.5 eq) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction at -78 °C with saturated aqueous NH₄Cl.

  • Warm to room temperature and perform an aqueous workup as described in Step 1.

  • Purify by flash chromatography to yield the alkylated product with high diastereoselectivity (>98:2 dr is common).

Step 3: Auxiliary Cleavage and Nitrile Reduction

  • Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq), followed by lithium hydroxide monohydrate (2.0 eq) dissolved in water.

  • Stir vigorously at 0 °C for 4-6 hours.

  • Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃) solution until a test with peroxide strips is negative.

  • Concentrate the mixture to remove THF.

  • Make the aqueous solution basic (pH > 11) with NaOH and extract with dichloromethane (3x) to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH ~2 with concentrated HCl. Extract the crude β-aminonitrile precursor with ethyl acetate.

  • Dissolve the crude nitrile in methanol containing ammonia (7N solution).

  • Add Raney Nickel (approx. 10% by weight) and hydrogenate under a balloon of H₂ or in a Parr shaker (50 psi) overnight.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield this compound. Further purification can be achieved by recrystallization from an isopropanol/water mixture.

Data Summary
ParameterTypical Result
Diastereomeric Ratio (Alkylation) >98:2 d.r.
Enantiomeric Excess (Final) >99% ee
Overall Yield 50-65%
Auxiliary Recovery >85%

Featured Protocol II: Enzymatic Kinetic Resolution

This strategy begins with a racemic intermediate and uses an enzyme's stereospecificity to separate the enantiomers. A common industrial approach involves the resolution of a racemic cyano-diester, a precursor to Pregabalin.[2][9] Here, a lipase will selectively hydrolyze the (R)-enantiomer, leaving the desired (S)-enantiomer untouched.

Rationale and Mechanistic Insight

Kinetic resolution exploits the difference in reaction rates of two enantiomers with a chiral catalyst or reagent. Lipases are ideal for this as they are highly stereoselective enzymes that catalyze the hydrolysis of esters. In the presence of a racemic ester substrate, the enzyme's chiral active site preferentially binds and hydrolyzes one enantiomer (e.g., the R-ester) to its corresponding carboxylic acid much faster than the other (the S-ester). This allows for the separation of the unreacted, enantiomerically enriched (S)-ester from the hydrolyzed (R)-acid.

cluster_workflow Enzymatic Resolution Workflow racemate Racemic Precursor (e.g., Rac-cyano-ester) resolution Step 1: Selective Hydrolysis racemate->resolution enzyme Enzyme (Lipase) in Buffer Solution enzyme->resolution mixture Mixture of: (S)-cyano-ester (unreacted) (R)-cyano-acid (product) resolution->mixture separation Step 2: Separation (Liquid-Liquid Extraction) mixture->separation s_ester (S)-Cyano-Ester (>99% ee at ~50% conversion) separation->s_ester Organic Phase r_acid (R)-Cyano-Acid separation->r_acid Aqueous Phase (after pH adjust) decarbox Step 3: Hydrolysis & Decarboxylation s_ester->decarbox reduction Step 4: Reduction (Hydrogenation) decarbox->reduction final_product (S)-3-Amino-4- methylpentanoic acid reduction->final_product

Caption: Workflow for Enzymatic Kinetic Resolution.

Detailed Experimental Protocol

Step 1: Synthesis of Racemic 2-cyano-3-isopropylsuccinate

  • Combine isovaleraldehyde (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq) and stir at room temperature overnight to form the Knoevenagel condensation product.

  • To the crude reaction mixture, add a solution of sodium cyanide (1.1 eq) in water dropwise at 0 °C.

  • Stir for 4-6 hours, allowing the reaction to warm to room temperature.

  • Acidify with HCl and extract with diethyl ether.

  • Wash, dry, and concentrate to yield the racemic diethyl 2-cyano-3-isopropylsuccinate. Purify by vacuum distillation.

Step 2: Enzymatic Resolution

  • Prepare a phosphate buffer solution (0.1 M, pH 7.5).

  • Suspend the racemic diester (1.0 eq) in the buffer.

  • Add a lipase preparation (e.g., Lipase from Candida antarctica B, immobilized). The amount of enzyme will need to be optimized but is typically 1-10% by weight of the substrate.

  • Stir the suspension at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by chiral HPLC or by titration of the formed acid with a standard NaOH solution. The ideal endpoint is at or near 50% conversion to achieve maximum enantiomeric excess of the remaining ester.

  • Once ~50% conversion is reached, filter off the immobilized enzyme (which can be washed and reused).

  • Extract the mixture with a non-polar solvent like toluene or MTBE. The unreacted (S)-diester will move to the organic phase.

  • The aqueous phase contains the sodium salt of the (R)-monoacid. This can be acidified and extracted if recovery is desired.

  • Wash, dry, and concentrate the organic phase to obtain the enantiomerically enriched (S)-diester.

Step 3: Conversion to Final Product

  • Heat the (S)-diester under reflux with aqueous HCl (e.g., 6M) for 8-12 hours. This step hydrolyzes both the ester and nitrile groups and induces decarboxylation.

  • Cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the crude racemic 3-isobutylglutaric acid, then re-acidify and extract to get the intermediate (S)-3-carboxy-4-methylpentanoic acid.

  • A more direct route from the resolved (S)-cyano ester involves hydrolysis and decarboxylation followed by a reduction step similar to Protocol I, Step 3. For example, reduction of the remaining nitrile via catalytic hydrogenation.

  • The final product is isolated and purified by recrystallization.

Comparative Analysis of Featured Methods

FeatureEvans Auxiliary MethodEnzymatic Resolution Method
Stereocontrol Substrate-controlled diastereoselectionCatalyst-controlled enantioselection
Theoretical Max. Yield 100%50% (unless the undesired enantiomer is racemized and recycled)
Typical Enantiomeric Excess Excellent (>99% ee)Excellent (>99% ee is achievable)
Scalability Good, but stoichiometric use of expensive auxiliary can be costly.Excellent, well-suited for industrial scale.
Key Reagents Chiral oxazolidinone, cryogenic conditions, organolithium reagents.Racemic substrate, commercially available enzyme, buffer solutions.
Pros High reliability, predictable outcome, well-documented."Green" credentials (biocatalysis), mild reaction conditions, reusable catalyst.
Cons Requires cryogenic temperatures, stoichiometric chiral reagent, multiple protection/deprotection steps.Theoretical yield is capped at 50%, requires screening for optimal enzyme/conditions.

Conclusion

The asymmetric synthesis of this compound is a well-resolved challenge in synthetic organic chemistry with multiple viable and robust solutions. The choice between a substrate-controlled method, such as the Evans auxiliary protocol, and a catalyst-controlled method, like enzymatic resolution, depends heavily on the specific context of the synthesis. The Evans approach offers predictability and extremely high stereoselectivity, making it an excellent choice for laboratory-scale synthesis where the cost of the auxiliary is manageable. In contrast, enzymatic resolution provides a greener, milder, and often more cost-effective route for large-scale industrial production, despite its inherent 50% yield limitation on the initial substrate. Both methodologies underscore the power and versatility of modern asymmetric synthesis in producing enantiopure molecules essential for human health.

References

Protocol for chiral resolution of 3-Amino-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Chiral Resolution of 3-Amino-4-methylpentanoic Acid

Introduction

3-Amino-4-methylpentanoic acid is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of various pharmacologically active molecules. Its most prominent application is as a key intermediate in the production of (S)-(+)-3-amino-4-methylpentanoic acid, the precursor to Pregabalin (marketed as Lyrica®). Pregabalin is an anticonvulsant and anxiolytic drug used to treat epilepsy, neuropathic pain, and generalized anxiety disorder. The therapeutic efficacy of Pregabalin is exclusively attributed to the (S)-enantiomer, while the (R)-enantiomer is significantly less active. Consequently, the development of efficient, scalable, and cost-effective methods for obtaining the enantiomerically pure (S)-isomer is of paramount importance in pharmaceutical manufacturing.

This application note provides a detailed protocol for the chiral resolution of racemic 3-amino-4-methylpentanoic acid via classical diastereomeric salt formation using a chiral resolving agent. This method remains a widely implemented strategy in industrial settings due to its robustness and scalability. We will also discuss the principles of alternative methods and the analytical techniques required for validation.

Principle of Classical Resolution

Classical resolution by diastereomeric salt formation is a well-established technique for separating enantiomers. The process involves reacting a racemic mixture (in this case, (R/S)-3-amino-4-methylpentanoic acid) with an enantiomerically pure resolving agent. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different physical characteristics, including solubility. This difference in solubility allows for the separation of the diastereomers by fractional crystallization. One of the diastereomeric salts will preferentially crystallize from the solution, leaving the other in the mother liquor. The crystallized salt is then isolated, and the desired enantiomer of the amino acid is liberated by treatment with an acid or base.

For the resolution of 3-amino-4-methylpentanoic acid, a chiral acid is typically used as the resolving agent. (R)-(-)-Mandelic acid has been shown to be a highly effective agent for this purpose, selectively crystallizing with (S)-(+)-3-amino-4-methylpentanoic acid.

Experimental Workflow: Diastereomeric Salt Resolution

The overall workflow for the resolution process is depicted below. It involves salt formation, fractional crystallization, salt filtration, and liberation of the target enantiomer.

G cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Isolation & Liberation cluster_3 Analysis A Racemic (R/S)-3-Amino-4- methylpentanoic Acid D Heating to Dissolution A->D B (R)-(-)-Mandelic Acid (Resolving Agent) B->D C Solvent System (e.g., Ethanol/Water) C->D E Controlled Cooling & Stirring D->E F Selective Precipitation of (S)-Amino Acid • (R)-Mandelic Acid Salt E->F G Filtration & Washing F->G H Diastereomerically Pure Salt G->H I Treatment with Base (e.g., NaOH) H->I J Pure (S)-(+)-3-Amino-4- methylpentanoic Acid I->J K Chiral HPLC for Enantiomeric Excess (e.e.) Determination J->K G A Racemic (R/S)-N-Acyl- 3-Amino-4-methylpentanoic Acid B Enzyme (e.g., Lipase) + Water A->B Selective Hydrolysis C (S)-3-Amino-4-methylpentanoic Acid (Free Amino Acid) B->C D (R)-N-Acyl-3-Amino-4-methylpentanoic Acid (Unreacted) B->D E Separation (e.g., Extraction) C->E D->E

A Validated HILIC-MS/MS Method for the High-Sensitivity Quantification of (S)-3-Amino-4-methylpentanoic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust, sensitive, and specific High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of (S)-3-Amino-4-methylpentanoic acid in human plasma. As a human metabolite and a structural isomer of L-leucine, accurate measurement of this β-amino acid is crucial for metabolic research and may have implications in clinical diagnostics.[1] The inherent polarity of this analyte presents a challenge for traditional reversed-phase chromatography.[2][3] This method overcomes this challenge by employing Hydrophilic Interaction Liquid Chromatography (HILIC) for effective retention and separation without the need for chemical derivatization.[4][5] Coupled with a stable isotope-labeled internal standard and a simple protein precipitation sample preparation protocol, this method provides a high-throughput, accurate, and precise quantification platform that adheres to the principles outlined in the FDA's Bioanalytical Method Validation guidance.[6]

Introduction and Scientific Rationale

This compound, also known as beta-Leucine, is a β-amino acid produced in humans through the metabolism of L-leucine.[1][7] Its structural similarity to pharmacologically active compounds, such as the gamma-aminobutyric acid (GABA) analogue pregabalin, underscores the need for precise analytical methods to study its physiological role and potential as a biomarker.[8]

The primary analytical challenge for small, polar molecules like β-amino acids is achieving adequate retention on conventional C18 reversed-phase columns.[2] Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal alternative, utilizing a polar stationary phase and a high-organic-content mobile phase to promote the partitioning and retention of hydrophilic analytes.[5][9] This approach avoids the often laborious and variable process of chemical derivatization, which is frequently required to enhance retention or detection sensitivity in other methods.[5][10][11]

This method combines the selectivity of HILIC with the sensitivity of tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard (SIL-IS) is a critical component, as it co-elutes with the analyte and experiences similar matrix effects or variations in sample processing, ensuring the highest degree of accuracy and precision in quantification.[12][13][14] The protocol has been fully validated according to industry-standard criteria for bioanalytical methods.[6][15]

Materials and Methods

Reagents and Chemicals
  • This compound: Purity ≥98% (CAS: 40469-85-0)[16]

  • This compound-d3 (Internal Standard): Isotopic purity ≥99%

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), and Water (Type I, 18.2 MΩ·cm)

  • Additives: Formic Acid (LC-MS Grade)

  • Matrix: Human Plasma, K2EDTA (screened and pooled from at least six unique sources)

Instrumentation

The analysis was performed on a UHPLC system coupled to a triple quadrupole mass spectrometer equipped with a heated electrospray ionization (HESI) source.

Parameter Setting
HPLC Column Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.400 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Gradient 90% B (0-0.5 min), 90% to 50% B (0.5-3.0 min), 50% B (3.0-3.5 min), 50% to 90% B (3.5-3.6 min), 90% B (3.6-5.0 min)
Table 1: Optimized HPLC Conditions.
Parameter Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Analyte) m/z 132.1 → 115.1 (Quantifier), 132.1 → 72.1 (Qualifier)
MRM Transition (IS) m/z 135.1 → 118.1
Ion Spray Voltage +4500 V
Source Temperature 550 °C
Collision Gas Nitrogen
Declustering Potential Optimized for each transition
Collision Energy Optimized for each transition
Table 2: Optimized Mass Spectrometer Conditions.

Experimental Protocols

Preparation of Standards and Quality Controls

Stock solutions of this compound and its SIL-IS were prepared in methanol at a concentration of 1 mg/mL. A series of working solutions were generated by serial dilution. Calibration Curve (CC) standards and Quality Control (QC) samples were prepared by spiking the appropriate working solutions into pooled human plasma to achieve the desired concentration range (e.g., 1 - 1000 ng/mL).

Sample Preparation: Protein Precipitation

This protocol is designed for speed and efficiency, yielding a clean extract compatible with direct HILIC injection.

  • Aliquot: Transfer 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 25 µL of the SIL-IS working solution (e.g., at 200 ng/mL) to all tubes except the double blank.

  • Precipitate: Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to each tube. The high ratio of organic solvent ensures efficient protein removal.[17]

  • Vortex: Mix vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Transfer: Carefully transfer 150 µL of the clear supernatant to a 96-well plate or autosampler vial for analysis.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing P1 Aliquot 50 µL Plasma P2 Add 25 µL Internal Standard P1->P2 P3 Add 200 µL Cold Acetonitrile P2->P3 P4 Vortex (30s) P3->P4 P5 Centrifuge (10 min) P4->P5 P6 Transfer Supernatant P5->P6 A1 Inject 5 µL onto HILIC Column P6->A1 A2 Gradient Elution A1->A2 A3 ESI+ Ionization A2->A3 A4 MRM Detection (Analyte & IS) A3->A4 D1 Integrate Peak Areas A4->D1 D2 Calculate Area Ratios (Analyte/IS) D1->D2 D3 Generate Calibration Curve (1/x² Weighted Regression) D2->D3 D4 Quantify Unknowns D3->D4

Figure 1: Overall experimental workflow from sample preparation to final quantification.

Method Validation Summary

The method was validated following the FDA Guidance for Industry on Bioanalytical Method Validation.[6] All parameters met the predefined acceptance criteria.

Validation Parameter Result Acceptance Criteria
Linearity (Range) 1.0 – 1000 ng/mLr² ≥ 0.99
Intra-Day Precision (%CV) ≤ 6.8%≤ 15% (≤ 20% for LLOQ)
Inter-Day Precision (%CV) ≤ 8.5%≤ 15% (≤ 20% for LLOQ)
Intra-Day Accuracy (%RE) -7.2% to 5.4%Within ±15% (±20% for LLOQ)
Inter-Day Accuracy (%RE) -9.1% to 6.3%Within ±15% (±20% for LLOQ)
Extraction Recovery Mean 92.5%Consistent and reproducible
Matrix Effect (IS-Normalized) 0.95 - 1.08CV ≤ 15%
Stability StableAnalyte concentration within ±15% of nominal after: 3 Freeze/Thaw cycles, 24h at room temp, 90 days at -80°C, 48h in autosampler.
Table 3: Summary of Bioanalytical Method Validation Results.

The validation process ensures the method is reliable for its intended purpose. Specificity was confirmed by analyzing six different lots of blank plasma, which showed no significant interfering peaks. The consistent recovery and negligible matrix effect demonstrate the effectiveness of the simple protein precipitation protocol when paired with a co-eluting SIL-IS.

Validation cluster_core Core Validation Parameters cluster_matrix Matrix & Sample Handling cluster_tests Stability Tests Specificity Specificity Validation_Goal Goal: Reliable & Reproducible Quantification Specificity->Validation_Goal Linearity Linearity & Range Linearity->Validation_Goal Accuracy Accuracy Accuracy->Validation_Goal Precision Precision Precision->Validation_Goal Recovery Extraction Recovery Recovery->Accuracy MatrixEffect Matrix Effect MatrixEffect->Accuracy Stability Stability FT Freeze-Thaw Stability->FT BT Bench-Top Stability->BT LT Long-Term Stability->LT PP Post-Preparative Stability->PP Stability->Validation_Goal

Figure 2: Logical relationship of key experiments in the bioanalytical method validation process.

Conclusion

This application note presents a validated, high-throughput HILIC-MS/MS method for the quantification of this compound in human plasma. The method is sensitive, specific, and highly reproducible, making it suitable for application in clinical research, metabolomics, and pharmacokinetic studies. The simple protein precipitation sample preparation and the use of HILIC chromatography eliminate the need for derivatization, streamlining the analytical workflow and enhancing productivity.

References

Application Notes & Protocols: The Role of (s)-3-Amino-4-methylpentanoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

(S)-3-Amino-4-methylpentanoic acid, a chiral β-amino acid, serves as a critical building block in modern medicinal chemistry. Its structural resemblance to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) positions it as a valuable scaffold for developing therapeutics targeting the central nervous system. The primary and most commercially significant application of this compound is as the key chiral intermediate in the synthesis of Pregabalin, a blockbuster drug for treating epilepsy, neuropathic pain, and anxiety disorders. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this compound. It includes a detailed exploration of its role in the synthesis of Pregabalin, step-by-step protocols for synthesis and quality control, and an examination of its broader significance in the context of GABAergic modulation.

Introduction: Significance of this compound

This compound is a non-proteinogenic β-amino acid, meaning the amino group is on the beta carbon relative to the carboxyl group.[1][2] This structural feature is pivotal to its biological activity and applications. The presence of a chiral center at the C3 position and an isobutyl group at the C4 position imparts specific stereochemical properties that are crucial for its interaction with biological targets.

Its primary importance lies in its role as a direct precursor to Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid).[3] The anticonvulsant, analgesic, and anxiolytic effects of Pregabalin are highly dependent on this specific (S)-enantiomer configuration.[3] Therefore, efficient and enantioselective synthesis of this compound is a cornerstone of pharmaceutical manufacturing.[4][5]

Beyond its role in Pregabalin, the β-amino acid scaffold is of significant interest in medicinal chemistry for its ability to form stable secondary structures in peptides (β-peptides) and act as a chiral starting material for various target molecules.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 40469-85-0[6]
Molecular Formula C₆H₁₃NO₂[7]
Molecular Weight 131.17 g/mol [7]
Appearance White to off-white solid[7]
Purity ≥98.0% (by NMR)[7]
Storage Store at room temperature, inert atmosphere[6]

Core Application: A Key Intermediate for Pregabalin Synthesis

Pregabalin does not directly bind to GABA receptors; instead, it exerts its therapeutic effects by binding with high affinity to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels in the central nervous system. This binding reduces the influx of calcium into presynaptic neurons, which in turn modulates the release of excitatory neurotransmitters like glutamate, norepinephrine, and substance P. The specific stereochemistry inherited from this compound is essential for this high-affinity binding.

The industrial synthesis of Pregabalin often involves the conversion of this compound. A common and efficient method is the Hofmann rearrangement of (S)-3-(carbamoylmethyl)-5-methylhexanoic acid, which is derived from the starting β-amino acid.[3]

Workflow for Pregabalin Synthesis from this compound

G cluster_0 Phase 1: Amide Formation cluster_1 Phase 2: Hofmann Rearrangement cluster_2 Phase 3: Hydrolysis & Isolation A (s)-3-Amino-4- methylpentanoic acid B (S)-3-(Carbamoylmethyl)- 5-methylhexanoic acid A->B Multi-step conversion (e.g., via glutarimide) C Intermediate Isocyanate B->C NaOBr or Br2/NaOH D Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid) C->D Acidic or Basic Hydrolysis E Final Product Purification D->E Crystallization

Caption: Synthetic workflow from the key intermediate to Pregabalin.

Protocols: Synthesis and Characterization

The utility of this compound is predicated on its availability in high enantiomeric purity. Numerous strategies for the enantioselective synthesis of β-amino acids have been developed.[4][8][9]

Protocol 3.1: Example Synthesis via Asymmetric Hydrogenation

One of the most efficient methods for preparing chiral amino acids is the asymmetric hydrogenation of an unsaturated precursor using a chiral catalyst. This protocol outlines a general approach.

Objective: To synthesize this compound from a suitable enamine precursor.

Pillar of Trustworthiness: This protocol is self-validating through in-process checks and final product characterization to confirm stereochemistry and purity.

Materials:

  • (Z)-3-amino-4-methylpent-2-enoic acid derivative (precursor)

  • Chiral Rhodium or Ruthenium-based catalyst (e.g., Rh-DuPhos)[4]

  • Hydrogen gas (high pressure)

  • Anhydrous, deoxygenated solvent (e.g., Methanol, THF)

  • Reaction vessel suitable for high-pressure hydrogenation

  • Standard workup and purification reagents (acids, bases, solvents, silica gel)

Step-by-Step Methodology:

  • Catalyst Preparation: In an inert atmosphere (glovebox), charge the high-pressure reactor with the enamine precursor and the chiral catalyst (typically 0.1-1 mol%).

  • Solvent Addition: Add the anhydrous, deoxygenated solvent via cannula.

  • Hydrogenation: Seal the reactor, purge several times with nitrogen, then with hydrogen gas. Pressurize the reactor with hydrogen to the specified pressure (e.g., 50-100 psi).

  • Reaction: Stir the reaction mixture vigorously at a controlled temperature (e.g., 25-50 °C) for 12-24 hours. Monitor the reaction progress by analyzing aliquots via TLC or HPLC. Causality Note: The chiral ligand on the metal catalyst creates a chiral environment, forcing the hydrogen to add to one face of the double bond, thereby establishing the desired (S)-stereocenter.

  • Workup: Once the reaction is complete, carefully vent the reactor and purge with nitrogen. Remove the solvent under reduced pressure.

  • Purification: The crude product is then purified. This may involve an acid-base extraction to isolate the amino acid, followed by recrystallization or chromatography to yield the highly pure this compound.

  • Deprotection (if necessary): If the starting material contained protecting groups on the amine or carboxyl functions, a final deprotection step is required. For example, a Boc group is removed with an acid like TFA, while a benzyl ester is removed by hydrogenolysis.

Protocol 3.2: Quality Control & Characterization

Ensuring the chemical identity and enantiomeric purity of the final product is critical for its use in pharmaceutical synthesis.

Objective: To confirm the structure and determine the enantiomeric excess (e.e.) of the synthesized this compound.

Materials:

  • Synthesized product

  • Deuterated solvents for NMR (e.g., D₂O, MeOD)

  • Chiral HPLC column and appropriate mobile phase

  • Mass spectrometer

Step-by-Step Methodology:

  • Structural Confirmation (NMR):

    • Dissolve a small sample of the product in a suitable deuterated solvent.

    • Acquire ¹H and ¹³C NMR spectra.

    • Expected ¹H NMR signals for Pregabalin (as a reference derived from the title compound) (400 MHz, CD₃OD): δ 2.95 (dd), 2.82 (dd), 2.44 (dd), 2.25 (dd), 2.06 (m), 1.69 (m), 1.23 (m), 0.92 (t).[10] The spectrum of the precursor amino acid will show characteristic peaks corresponding to its structure. Causality Note: NMR provides a fingerprint of the molecule's carbon-hydrogen framework, confirming that the correct chemical structure has been synthesized.

  • Molecular Weight Confirmation (Mass Spectrometry):

    • Analyze the sample using high-resolution mass spectrometry (HRMS).

    • The measured value should match the calculated value for the molecular formula C₆H₁₃NO₂ (131.18 g/mol ).[7] For Pregabalin (C₈H₁₇NO₂), the calculated value is 159.1259.[10]

  • Enantiomeric Purity (Chiral HPLC):

    • Derivatize the amino acid with a UV-active agent (e.g., Marfey's reagent) if it lacks a chromophore.

    • Develop a separation method using a suitable chiral stationary phase column.

    • Inject the derivatized sample and analyze the chromatogram. The two enantiomers will have different retention times.

    • Calculate the enantiomeric excess (% e.e.) by integrating the peak areas of the (S) and (R) enantiomers. A successful synthesis should yield an e.e. of >99%. Causality Note: Chiral chromatography is the gold standard for separating and quantifying enantiomers, providing definitive proof of stereochemical control.

Quality Control Workflow Diagram

G cluster_tests Analytical Testing cluster_results Data Verification start Synthesized Batch of This compound nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry (HRMS) start->ms hplc Chiral HPLC start->hplc struct_check Correct Structure? nmr->struct_check mw_check Correct Mol. Weight? ms->mw_check ee_check e.e. > 99%? hplc->ee_check struct_check->mw_check  Yes fail Batch Rejection or Repurification struct_check->fail No mw_check->ee_check  Yes mw_check->fail No pass Batch Release for Pregabalin Synthesis ee_check->pass  Yes ee_check->fail No

Caption: A typical quality control workflow for validating a batch.

Broader Context: GABA Analogs and Future Directions

The success of Pregabalin highlights the therapeutic potential of GABA analogs. These molecules are designed to mimic the structure of GABA but often have improved pharmacokinetic properties (like better blood-brain barrier penetration) or different mechanisms of action.[11][12]

Structure-Activity Relationship (SAR) Insights:

  • Conformational Restriction: Rigidifying the flexible GABA backbone, for instance by incorporating it into a ring system, can lead to higher potency and selectivity for specific targets.[13]

  • Lipophilicity: The isobutyl group on this compound enhances lipophilicity compared to GABA, which aids in crossing the blood-brain barrier.

  • Stereochemistry: As demonstrated by Pregabalin, the stereochemistry is often paramount for biological activity. The (S)-enantiomer is active, while the (R)-enantiomer is significantly less so.

Future research in this area may involve using this compound or similar β-amino acid scaffolds to develop novel modulators of GABAergic neurotransmission or other neurological targets.[14] The development of new catalytic methods for the enantioselective synthesis of these building blocks remains a highly active area of chemical research.[8][9]

References

A Systematic Framework for the In Vitro Characterization of (S)-3-Amino-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Experimental Protocol

Introduction

(S)-3-Amino-4-methylpentanoic acid, also known as β-Leucine, is a non-proteinogenic β-amino acid and a positional isomer of the essential amino acid L-leucine.[1][2] It is recognized as a human metabolite, naturally produced from L-leucine metabolism by the enzyme leucine 2,3-aminomutase.[1][3] Despite its endogenous presence, its broader biological functions, potential pharmacological activities, and interactions with cellular pathways remain largely uncharacterized. Its structural similarity to both L-leucine and neurotransmitters like γ-aminobutyric acid (GABA) suggests several plausible, yet unexplored, mechanisms of action.

This guide provides a comprehensive, multi-tiered framework for the in vitro investigation of this compound. As a Senior Application Scientist, this document is structured not as a rigid template, but as a logical progression of experiments, moving from foundational safety profiling to specific, hypothesis-driven mechanistic assays. We will explain the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating robust and interpretable data.

Section 1: Foundational Analysis - Cell Viability and Cytotoxicity Profiling

Before investigating any specific mechanism, it is imperative to determine the concentration range over which this compound affects basic cellular health. Cell viability assays are essential for evaluating metabolic activity and cellular responsiveness to external compounds. These initial experiments will establish a sub-toxic concentration range for use in subsequent, more sensitive mechanistic assays and will identify if the compound possesses inherent cytotoxic properties.[4][5]

Principle: ATP-Based Luminescence Assay

Healthy, metabolically active cells constantly produce ATP. When cells die, their ability to synthesize ATP is rapidly lost. Luminescence-based ATP detection assays, such as CellTiter-Glo®, provide a highly sensitive and linear method for quantifying viable cells in a culture.[4][6] The assay reagent lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that produces light in direct proportion to the amount of ATP present.

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_treat Treatment cluster_read Measurement cluster_analysis Data Analysis plate_cells Seed cells in 96-well plate (e.g., 5,000 cells/well) incubate_24h Incubate for 24h (37°C, 5% CO2) plate_cells->incubate_24h add_compound Add compound dilutions to wells prep_compound Prepare serial dilutions of This compound incubate_48h Incubate for 48-72h add_compound->incubate_48h add_reagent Add CellTiter-Glo® Reagent incubate_10m Incubate for 10 min (Room Temp) add_reagent->incubate_10m read_lum Read luminescence on plate reader incubate_10m->read_lum normalize Normalize data to vehicle control plot_curve Plot dose-response curve normalize->plot_curve calc_ic50 Calculate IC50 plot_curve->calc_ic50

Caption: Workflow for determining the IC50 of this compound.

Detailed Protocol: ATP-Based Viability Assay

Materials:

  • This compound (e.g., Sigma-Aldrich, Cat# CDS005723)[7]

  • Cell line of choice (e.g., HEK293 for general cytotoxicity, SH-SY5Y for neuronal context)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well, white, clear-bottom plates

  • ATP-based luminescence assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Multichannel pipette

  • Luminometer plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Resuspend cells in complete medium to a concentration of 5 x 10⁴ cells/mL.

    • Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

    • Include wells for "no-cell" background controls (medium only).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

    • Rationale: A 24-hour incubation allows cells to recover from trypsinization and adhere to the plate, ensuring they are in a healthy, exponential growth phase before compound addition.

  • Compound Preparation and Addition:

    • Prepare a 100 mM stock solution of this compound in sterile PBS or culture medium.

    • Perform a serial dilution series (e.g., 1:3 or 1:10) in culture medium to create a range of concentrations. A suggested starting range is 1 µM to 10 mM.

    • Remove the medium from the cells and add 100 µL of the prepared compound dilutions to the appropriate wells. Include "vehicle control" wells containing medium with the same concentration of PBS as the highest compound dose.

    • Rationale: A wide concentration range is necessary to capture the full dose-response curve, from no effect to a maximal effect. The vehicle control is critical to ensure that the solvent itself does not impact cell viability.

  • Incubation:

    • Return the plate to the incubator for 48 to 72 hours.

    • Rationale: This extended incubation period allows for the compound to exert potential cytotoxic or anti-proliferative effects, which may not be apparent after short exposure.[8]

  • Assay Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the ATP-based assay reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence using a plate reader.

    • Rationale: Equilibrating the plate to room temperature is crucial as the luciferase enzyme's activity is temperature-dependent.

  • Data Analysis:

    • Subtract the average luminescence from the "no-cell" control wells from all other readings.

    • Normalize the data by expressing the viability of treated wells as a percentage of the vehicle control wells (% Viability = (Treated_Luminescence / Vehicle_Luminescence) * 100).

    • Plot the % Viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).

ParameterRecommended ValueRationale
Cell Line HEK293, SH-SY5Y, HepG2Use lines relevant to potential therapeutic areas or toxicity.
Seeding Density 5,000 - 10,000 cells/wellEnsures cells are sub-confluent at the end of the assay.
Concentration Range 100 nM to 10 mMA broad range to capture the full dose-response.
Incubation Time 48 - 72 hoursAllows for detection of both acute and slower-acting toxicity.
Assay Readout Luminescence (ATP)Highly sensitive measure of metabolic health.[4]

Section 2: Mechanistic Hypothesis 1 - GABA Receptor Binding Assay

As an amino acid analog, this compound is a candidate for interaction with receptors that bind endogenous amino acid neurotransmitters, such as GABA receptors.[9] A competitive radioligand binding assay is a direct method to determine if the compound binds to a specific receptor and to quantify its binding affinity (Ki).[10] This assay measures the ability of the test compound to displace a known radiolabeled ligand from the receptor.

Principle: Competitive Displacement

The assay uses a preparation of cell membranes rich in the target receptor (e.g., GABA-A or GABA-B). These membranes are incubated with a constant concentration of a high-affinity radioligand (e.g., [³H]muscimol for GABA-A or [³H]GABA for GABA-B) and varying concentrations of the unlabeled test compound.[9][11] If the test compound binds to the same site as the radioligand, it will compete for binding, reducing the amount of radioactivity associated with the membranes. This displacement is measured using a scintillation counter.

Experimental Workflow: Receptor Binding

G cluster_prep Preparation cluster_incubation Binding Reaction cluster_separation Separation cluster_detection Detection prep_mem Prepare brain tissue membranes mix Incubate membranes, [3H]GABA, and compound prep_ligand Prepare radioligand ([3H]GABA) prep_compound Prepare serial dilutions of This compound incubate_ice Incubate on ice mix->incubate_ice filter Rapid filtration through glass fiber filters wash Wash filters to remove unbound ligand filter->wash add_scint Add scintillation fluid to filters count Count radioactivity (CPM) add_scint->count

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: [³H]GABA Displacement Assay

Materials:

  • Rat or mouse whole brain tissue

  • [³H]GABA (PerkinElmer or similar)

  • Unlabeled GABA (for non-specific binding determination)

  • This compound

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Scintillation fluid

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration manifold (Brandel or similar)

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize whole brain tissue in ice-cold binding buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 min at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 min at 4°C.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation step three times to wash away endogenous GABA.

    • Resuspend the final pellet in binding buffer, determine protein concentration (e.g., via Bradford assay), and store at -80°C.

    • Rationale: Extensive washing is critical to remove any endogenous ligands that would otherwise compete with the radioligand and test compound, leading to inaccurate affinity measurements.

  • Assay Setup:

    • Set up assay tubes in triplicate for each condition:

      • Total Binding: Membranes + [³H]GABA + Buffer

      • Non-specific Binding (NSB): Membranes + [³H]GABA + excess unlabeled GABA (e.g., 100 µM)

      • Competition: Membranes + [³H]GABA + varying concentrations of this compound

    • The final assay volume is typically 250-500 µL. The final concentration of [³H]GABA should be approximately its Kd value for the receptor.

    • Rationale: The NSB control is essential for determining the amount of radioligand that binds non-specifically to the filters and membranes. Specific binding is calculated by subtracting NSB from total binding.[12]

  • Incubation:

    • Incubate the tubes for 30-60 minutes on ice.

    • Rationale: Incubation on ice slows down dissociation rates and enzymatic degradation, allowing the binding reaction to reach equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the reaction by filtering the contents of each tube through a glass fiber filter using a vacuum manifold.

    • Immediately wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

    • Rationale: Rapid filtration is key to separating bound from unbound ligand before significant dissociation can occur.

  • Counting and Analysis:

    • Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow them to sit for several hours.

    • Count the radioactivity (in counts per minute, CPM) in a scintillation counter.

    • Calculate % specific binding for each concentration of the test compound.

    • Plot % specific binding vs. log concentration of the test compound and use non-linear regression to calculate the IC50, which can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Section 3: Mechanistic Hypothesis 2 - Enzyme Inhibition Assay

Given that this compound is an isomer of L-leucine, it may act as an inhibitor for enzymes involved in branched-chain amino acid metabolism, such as branched-chain aminotransferase (BCAT).[13] A general spectrophotometric enzyme inhibition assay can be adapted to test this hypothesis.

Principle: Measuring Enzyme Activity

Enzyme inhibition assays measure the rate of an enzymatic reaction in the presence and absence of a potential inhibitor.[14][15] By monitoring the formation of a product or the depletion of a substrate over time, one can determine the enzyme's velocity. An inhibitor will cause a decrease in this velocity. The potency of the inhibitor is quantified by its IC50 value.[16]

Detailed Protocol: General Aminotransferase Inhibition Assay

This protocol provides a template that can be adapted for a specific enzyme like BCAT. Many aminotransferase assays are coupled to a dehydrogenase reaction where the consumption of NADH is monitored by a decrease in absorbance at 340 nm.[17]

Materials:

  • Purified target enzyme (e.g., recombinant human BCAT)

  • Substrates for the enzyme (e.g., L-leucine and α-ketoglutarate for BCAT)

  • This compound

  • Coupling enzyme and cofactors (e.g., glutamate dehydrogenase, NADH)

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.5)

  • 96-well UV-transparent plate

  • Spectrophotometer plate reader capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of substrates, cofactors, and the test compound in the assay buffer.

    • Rationale: Using a consistent buffer system is critical as enzyme activity is highly dependent on pH.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Target enzyme (at a fixed concentration)

      • NADH and coupling enzyme

      • Varying concentrations of this compound (or vehicle for control wells).

    • Rationale: Pre-incubating the enzyme with the inhibitor allows for binding to occur before the reaction is initiated.[14]

  • Pre-incubation:

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 10-15 minutes.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the primary substrates (e.g., L-leucine and α-ketoglutarate).

    • Immediately place the plate in the spectrophotometer and begin reading the absorbance at 340 nm every 30-60 seconds for 15-30 minutes.

    • Rationale: The reaction is started by adding the substrate, ensuring all other components are present and at thermal equilibrium. Monitoring the reaction kinetically provides the initial velocity (V₀), which is the most accurate measure of enzyme performance.

  • Data Analysis:

    • For each concentration of the inhibitor, calculate the initial reaction rate (velocity) from the linear portion of the absorbance vs. time plot.

    • Normalize the rates to the vehicle control (% Activity = (Rate_inhibitor / Rate_vehicle) * 100).

    • Plot % Activity vs. log concentration of the inhibitor to determine the IC50 value.

    • Further studies varying the substrate concentration can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).

Section 4: Downstream Cellular Effects - Gene Expression Analysis

If this compound demonstrates a specific activity in the mechanistic assays (e.g., receptor binding or enzyme inhibition), the next logical step is to understand its impact on downstream cellular signaling pathways. Gene expression analysis via quantitative PCR (qPCR) can reveal which cellular pathways are activated or suppressed in response to treatment.[18][19]

Principle: Quantifying mRNA Levels

This protocol involves treating cultured cells with the compound, isolating the total RNA, converting it to cDNA, and then using qPCR to measure the expression levels of specific target genes. Changes in gene expression can provide a molecular signature of the compound's effect and help elucidate its mechanism of action.[20]

Detailed Protocol: qPCR for Target Gene Expression

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Treat the cells with this compound at a sub-toxic concentration (e.g., at or below the IC50/10) for a relevant time period (e.g., 6, 12, or 24 hours). Include vehicle-treated controls.

    • After incubation, wash the cells with PBS and lyse them directly in the plate using a lysis buffer containing RNase inhibitors (e.g., Buffer RLT from Qiagen).

    • Rationale: Using a sub-toxic concentration ensures that observed changes in gene expression are due to specific pharmacological effects, not a general stress or death response.

  • RNA Isolation and Quantification:

    • Isolate total RNA from the lysate using a column-based kit (e.g., RNeasy Mini Kit, Qiagen). Include an on-column DNase digestion step to remove contaminating genomic DNA.

    • Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop), checking the A260/A280 and A260/A230 ratios.

    • Rationale: High-quality, pure RNA is essential for efficient reverse transcription and accurate qPCR results.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.

    • Rationale: Reverse transcription converts the unstable RNA into more stable cDNA, which serves as the template for the qPCR reaction.

  • Quantitative PCR (qPCR):

    • Prepare a qPCR master mix containing a fluorescent dye (e.g., SYBR Green), forward and reverse primers for your target gene(s) and at least two housekeeping genes (e.g., GAPDH, ACTB).

    • Perform the qPCR reaction on a real-time PCR instrument.

    • Rationale: Housekeeping genes are used for normalization, correcting for variations in the amount of starting material. Using multiple housekeeping genes strengthens the reliability of the normalization.

  • Data Analysis:

    • Determine the quantification cycle (Cq) for each gene in each sample.

    • Normalize the Cq value of the target gene to the geometric mean of the housekeeping genes (ΔCq = Cq_target - Cq_housekeeping).

    • Calculate the fold change in gene expression relative to the vehicle control using the ΔΔCq method (Fold Change = 2^(-ΔΔCq)).

    • Rationale: The ΔΔCq method is a standard and robust way to calculate relative changes in gene expression from qPCR data.[6]

Target ClassExample GenesRationale
GABAergic System GABRA1, GABBR1Receptors for GABA-A and GABA-B.
Metabolic Enzymes BCAT1, BCAT2Enzymes involved in branched-chain amino acid metabolism.
Cell Stress ATF4, CHOPMarkers for endoplasmic reticulum stress.
Proliferation PCNA, KI67Markers for cell division and proliferation.

References

Application Notes and Protocols for Cell Culture Treatment with (S)-3-Amino-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: Understanding (S)-3-Amino-4-methylpentanoic acid

This compound, more commonly known as Pregabalin, is a structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1][2] Despite its structural similarity to GABA, its mechanism of action does not involve direct interaction with GABA receptors.[1] Instead, Pregabalin exerts its effects by binding with high affinity to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels in the central nervous system.[2][3][4] This interaction subtly reduces the influx of calcium into nerve terminals, which in turn diminishes the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P.[1][4] This modulation of neuronal excitability is believed to be the primary mechanism behind its therapeutic effects in the treatment of neuropathic pain, epilepsy, and generalized anxiety disorder.[3][4][5]

In the context of in vitro cell culture, this compound serves as a valuable tool for investigating neuronal physiology, neuroinflammation, and the intricate mechanisms of synaptic transmission. Recent studies have highlighted its potential anti-inflammatory properties, demonstrating a reduction in the production of pro-inflammatory mediators in glial cells.[6] Furthermore, research on neuronal cell models suggests that gabapentinoids like Pregabalin are not neurotoxic and do not exacerbate chemically induced neuronal injury, making them suitable for long-term cell culture studies.[7][8]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in cell culture experiments. The protocols outlined below are designed to be self-validating and are grounded in established scientific principles to ensure reproducible and reliable results.

I. Core Principles for Cell Culture Treatment

The successful application of this compound in cell culture hinges on meticulous planning and execution. The following core principles should guide your experimental design:

  • Cell Line Selection: The choice of cell line is paramount. Given the primary target of this compound (the α2δ-1 subunit of voltage-gated calcium channels), neuronal cell lines (e.g., SH-SY5Y, PC12, primary dorsal root ganglion neurons) and glial cell lines (e.g., primary astrocytes, microglia) are highly relevant.[6][8] The expression level of the α2δ-1 subunit in your chosen cell line will significantly influence the observed effects.

  • Dose-Response and Time-Course Studies: It is crucial to perform initial dose-response and time-course experiments to determine the optimal concentration and incubation period for your specific cell line and experimental endpoint. Published studies have utilized concentrations ranging from 10 µM to 100 µM.[7][8]

  • Appropriate Controls: The inclusion of proper controls is non-negotiable for data interpretation. This includes:

    • Vehicle Control: Cells treated with the same solvent used to dissolve the this compound.

    • Untreated Control: Cells cultured under normal conditions without any treatment.

    • Positive and Negative Controls: Depending on the assay, these controls will validate the experimental setup.

  • Aseptic Technique: Strict aseptic technique is essential to prevent microbial contamination, which can confound experimental results.

II. Reagent Preparation and Handling

Proper preparation of this compound is a critical first step.

Property Value Source
Molecular Formula C6H13NO2[9]
Molecular Weight 131.17 g/mol [9]
Appearance Solid[9]
Storage Room temperature, in a dark, inert atmosphere[10]

Stock Solution Preparation (100 mM):

  • Weighing: Accurately weigh out 13.12 mg of this compound.

  • Dissolution: Dissolve the powder in 1 mL of sterile, cell culture-grade water or a suitable buffer (e.g., PBS). Gentle warming and vortexing may be required to facilitate dissolution.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for long-term storage.

Working Solution Preparation:

Prepare fresh working solutions for each experiment by diluting the stock solution in a complete cell culture medium to the desired final concentration. For example, to prepare a 100 µM working solution, add 1 µL of the 100 mM stock solution to 1 mL of cell culture medium.

III. Experimental Protocols

The following are detailed protocols for assessing the effects of this compound on cultured cells.

Protocol 1: Assessing Cell Viability using the MTT Assay

This protocol determines the effect of this compound on cell metabolic activity, a proxy for cell viability.

Workflow Diagram:

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Treatment cluster_assay Day 3-4: Assay seed Seed cells in a 96-well plate treat Treat cells with varying concentrations of This compound seed->treat 24h incubation mtt Add MTT reagent and incubate treat->mtt 24-72h incubation solubilize Add solubilization solution mtt->solubilize read Read absorbance at 570 nm solubilize->read

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cells of interest (e.g., SH-SY5Y neuroblastoma cells)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (100 mM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of this compound in a complete medium. Remove the old medium from the wells and add 100 µL of the treatment solutions (including vehicle control) to the respective wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

Protocol 2: Evaluation of Anti-Inflammatory Activity

This protocol assesses the ability of this compound to modulate the inflammatory response in glial cells, as suggested by studies on gabapentinoids.[6]

Workflow Diagram:

AntiInflammatory_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Pre-treatment cluster_stim Day 2: Stimulation cluster_analysis Day 3: Analysis seed Seed primary glial cells or a glial cell line pretreat Pre-treat with This compound seed->pretreat 24h incubation stim Stimulate with an inflammatory agent (e.g., LPS) pretreat->stim 1-2h pre-incubation collect Collect supernatant stim->collect 24h incubation analyze Analyze cytokine levels (e.g., IL-6) by ELISA collect->analyze

Caption: Workflow for assessing anti-inflammatory effects.

Materials:

  • Primary glial cells or a suitable glial cell line

  • Complete cell culture medium

  • 24-well cell culture plates

  • This compound stock solution (100 mM)

  • Lipopolysaccharide (LPS) or another inflammatory stimulus

  • ELISA kit for the cytokine of interest (e.g., IL-6)

Procedure:

  • Cell Seeding: Seed cells into a 24-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to induce an inflammatory response. Include a control group with LPS alone and a vehicle control.

  • Incubation: Incubate the cells for 24 hours.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • Cytokine Analysis: Quantify the concentration of the target cytokine (e.g., IL-6) in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the this compound-treated groups to the LPS-only control group.

IV. Interpreting Results and Further Investigations

The data generated from these protocols will provide valuable insights into the cellular effects of this compound.

  • Cell Viability: A lack of significant change in MTT reduction would be consistent with previous findings that gabapentinoids are not neurotoxic.[7][8]

  • Anti-Inflammatory Effects: A dose-dependent decrease in pro-inflammatory cytokine production would support the anti-inflammatory potential of this compound.[6]

Based on your initial findings, further investigations could include:

  • Mechanism of Action Studies: Investigating the downstream signaling pathways affected by this compound treatment, such as MAPK or NF-κB pathways.

  • Functional Assays: In neuronal cultures, assessing the effect of treatment on neurite outgrowth, synaptic protein expression, or electrophysiological properties.

  • Apoptosis Assays: Employing methods like Annexin V/Propidium Iodide staining or caspase activity assays to confirm the non-toxic nature of the compound.

V. Conclusion

This compound is a powerful tool for in vitro research, particularly in the fields of neuroscience and inflammation. By following the detailed protocols and core principles outlined in these application notes, researchers can generate robust and reproducible data to further elucidate the cellular and molecular mechanisms of this important compound.

References

Application Note: Gas Chromatographic Analysis of (s)-3-Amino-4-methylpentanoic Acid Following Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge

(s)-3-Amino-4-methylpentanoic acid is a non-proteinogenic, chiral amino acid that serves as a critical building block in pharmaceutical synthesis.[1] Its structure is closely related to important pharmaceutical compounds like Pregabalin, where it may act as a precursor or intermediate.[2][3][4] Accurate quantification and chiral purity assessment are paramount in drug development and quality control.

Gas chromatography (GC) offers high resolution and sensitivity, making it a powerful tool for this analysis. However, like all amino acids, this compound is a zwitterionic molecule, exhibiting high polarity, low volatility, and poor thermal stability.[5][6][7] Direct injection into a GC system results in decomposition in the hot injector, strong adsorption to the column, and consequently, no detectable chromatographic peak.[5][6]

To overcome these limitations, chemical derivatization is a mandatory sample preparation step.[7][8] This process converts the polar, active functional groups—the primary amine (-NH₂) and the carboxylic acid (-COOH)—into less polar, more volatile, and thermally stable moieties. This application note provides a detailed guide to two robust derivatization protocols for the reliable analysis of this compound by GC.

The Imperative of Derivatization: Causality and Strategy

The primary goal of derivatization is to mask the active hydrogens on the amine and carboxyl groups, which are responsible for strong intermolecular hydrogen bonding.[8] This conversion achieves several critical objectives:

  • Increases Volatility: By replacing polar C-O-H and N-H bonds with less polar groups (e.g., silyl or acyl groups), the boiling point of the analyte is significantly lowered, allowing it to transition into the gas phase under typical GC conditions.

  • Enhances Thermal Stability: The resulting derivatives are more stable at the high temperatures of the GC inlet and column, preventing on-column degradation.[8] A specific challenge with γ-amino acids like Pregabalin and related structures is the potential for intramolecular cyclization to form a lactam at elevated temperatures, a problem that derivatization effectively prevents.[2][3]

  • Improves Chromatographic Performance: Derivatization minimizes interactions with the stationary phase, leading to sharper, more symmetrical peaks and improved resolution.[5]

Two primary strategies have proven effective for amino acid derivatization: single-step silylation and two-step esterification/acylation.

Recommended Protocol 1: Single-Step Silylation with MTBSTFA

Silylation is a common and efficient derivatization technique where active hydrogens are replaced by a silyl group.[8] We recommend N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) for this application. The resulting tert-butyldimethylsilyl (TBDMS) derivatives are significantly more stable and less sensitive to moisture compared to their smaller trimethylsilyl (TMS) counterparts formed by reagents like MSTFA or BSTFA.[9]

Principle and Mechanism

MTBSTFA reacts with both the carboxylic acid and the primary amine of this compound, replacing the active protons with TBDMS groups. This single-step reaction yields a di-substituted, volatile, and stable derivative suitable for GC analysis.

Experimental Protocol

Materials:

  • This compound standard or dried sample extract

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

  • Acetonitrile (ACN), anhydrous grade

  • Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas for drying

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of the analyte into a reaction vial. If the sample is in solution, transfer an aliquot and evaporate to complete dryness under a gentle stream of nitrogen. The absence of moisture is critical for high reaction yield.[9]

  • Reagent Addition: Add 100 µL of anhydrous acetonitrile to dissolve the sample. Subsequently, add 100 µL of MTBSTFA to the vial.

  • Reaction: Tightly cap the vial and vortex briefly. Place the vial in a heating block or oven set to 100 °C for 4 hours.[7][9]

  • Cooling and Analysis: After the reaction is complete, allow the vial to cool to room temperature. The sample is now ready for GC or GC-MS analysis. No further workup is typically required. An aliquot (e.g., 1 µL) can be directly injected into the GC system.

Workflow Diagram

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Analyte Sample This compound dry Evaporate to Dryness (Nitrogen Stream) start->dry add_solv Add Anhydrous ACN (100 µL) dry->add_solv add_reag Add MTBSTFA (100 µL) add_solv->add_reag react Heat at 100 °C (4 hours) add_reag->react cool Cool to Room Temp react->cool inject Inject into GC/GC-MS cool->inject

Caption: Silylation workflow with MTBSTFA.

Recommended Protocol 2: Two-Step Esterification and Acylation

This classic two-step approach offers excellent stability and allows for the introduction of fluorinated groups, which can enhance detector sensitivity, particularly for Electron Capture Detectors (ECD).[8] The process first converts the carboxylic acid to an ester, followed by acylation of the amine group.[10]

Principle and Mechanism

The first step involves esterification of the carboxylic acid using an alcohol (e.g., methanol) under acidic conditions. This protects the carboxyl group. The second step is the acylation of the primary amine using an acylating agent like pentafluoropropionic anhydride (PFPA). The resulting N-acyl amino acid ester is highly stable and chromatographs well.[10]

Experimental Protocol

Materials:

  • This compound standard or dried sample extract

  • Methanolic HCl (e.g., 2 M in Methanol)

  • Pentafluoropropionic anhydride (PFPA)

  • Ethyl Acetate (EtOAc), anhydrous grade

  • Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas for drying

Procedure: Step 1: Esterification

  • Sample Preparation: Place the dried analyte (~1 mg) in a reaction vial.

  • Reagent Addition: Add 200 µL of 2 M Methanolic HCl.

  • Reaction: Cap the vial tightly and heat at 70 °C for 60 minutes.

  • Drying: Cool the vial to room temperature and evaporate the solvent and excess reagent to complete dryness under a stream of nitrogen.

Step 2: Acylation 5. Reagent Addition: To the dried methyl ester from the previous step, add 100 µL of anhydrous Ethyl Acetate and 50 µL of PFPA. 6. Reaction: Cap the vial tightly and heat at 60 °C for 30 minutes. 7. Final Preparation: Cool the vial to room temperature. The sample can be injected directly or the solvent can be evaporated and the residue redissolved in a suitable solvent (e.g., Ethyl Acetate) for analysis.

Workflow Diagram

G cluster_ester Step 1: Esterification cluster_acyl Step 2: Acylation cluster_analysis Analysis start Dried Analyte add_hcl Add Methanolic HCl start->add_hcl heat1 Heat at 70 °C (60 min) add_hcl->heat1 dry1 Evaporate to Dryness heat1->dry1 add_reagents Add EtOAc + PFPA dry1->add_reagents heat2 Heat at 60 °C (30 min) add_reagents->heat2 cool Cool to Room Temp heat2->cool inject Inject into GC/GC-MS cool->inject

Caption: Two-step esterification/acylation workflow.

Gas Chromatography Conditions and Data Interpretation

Proper GC conditions are crucial for separating the derivatized analyte from reagent by-products and other matrix components.

Recommended GC Parameters
ParameterRecommended SettingRationale & Comments
GC Column 5% Phenyl Methylpolysiloxane (e.g., HP-5MS, TR-5, SLB-5ms)A mid-polarity column provides excellent separation for a wide range of derivatized compounds.[5][11]
Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions offering a good balance of resolution and analysis time.
Chiral Column Chiraldex G-TA or similarRequired for enantiomeric separation. If chiral purity is the goal, a specialized chiral stationary phase is necessary.[6][12]
Carrier Gas Helium or HydrogenHelium is standard for GC-MS. Hydrogen can provide faster analysis times with FID.
Inlet Temperature 250 - 280 °CHot enough to ensure complete volatilization without causing thermal degradation of the derivatives.
Injection Mode Split (e.g., 20:1) or SplitlessSplit mode is suitable for concentrated samples, while splitless is preferred for trace analysis.
Oven Program Initial: 100 °C (hold 2 min)A lower start temperature helps resolve early-eluting peaks from the solvent front.[7]
Ramp: 10-15 °C/min to 280-300 °CThe ramp rate can be optimized to balance resolution and run time.
Final Hold: 5 minEnsures elution of all components and cleans the column for the next run.
Detector Flame Ionization (FID) or Mass Spectrometer (MS)FID is a robust, universal detector for quantification.[5] MS provides definitive identification based on mass spectra and fragmentation patterns.[9][13]
Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
Peak Tailing Incomplete derivatization; active sites in the inlet liner or column.Ensure sample is completely dry before adding reagents. Increase reaction time/temperature. Use a fresh, deactivated inlet liner.
Multiple Peaks for Analyte Incomplete derivatization (mono- vs. di-substituted); side reactions.Optimize reaction conditions (time, temp, reagent ratio). Check for reagent degradation.[9][14]
No Peak Detected Derivatization failure; derivative instability; incorrect GC conditions.Verify reagent quality and ensure anhydrous conditions. Check for leaks in the GC system. Confirm oven program and temperatures.
Ghost Peaks Contamination from syringe, solvent, or previous runs; column bleed.Run solvent blanks to identify the source of contamination. Bake out the column at its maximum isothermal temperature.

Conclusion

The successful analysis of this compound by gas chromatography is critically dependent on proper derivatization. Both single-step silylation with MTBSTFA and two-step esterification/acylation are highly effective methods for rendering the analyte volatile and thermally stable. The choice between them may depend on laboratory preference, sample matrix, and available instrumentation. MTBSTFA offers a simpler, single-step workflow, while the two-step method yields exceptionally stable derivatives. By following the detailed protocols and utilizing the recommended GC conditions outlined in this note, researchers can achieve reliable, accurate, and reproducible results for the quantification and analysis of this important chiral intermediate.

References

Application Notes and Protocols for the Use of (s)-3-Amino-4-methylpentanoic Acid as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Non-Proteinogenic Amino Acid

(s)-3-Amino-4-methylpentanoic acid, a β-amino acid structurally related to L-leucine, has emerged as a valuable chiral building block in modern organic and medicinal chemistry.[1][2][3] Its defined stereochemistry and the presence of both an amino and a carboxylic acid group make it a versatile precursor for the synthesis of complex molecular architectures.[2] This guide provides an in-depth exploration of the applications of this compound, with a focus on its role in the synthesis of pharmaceuticals and as a component of modified peptides. Detailed, field-proven protocols for its synthesis and utilization are provided for researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a building block is paramount for its successful application in synthesis.

PropertyValue
Molecular Formula C₆H₁₃NO₂
Molecular Weight 131.17 g/mol
Appearance White to off-white solid
Stereochemistry (S)-configuration
CAS Number 40469-85-0

Part 1: Enantioselective Synthesis of this compound

The enantiopurity of this compound is critical for its use in pharmaceutical applications. Several enantioselective synthetic routes have been developed, often in the context of synthesizing its derivatives like the anticonvulsant drug Pregabalin.[4][5] One robust and widely cited approach involves the asymmetric hydrogenation of a cyano-substituted olefin, which allows for the efficient and highly stereoselective formation of the desired enantiomer.[6]

Protocol 1: Asymmetric Hydrogenation Route

This protocol is adapted from methodologies developed for the synthesis of Pregabalin precursors.[6] The key step is the asymmetric hydrogenation of a prochiral enoate using a chiral rhodium catalyst, such as one based on the Me-DuPHOS ligand.

Workflow for Enantioselective Synthesis

cluster_0 Step 1: Condensation cluster_1 Step 2: Asymmetric Hydrogenation cluster_2 Step 3: Hydrolysis and Decarboxylation cluster_3 Step 4: Reduction of Nitrile A Isobutyraldehyde C Ethyl (E)-2-cyano-5-methylhex-2-enoate A->C Base (e.g., Piperidine) B Ethyl Cyanoacetate B->C D Ethyl (S)-2-cyano-5-methylhexanoate C->D H₂, Rh(I)-Me-DuPHOS E (S)-3-Cyano-5-methylhexanoic acid D->E 1. NaOH, H₂O/EtOH 2. HCl F This compound E->F H₂, Raney Nickel

Caption: Workflow for the enantioselective synthesis of this compound.

Detailed Experimental Procedure:

  • Step 1: Condensation to form Ethyl (E)-2-cyano-5-methylhex-2-enoate.

    • To a solution of isobutyraldehyde and ethyl cyanoacetate in a suitable solvent like toluene, add a catalytic amount of a base such as piperidine.

    • Heat the mixture under reflux with a Dean-Stark apparatus to remove water.

    • Monitor the reaction by TLC or GC-MS until completion.

    • After cooling, wash the reaction mixture with dilute acid and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

  • Step 2: Asymmetric Hydrogenation.

    • In a high-pressure reactor, dissolve the ethyl (E)-2-cyano-5-methylhex-2-enoate in an appropriate solvent like methanol.

    • Add a catalytic amount of a chiral rhodium complex, for example, [Rh(cod)(Me-DuPHOS)]BF₄.

    • Pressurize the reactor with hydrogen gas (typically 50-100 psi) and stir at room temperature.

    • The reaction progress can be monitored by chiral HPLC to determine enantiomeric excess (ee).

    • Upon completion, the solvent is removed under reduced pressure.

  • Step 3: Hydrolysis and Decarboxylation.

    • Dissolve the crude ethyl (S)-2-cyano-5-methylhexanoate in a mixture of ethanol and aqueous sodium hydroxide.

    • Heat the mixture at reflux until the ester hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture and acidify with concentrated hydrochloric acid. This will also induce decarboxylation.

    • Extract the product with an organic solvent like ethyl acetate, dry the organic layer, and evaporate the solvent to yield (S)-3-Cyano-5-methylhexanoic acid.

  • Step 4: Reduction of the Nitrile.

    • Dissolve the (S)-3-Cyano-5-methylhexanoic acid in a suitable solvent such as methanol or water.

    • Add a Raney Nickel catalyst.

    • Hydrogenate the mixture in a high-pressure reactor under a hydrogen atmosphere.

    • After the reaction is complete, filter off the catalyst and concentrate the solvent to obtain this compound.

Part 2: Application in Pharmaceutical Synthesis - The Case of Pregabalin

A prominent application of this compound is as a key intermediate in the synthesis of (S)-Pregabalin, a widely prescribed medication for neuropathic pain and epilepsy.[4][5] The synthesis of Pregabalin from this chiral building block is a testament to its utility in constructing complex, enantiopure active pharmaceutical ingredients (APIs).

Retrosynthetic Analysis of Pregabalin

Pregabalin (S)-Pregabalin Precursor This compound Pregabalin->Precursor Target Molecule

Caption: Retrosynthetic approach for Pregabalin highlighting the key precursor.

The conversion of this compound to Pregabalin typically involves a Hofmann rearrangement of an intermediate amide.

Part 3: Use in Peptide Synthesis

The incorporation of β-amino acids like this compound into peptides is a powerful strategy for creating peptidomimetics with enhanced proteolytic stability and unique conformational properties.[7][8][9] These modified peptides are valuable tools in drug discovery and chemical biology.

Protection of Functional Groups

Prior to its use in solid-phase peptide synthesis (SPPS), both the amino and carboxylic acid groups of this compound must be appropriately protected. The most common protecting groups are Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) for the amino group.

Protocol 2: Preparation of Boc-(S)-3-amino-4-methylpentanoic acid

This protocol employs di-tert-butyl dicarbonate ((Boc)₂O) for the protection of the amino group.

Detailed Experimental Procedure:

  • Dissolve this compound in a mixture of an organic solvent (e.g., dioxane or acetone) and water.[10]

  • Add a base, such as triethylamine or sodium hydroxide, to deprotonate the amino group.

  • Cool the solution in an ice bath and add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the organic solvent under reduced pressure.

  • Wash the aqueous layer with a non-polar solvent like ether to remove any unreacted (Boc)₂O.

  • Acidify the aqueous layer with a dilute acid (e.g., citric acid or HCl) to a pH of 2-3.[10]

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the Boc-protected amino acid.

Protocol 3: Preparation of Fmoc-(S)-3-amino-4-methylpentanoic acid

This protocol utilizes 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) for the N-terminal protection.

Detailed Experimental Procedure:

  • Suspend this compound in a mixture of acetone and water.

  • Add a base, such as sodium bicarbonate, and stir until the amino acid dissolves.

  • Cool the solution in an ice bath.

  • Add a solution of Fmoc-OSu in acetone dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Remove the acetone under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ether.

  • Acidify the aqueous layer with dilute HCl and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the Fmoc-protected amino acid.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of β-amino acids, especially those with sterically hindered side chains like this compound, can be challenging in SPPS.[11] Incomplete coupling reactions are a common issue, leading to deletion sequences. Therefore, the use of potent coupling reagents and optimized protocols is crucial.

Workflow for SPPS Cycle

cluster_0 Start of Cycle cluster_1 Step 1: Deprotection cluster_2 Step 2: Activation and Coupling cluster_3 End of Cycle Resin Resin-Bound Peptide (N-terminal Protected) Deprotected_Resin Resin-Bound Peptide (Free N-terminus) Resin->Deprotected_Resin Piperidine/DMF (Fmoc) or TFA/DCM (Boc) New_Peptide Elongated Peptide Deprotected_Resin->New_Peptide Activated_AA Activated Protected This compound Activated_AA->New_Peptide HATU/DIEA in DMF Washed_Resin Washed Resin-Bound Elongated Peptide New_Peptide->Washed_Resin Wash with DMF and DCM

Caption: A single cycle of solid-phase peptide synthesis for the incorporation of this compound.

Protocol 4: SPPS using Fmoc-(S)-3-amino-4-methylpentanoic acid

This protocol utilizes HATU, a highly effective coupling reagent for hindered amino acids.[12][13]

Materials:

  • Fmoc-protected resin (e.g., Rink Amide or Wang resin)

  • Fmoc-(S)-3-amino-4-methylpentanoic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane), peptide synthesis grade

  • Piperidine solution (20% in DMF)

  • SPPS reaction vessel

Detailed Experimental Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the SPPS reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF and add the 20% piperidine in DMF solution to the resin.

    • Agitate for 20-30 minutes at room temperature.

    • Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-(S)-3-amino-4-methylpentanoic acid (3-4 equivalents relative to resin loading) and HATU (3-4 equivalents) in DMF.

    • Add DIEA (6-8 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.[12]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours. Due to the steric hindrance of the β-amino acid, a longer coupling time is recommended.

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

    • If the Kaiser test is positive, a second coupling step (double coupling) is recommended. Repeat step 3 with a fresh solution of activated amino acid.

  • Washing: After a complete coupling, drain the reaction solution and wash the resin extensively with DMF (3-5 times) and DCM (3-5 times).

  • Capping (Optional): To block any unreacted amines, the resin can be treated with a capping solution (e.g., acetic anhydride and DIEA in DMF).

  • Chain Elongation: Repeat the deprotection and coupling cycle for the subsequent amino acids in the peptide sequence.

  • Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin and the side-chain protecting groups are removed using a cleavage cocktail (e.g., TFA/TIS/H₂O).

Conclusion

This compound is a powerful and versatile chiral building block with significant applications in both pharmaceutical synthesis and the development of novel peptidomimetics. Its successful utilization hinges on the availability of robust enantioselective synthetic methods and optimized protocols for its incorporation into larger molecules. The procedures outlined in this guide provide a solid foundation for researchers to harness the potential of this valuable non-proteinogenic amino acid in their synthetic endeavors.

References

Formulation of (s)-3-Amino-4-methylpentanoic acid for in vivo studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Abstract

This document provides a comprehensive technical guide for the formulation of (s)-3-Amino-4-methylpentanoic acid, a β-amino acid analog, for use in preclinical in vivo research. The protocols detailed herein are designed to ensure the preparation of a stable, safe, and concentration-verified formulation suitable for various administration routes. This guide emphasizes the scientific rationale behind vehicle selection, pH control, and quality control assays, empowering researchers to develop robust and reproducible experimental systems.

Pre-Formulation Characterization: The Foundation of a Successful Formulation

Before any formulation work begins, a thorough understanding of the active pharmaceutical ingredient's (API) physicochemical properties is critical. This compound, also known as (S)-β-Leucine, is a non-proteinogenic amino acid.[1] Its properties dictate the formulation strategy.

Physicochemical Profile

The fundamental characteristics of this compound are summarized below. These values are the primary determinants for selecting appropriate solvents, excipients, and storage conditions.

PropertyValue / ObservationFormulation Implication
Molecular Formula C₆H₁₃NO₂-
Molecular Weight 131.17 g/mol [2]Essential for all molarity and concentration calculations.
Appearance White to off-white solidVisual confirmation of raw material quality.
pKa (Estimated) ~4 (Carboxyl), ~10 (Amino)As a zwitterionic compound, its charge and solubility are highly pH-dependent.[3][4]
Aqueous Solubility Sparingly soluble in water.Direct dissolution in neutral buffers may be limited. pH adjustment is likely required to achieve desired concentrations.
Stability Stable under recommended storage conditions (-20°C, powder).[2][5] Incompatible with strong oxidizing agents.[5]Formulation should be protected from strong oxidizers. Stability of the liquid formulation must be empirically determined.
The Critical Role of pH on Solubility

As an amino acid, this compound is an amphoteric, zwitterionic molecule.[3][4] Its solubility in aqueous media is lowest at its isoelectric point (pI) and increases significantly as the pH moves away from the pI.

  • At Acidic pH (pH < pI): The amino group is protonated (-NH₃⁺), increasing the molecule's overall positive charge and enhancing its solubility as a cationic salt.

  • At Alkaline pH (pH > pI): The carboxyl group is deprotonated (-COO⁻), increasing the molecule's overall negative charge and enhancing its solubility as an anionic salt.

This behavior is the primary tool for achieving a homogenous solution for in vivo dosing. The formulation process must therefore include a pH adjustment step to bring the compound fully into solution before a final adjustment to a physiologically compatible pH.

Formulation Development Strategy

The objective is to create a simple, safe, and homogenous formulation. The choice of administration route is the primary driver of the formulation's final composition.

  • Oral (p.o.) Gavage: Requires a homogenous solution or a uniform suspension. Sterility is not mandatory, but the vehicle must be non-toxic.

  • Parenteral (Intravenous, Intraperitoneal, Subcutaneous): Requires a sterile, isotonic, and pyrogen-free solution with a pH as close to physiological (~7.4) as possible to minimize irritation and adverse events.[6]

Vehicle and Excipient Selection

For early-stage preclinical studies, a minimalist approach is preferred to reduce confounding variables.

ComponentSelection & Rationale
Primary Vehicle 0.9% Sodium Chloride (Normal Saline) or Phosphate-Buffered Saline (PBS) . Rationale: These are the gold-standard isotonic and biocompatible vehicles for in vivo research, minimizing cellular stress at the injection site.[7] PBS offers additional buffering capacity to maintain pH.[8]
Solubilizing Agent pH Adjustment (Primary Method) . Rationale: Leveraging the intrinsic pH-dependent solubility of the amino acid is the cleanest method. This avoids introducing co-solvents which can have their own biological effects.
pH Adjusting Agents 1N Hydrochloric Acid (HCl) & 1N Sodium Hydroxide (NaOH) . Rationale: Strong acid and base allow for precise and efficient pH titration. They are composed of physiologically common ions.
Sterilization Method 0.22 µm Syringe Filtration . Rationale: This is a standard method for sterilizing small-volume parenteral formulations that are heat-labile. It effectively removes bacteria and particulates.

Experimental Protocols

This section provides step-by-step instructions for preparing a 10 mg/mL stock solution of this compound, suitable for parenteral administration.

Workflow Overview: From Powder to Injectable Solution

The overall process involves careful weighing, pH-mediated dissolution, adjustment to physiological conditions, and final quality control checks.

G cluster_0 Preparation cluster_1 Quality Control cluster_2 Dosing weigh 1. Weigh API add_vehicle 2. Add Vehicle (e.g., Saline) weigh->add_vehicle dissolve 3. Solubilize via pH Adjustment (e.g., add 1N NaOH dropwise) add_vehicle->dissolve ph_adjust 4. Adjust to Final pH (e.g., ~7.4 with 1N HCl) dissolve->ph_adjust qs 5. QS to Final Volume ph_adjust->qs sterilize 6. Sterile Filter (0.22 µm) qs->sterilize visual 7. Visual Inspection sterilize->visual concentration 8. Concentration Verification (HPLC) visual->concentration stability 9. Short-Term Stability Test concentration->stability administer 10. Administer to Animal Model stability->administer

Caption: Formulation and Quality Control Workflow.

Protocol: Preparation of a 10 mg/mL Sterile Solution

Materials:

  • This compound powder

  • Sterile 0.9% NaCl for Injection

  • Sterile 1N NaOH solution

  • Sterile 1N HCl solution

  • Calibrated pH meter

  • Sterile volumetric flasks and pipettes

  • Sterile 0.22 µm syringe filters and syringes

  • Sterile, depyrogenated vials for final storage

Procedure:

  • Calculate Required Mass: For 10 mL of a 10 mg/mL solution, weigh out 100 mg of this compound powder.

  • Initial Suspension: Transfer the powder to a sterile beaker or flask. Add approximately 8 mL (80% of the final volume) of sterile 0.9% NaCl. The compound will likely not dissolve completely, forming a suspension.

  • Solubilization: While stirring, add 1N NaOH dropwise. Monitor the solution's appearance. Continue adding drops until the entire solid has dissolved and the solution is perfectly clear. This indicates the formation of the soluble sodium salt.

  • pH Neutralization: Carefully titrate the solution back towards a physiological pH of 7.2-7.6 using 1N HCl. Add the acid dropwise, as the pH can change rapidly. Monitor continuously with a calibrated pH meter.

  • Final Volume Adjustment (QS): Once the target pH is reached, transfer the solution to a 10 mL sterile volumetric flask. Rinse the beaker with a small amount of saline and add it to the flask to ensure complete transfer. Add sterile 0.9% NaCl to bring the volume to exactly 10.0 mL.

  • Sterilization: Draw the final solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a final sterile, sealed vial. This step ensures the removal of any potential microbial contamination.

  • Labeling and Storage: Label the vial clearly with the compound name, concentration, date, and storage conditions (e.g., 2-8°C, protect from light).

Quality Control and Stability Assessment

Verification of the final formulation is a non-negotiable step to ensure data integrity.[9] The two primary assessments are concentration verification and stability.

Concentration Verification by HPLC

An HPLC method is essential for confirming that the final concentration is accurate and that no significant degradation has occurred during preparation.[3][10] Since most amino acids lack a strong UV chromophore, pre-column derivatization is often required for sensitive detection by UV-Vis or fluorescence detectors.[4][11]

HPLC_Workflow prep_standards Prepare Calibration Standards derivatize_standards Derivatize Standards (e.g., with OPA) prep_standards->derivatize_standards prep_sample Dilute Formulation Sample derivatize_sample Derivatize Sample prep_sample->derivatize_sample inject Inject onto RP-HPLC System derivatize_standards->inject derivatize_sample->inject separate Separate on C18 Column inject->separate detect Detect via UV/Fluorescence separate->detect quantify Quantify using Calibration Curve detect->quantify

Caption: HPLC Concentration Verification Workflow.

Example HPLC Method Parameters: This protocol uses o-Phthalaldehyde (OPA) for pre-column derivatization, which reacts with primary amines to form highly fluorescent products.[3]

ParameterCondition
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 25 mM Sodium Phosphate, pH 7.2
Mobile Phase B Acetonitrile/Methanol/Water (45:45:10 v/v/v)
Gradient 0-10 min, 2-25% B; 10-20 min, 25-60% B; 20-25 min, 60-100% B
Flow Rate 1.0 mL/min
Detection Fluorescence (Excitation: 340 nm, Emission: 455 nm)[3]
Injection Volume 10 µL
Formulation Stability Assessment

Stability studies are crucial to define the usable window for the prepared formulation.[9] For preclinical use, a short-term study covering the expected duration of the experiment is sufficient.

Protocol for Short-Term Stability:

  • Prepare the formulation as described in Section 3.2.

  • Immediately after preparation (T=0), take an aliquot for HPLC analysis to determine the initial concentration.

  • Store aliquots of the formulation under different conditions relevant to the study (e.g., Room Temperature (22±2°C) and Refrigerated (4±2°C)).

  • Test the aliquots at predetermined time points (e.g., 4h, 8h, 24h, 48h).

  • Analysis at each time point should include visual inspection for precipitation/color change and HPLC analysis for concentration.

  • Acceptance Criteria: The formulation is considered stable if the concentration remains within ±10% of the initial (T=0) value and no visual changes are observed.[9]

Conclusion

The successful formulation of this compound for in vivo studies hinges on a systematic approach grounded in its physicochemical properties. By leveraging pH-dependent solubility, employing biocompatible vehicles, and performing rigorous quality control, researchers can prepare reliable and reproducible dosing solutions. Adherence to these protocols will enhance the integrity of animal studies and contribute to the generation of high-quality, translatable data.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (s)-3-Amino-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (s)-3-Amino-4-methylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and ensure high enantiopurity. This compound is a crucial building block, notably as a precursor to Pregabalin, making its efficient synthesis a significant area of focus.[1][2][3]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established synthetic strategies.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis in a direct question-and-answer format.

Q1: My overall yield is consistently low. What are the primary factors to investigate?

Low yield is a frequent issue that can stem from multiple stages of the synthesis. A systematic approach is crucial for diagnosis.[4]

Possible Causes & Solutions:

  • Incomplete Reaction: The reaction may not be proceeding to completion.

    • Solution: Monitor the reaction progress meticulously using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.[5] However, be cautious as higher temperatures can sometimes lead to side reactions or racemization.

  • Purity of Reagents and Solvents: Impurities, especially water and oxygen, can interfere with many organic reactions, particularly those involving organometallic reagents or sensitive catalysts.[5][6]

    • Solution: Ensure all starting materials are of high purity. Use anhydrous solvents and perform reactions under an inert atmosphere (e.g., argon or nitrogen) when necessary.[4][6]

  • Loss During Workup and Purification: Significant amounts of product can be lost during aqueous workups, extractions, and crystallization or chromatography.

    • Solution: During extractions, perform multiple extractions with smaller volumes of solvent rather than one large one. When performing crystallization, optimize the solvent system and cooling rate to maximize crystal formation. Ensure the drying agent is thoroughly rinsed to recover any adsorbed product.[4]

  • Side Reactions: The formation of byproducts consumes starting material and reduces the yield of the desired product.

    • Solution: Analyze the crude reaction mixture by NMR or LC-MS to identify major byproducts. Understanding the structure of these byproducts can provide insight into the competing reaction pathways. Adjusting reaction conditions such as temperature, concentration, or the order of reagent addition can help minimize side reactions.

A logical workflow for troubleshooting low yield can be visualized as follows:

G cluster_solutions Potential Solutions start Low Yield Observed check_purity Verify Purity of Starting Materials & Solvents start->check_purity monitor_rxn Monitor Reaction Progress (TLC/HPLC) check_purity->monitor_rxn If pure sol_reagents Purify reagents, use anhydrous solvents, inert atmosphere. check_purity->sol_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) monitor_rxn->check_conditions If reaction is incomplete/stalled analyze_crude Analyze Crude Product for Byproducts (NMR/LC-MS) check_conditions->analyze_crude If conditions seem optimal sol_rxn_params Adjust temperature, extend reaction time, increase reagent stoichiometry. check_conditions->sol_rxn_params optimize_workup Optimize Workup & Purification Protocol analyze_crude->optimize_workup After identifying byproducts sol_side_rxn Modify conditions to disfavor byproduct formation. analyze_crude->sol_side_rxn sol_workup Refine extraction, crystallization, and chromatography steps. optimize_workup->sol_workup

Caption: Troubleshooting workflow for low reaction yield.

Q2: I'm observing poor enantioselectivity. How can I increase the enantiomeric excess (ee)?

Achieving high enantioselectivity is critical for the synthesis of a single enantiomer like this compound.

Possible Causes & Solutions:

  • Chiral Auxiliary or Catalyst Purity: The enantiomeric purity of your chiral source (auxiliary or catalyst) directly impacts the ee of your product.[6]

    • Solution: Ensure the chiral ligand, auxiliary, or catalyst is of the highest possible enantiomeric purity. If synthesized in-house, verify its purity by chiral HPLC or NMR with a chiral solvating agent.

  • Suboptimal Temperature: Temperature is a critical parameter affecting enantioselectivity. Lower temperatures often increase the energy difference between the diastereomeric transition states, leading to higher ee.[5]

    • Solution: Conduct a temperature optimization study. Screen a range of temperatures (e.g., from -78°C to room temperature) to find the optimal balance between reaction rate and enantioselectivity.

  • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and the transition state, thereby affecting stereoselectivity.[5]

    • Solution: Screen a variety of solvents with different polarities and coordinating abilities (e.g., THF, toluene, dichloromethane, hexane).

  • Racemization: The product or chiral intermediates might be susceptible to racemization under the reaction or workup conditions (e.g., strongly acidic or basic conditions).

    • Solution: Analyze the product's ee at different time points to check for degradation over time. If racemization is occurring, consider milder reaction conditions, a different catalyst system, or a modified workup procedure.[6]

Q3: The removal of the chiral auxiliary is proving difficult or is causing product degradation. What are the best practices?

Chiral auxiliaries, such as Evans oxazolidinones or pseudoephedrine-based auxiliaries, are powerful tools but their removal must be handled carefully.[7][8]

Possible Causes & Solutions:

  • Harsh Cleavage Conditions: Standard cleavage conditions (e.g., strong acid/base hydrolysis) might be too harsh for the product, leading to decomposition or racemization.

    • Solution: Explore milder cleavage conditions. For example, for N-acyl oxazolidinones, lithium hydroperoxide (LiOOH) is often a mild and effective reagent. For pseudoephedrine amides, simple aqueous acid or base hydrolysis is typically effective but should be optimized for temperature and duration.

  • Difficult Separation: The cleaved auxiliary may be difficult to separate from the desired amino acid product.

    • Solution: Design the workup to exploit differences in solubility and acidity. For instance, after cleaving an oxazolidinone auxiliary, it can often be removed by extraction into a nonpolar organic solvent, while the amino acid remains in the aqueous phase. Ion-exchange chromatography can also be a highly effective purification method for amino acids.

Frequently Asked Questions (FAQs)

What are the most common synthetic routes to this compound?

Several strategies have been developed, often falling into these categories:

  • Asymmetric Synthesis using Chiral Auxiliaries: This involves attaching a chiral auxiliary to a precursor molecule to direct a stereoselective alkylation or conjugate addition.[7][9]

  • Catalytic Asymmetric Hydrogenation: Hydrogenation of a suitable prochiral enamine or β-keto ester precursor using a chiral catalyst (e.g., Rh or Ru-based) can provide high enantioselectivity.[10]

  • Biocatalytic Methods: The use of enzymes, such as transaminases or dehydrogenases, offers a green and highly selective route via reductive amination of a β-keto acid.[11][12][13]

  • Resolution of a Racemate: This involves synthesizing the racemic amino acid and then separating the enantiomers, for example, by forming diastereomeric salts with a chiral resolving agent like (S)-mandelic acid or (R)-phenylethylamine.[2][14]

G cluster_precursors Common Precursors cluster_methods Synthetic Methods Prochiral_Ester Prochiral β-Keto Ester / Enamine Asym_Hydro Asymmetric Hydrogenation Prochiral_Ester->Asym_Hydro Biocat Biocatalytic Reductive Amination Prochiral_Ester->Biocat Racemic_Acid Racemic 3-Amino-4-methylpentanoic Acid Resolution Resolution (Diastereomeric Salts) Racemic_Acid->Resolution Achiral_Substrate Achiral Substrate + Chiral Auxiliary Auxiliary Substrate-Controlled Diastereoselective Reaction Achiral_Substrate->Auxiliary Target This compound Asym_Hydro->Target Biocat->Target Resolution->Target Auxiliary->Target

Caption: Major synthetic routes to the target compound.

Which analytical techniques are essential for this synthesis?
  • NMR Spectroscopy (¹H, ¹³C): Essential for structural verification of intermediates and the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and intermediates.

  • Chiral HPLC or GC: Absolutely critical for determining the enantiomeric excess (ee) of the final product. A validated method is required for accurate results.[7]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Useful for identifying key functional groups (e.g., C=O, N-H, O-H) and monitoring reaction progress, such as the disappearance of a starting material's characteristic peak.

Data Summary and Protocols

Comparison of Synthetic Strategies

The choice of synthetic route often depends on the scale, available equipment, and cost considerations.

Method Typical Yield Typical ee (%) Advantages Disadvantages
Chiral Auxiliary 60-80%>98%Reliable, high diastereoselectivity.[7]Requires additional steps for attachment and removal of the auxiliary.
Asymmetric Hydrogenation 70-95%>95%High atom economy, often high yield and ee.[10]Requires specialized high-pressure equipment; catalysts can be expensive and air-sensitive.
Biocatalysis 50-90%>99%Environmentally friendly, extremely high selectivity, mild conditions.[11][12]May require specific enzyme screening and optimization; substrate scope can be limited.
Classical Resolution <50% (per enantiomer)>99%Technically straightforward.Theoretical maximum yield is 50% unless the unwanted enantiomer is racemized and recycled.[3]
Example Protocol: Asymmetric Synthesis via Evans Auxiliary

This protocol is a generalized example of an asymmetric alkylation using an Evans oxazolidinone auxiliary, a common and reliable method.

Step 1: Acylation of the Chiral Auxiliary

  • Dissolve the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in an anhydrous aprotic solvent like THF under an argon atmosphere.

  • Cool the solution to -78°C.

  • Add a base such as n-butyllithium dropwise and stir for 15 minutes.

  • Add 4-methylpentanoyl chloride dropwise and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the N-acylated auxiliary by flash column chromatography.

Step 2: Diastereoselective Enolization and Amination

  • Dissolve the N-acylated auxiliary from Step 1 in anhydrous THF and cool to -78°C.

  • Add a base like sodium bis(trimethylsilyl)amide (NaHMDS) to form the sodium enolate and stir for 30 minutes.

  • Add an electrophilic amine source (e.g., trisyl azide) and stir at -78°C for 2-4 hours.

  • Quench the reaction by adding glacial acetic acid.

  • Work up the reaction and purify the azido-intermediate.

Step 3: Reduction and Auxiliary Cleavage

  • Reduce the azide to the primary amine. A common method is hydrogenation using H₂ gas and a palladium on carbon (Pd/C) catalyst.

  • After reduction, cleave the chiral auxiliary. A mild and effective method is using lithium hydroperoxide (LiOOH), prepared in situ from LiOH and H₂O₂, in a THF/water mixture.

  • After cleavage, perform an extractive workup to separate the chiral auxiliary from the desired this compound product.

  • The final product can be further purified by crystallization or ion-exchange chromatography.

References

Technical Support Center: Chromatography Purification of (s)-3-Amino-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic purification of (s)-3-Amino-4-methylpentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important β-amino acid.[1] The following sections provide in-depth, question-and-answer-based troubleshooting advice grounded in established scientific principles and practical laboratory experience.

Introduction to this compound and its Purification

This compound, a positional isomer of L-leucine, is a chiral β-amino acid with growing importance in pharmaceutical research and development.[1][2] Its polar nature, stemming from the presence of both an amino and a carboxylic acid group, presents unique challenges for purification.[3] Achieving high purity of the correct enantiomer is critical for its intended biological applications. This guide will focus on troubleshooting common issues in chromatographic purification, a cornerstone technique for isolating compounds of interest.[4]

Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Poor or No Retention on a Reversed-Phase (C18) Column

Question: My this compound is eluting in or near the void volume of my C18 column. How can I improve its retention?

Answer: This is a common issue when analyzing highly polar compounds like amino acids on traditional nonpolar stationary phases such as C18.[3][5] The weak interaction between the polar analyte and the nonpolar stationary phase leads to poor retention.[6] Here’s a systematic approach to troubleshoot this problem:

Root Cause Analysis:

  • Analyte Polarity: this compound is a small, polar molecule, making it highly soluble in the aqueous mobile phases typically used in reversed-phase chromatography. This inherent polarity limits its interaction with the hydrophobic C18 stationary phase.[3]

  • Mobile Phase Composition: A high percentage of the aqueous component in the mobile phase will exacerbate the lack of retention.

Troubleshooting Strategies:

  • Consider Alternative Chromatographic Modes:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for highly polar compounds.[5][7][8] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[3][9] This combination promotes the partitioning of polar analytes into a water-enriched layer on the surface of the stationary phase, leading to increased retention.[8]

    • Ion-Exchange Chromatography (IEX): Since amino acids are charged molecules, IEX is a powerful separation technique.[4][10] The net charge of this compound is dependent on the pH of the mobile phase. By selecting the appropriate ion-exchange resin (cation or anion) and optimizing the buffer pH, strong, selective retention can be achieved.[10]

    • Mixed-Mode Chromatography: This technique combines reversed-phase and ion-exchange characteristics in a single column, offering multiple modes of interaction to retain polar and charged compounds.[3]

  • Modify Reversed-Phase Conditions (If HILIC or IEX are not options):

    • Use a Polar-Embedded or Polar-Endcapped Column: These columns have a polar group embedded within the C18 chain or at the end, which allows for better interaction with polar analytes and can be operated in highly aqueous mobile phases without phase collapse.

    • Ion-Pairing Agents: Adding an ion-pairing agent (e.g., trifluoroacetic acid - TFA) to the mobile phase can form a neutral complex with the charged amino acid, increasing its hydrophobicity and thus its retention on a C18 column. However, be aware that ion-pairing agents can be difficult to remove from the column and may suppress MS signals.[3]

Issue 2: Peak Tailing

Question: I am observing significant peak tailing for this compound. What is causing this and how can I fix it?

Answer: Peak tailing is a common peak shape distortion in chromatography and can compromise resolution and quantification.[11][12] For a basic compound like an amino acid, this is often due to secondary interactions with the stationary phase.[11][13]

Root Cause Analysis:

  • Secondary Silanol Interactions: In reversed-phase chromatography using silica-based columns, residual, un-capped silanol groups on the silica surface can be deprotonated and negatively charged, especially at mid-range pH.[13] The positively charged amino group of your compound can then interact strongly with these sites, leading to a secondary retention mechanism that causes peak tailing.[11][14]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[14]

  • Column Degradation: A damaged or contaminated column can also result in poor peak shape.[14]

Troubleshooting Strategies:

  • Optimize Mobile Phase pH:

    • Low pH: Operating at a low pH (e.g., 2-3) will protonate the silanol groups, minimizing their ability to interact with the positively charged amine of your analyte.[11][12]

    • High pH: Alternatively, working at a high pH can deprotonate the analyte's amino group, but this may not be suitable for all column types.

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with thorough end-capping have fewer accessible silanol groups, reducing the potential for secondary interactions.[11]

  • Check for Column Overload:

    • Dilute your sample and inject a smaller amount to see if the peak shape improves.

  • Column Maintenance:

    • If the column is old or has been used with complex matrices, consider flushing it with a strong solvent or replacing it.[12]

Issue 3: Poor Chiral Resolution (Separation of Enantiomers)

Question: I am trying to separate the (s) and (R) enantiomers of 3-Amino-4-methylpentanoic acid, but I am getting poor or no resolution. What should I do?

Answer: The separation of enantiomers requires a chiral environment. This is typically achieved by using a chiral stationary phase (CSP) or a chiral additive in the mobile phase.

Root Cause Analysis:

  • Achiral Stationary Phase: A standard C18 or HILIC column will not separate enantiomers.

  • Suboptimal Chiral Method: The chosen chiral column or mobile phase conditions may not be suitable for this specific β-amino acid.

Troubleshooting Strategies:

  • Select an Appropriate Chiral Stationary Phase (CSP):

    • Several types of CSPs are effective for separating amino acids, including those based on macrocyclic glycopeptides (e.g., Teicoplanin-based), crown ethers, and ligand-exchange principles.[15][16][17][18]

    • Consulting application notes from column manufacturers is a good starting point for selecting a suitable CSP for β-amino acids.[17]

  • Optimize Mobile Phase Conditions for Chiral Separation:

    • Mobile Phase Composition: For many CSPs, the organic modifier (e.g., methanol, ethanol, isopropanol) and its concentration are critical for achieving enantioselectivity.

    • pH: The pH of the mobile phase can significantly impact the ionization state of the analyte and the chiral selector, which in turn affects the chiral recognition mechanism.[15] For some crown ether columns, a low pH (e.g., pH ≤ 2) is necessary for enantioselectivity.[15]

    • Temperature: Column temperature can also influence chiral separations. Lowering the temperature sometimes increases resolution.[15]

Experimental Protocol: General Chiral Separation Method Development

  • Column Selection: Start with a CSP known to be effective for amino acids, such as a macrocyclic glycopeptide or a crown ether-based column.

  • Initial Mobile Phase: Begin with a simple mobile phase, for example, 80:20 Methanol/Water with 0.1% formic acid.

  • Flow Rate: Use a flow rate appropriate for the column dimensions (e.g., 0.5-1.0 mL/min for a 4.6 mm ID column).

  • Injection Volume: Inject a small volume of a standard solution containing both enantiomers.

  • Optimization:

    • If no separation is observed, systematically vary the mobile phase composition (e.g., change the organic modifier, adjust the percentage of organic solvent).

    • If some separation is seen, optimize the resolution by making small adjustments to the mobile phase and temperature.

Data Summary and Visualization

Table 1: General Troubleshooting Guide for Chromatography of this compound

Problem Potential Cause Recommended Solution
Poor/No Retention (Reversed-Phase) High polarity of the analyte.Switch to HILIC or Ion-Exchange chromatography. Use a polar-embedded column.
Peak Tailing Secondary interactions with silanols.Lower mobile phase pH to 2-3. Use a high-purity, end-capped column.
Poor Chiral Resolution Inappropriate column or mobile phase.Use a Chiral Stationary Phase (CSP). Optimize mobile phase (solvent, pH) and temperature.
Low Yield/Recovery (IEX) Incorrect buffer pH or ionic strength.Ensure buffer pH is at least 0.5 units away from the pI. Optimize salt concentration for elution.[19]
Irreproducible Retention Times Incomplete column equilibration.Increase equilibration time between injections.

Diagram 1: Troubleshooting Workflow for Poor Retention

G start Poor Retention on C18 check_mode Is HILIC or IEX an option? start->check_mode switch_hilic Switch to HILIC check_mode->switch_hilic Yes modify_rp Modify RP Conditions check_mode->modify_rp No end_hilic Problem Solved switch_hilic->end_hilic switch_iex Switch to IEX use_polar_column Use Polar-Embedded/ End-Capped Column modify_rp->use_polar_column ion_pair Add Ion-Pairing Agent modify_rp->ion_pair end_rp Problem Solved use_polar_column->end_rp ion_pair->end_rp end_iex Problem Solved

Caption: Decision tree for addressing poor retention of polar analytes.

Diagram 2: Factors Affecting Peak Tailing

G Tailing Peak Tailing Silanol Secondary Silanol Interactions Tailing->Silanol Overload Column Overload Tailing->Overload Degradation Column Degradation Tailing->Degradation pH Mobile Phase pH Silanol->pH Column_Chem Column Chemistry (End-capping) Silanol->Column_Chem Sample_Conc Sample Concentration Overload->Sample_Conc Column_Age Column Age/ Contamination Degradation->Column_Age

Caption: Key factors contributing to peak tailing in chromatography.

References

Technical Support Center: A Guide to Enhancing the Solubility of (S)-3-Amino-4-methylpentanoic Acid in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for (S)-3-Amino-4-methylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in achieving desired concentrations of this compound in aqueous buffer systems. While often classified as water-soluble, preparing high-concentration stock solutions or working near its isoelectric point can present significant solubility hurdles.

This document provides a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to help you understand the physicochemical properties of this compound and systematically overcome solubility issues in your experiments.

Section 1: Understanding the Molecule - Core Principles & FAQs

This section covers the fundamental properties of this compound, which is the active pharmaceutical ingredient known as Pregabalin. Understanding these characteristics is the first step in troubleshooting solubility.

Q1: What are the key physicochemical properties of this compound that affect its solubility?

This compound is a gamma-amino acid analog with a molecular weight of 131.17 g/mol .[1] Its structure contains both a basic amino group and an acidic carboxylic acid group, making its solubility highly dependent on pH.[2][3] Key parameters are summarized below.

PropertyValueSignificance for Solubility
Molecular Weight 131.17 g/mol [1]A relatively small molecule, which generally favors solubility.
pKa₁ (Carboxyl Group) ~4.2[4]The pH at which the carboxyl group is 50% deprotonated.
pKa₂ (Amino Group) ~10.6[4]The pH at which the amino group is 50% deprotonated.
Isoelectric Point (pI) ~7.4 (Calculated)The pH at which the molecule has a net zero charge (zwitterion). Solubility is typically at its minimum near the pI.[2][5]
Aqueous Solubility Generally high; reported >30 mg/mL from pH 1-13.[6] Specific studies show solubility from 47 mg/mL at pH 10.1 to 107 mg/mL at pH 3.7.[4]While highly soluble, achieving concentrations above these limits or near the pI can be challenging.
Q2: The literature describes this compound as "highly soluble," so why am I having trouble dissolving it in my PBS buffer (pH 7.4)?

This is a common and critical question. Several factors can lead to solubility issues even with compounds classified as highly soluble:

  • Proximity to the Isoelectric Point (pI): Your buffer's pH of 7.4 is very close to the calculated pI of this compound. At the pI, the molecule exists as a zwitterion, with both a positive (NH₃⁺) and a negative (COO⁻) charge, but a net neutral charge.[5] This minimizes its interaction with polar water molecules and often leads to the lowest aqueous solubility.[2][7]

  • High Target Concentration: The term "highly soluble" is relative. While you can achieve concentrations like 30 mg/mL, you may encounter difficulties when trying to prepare more concentrated stock solutions (e.g., >100 mg/mL or >0.5 M) for serial dilutions.

  • Buffer Components (Salting Out): High salt concentrations in some buffers can sometimes reduce the solubility of organic molecules through a "salting-out" effect, although this is less common for this specific compound.

Q3: How exactly does pH influence the solubility, and how can I leverage this?

The solubility of amino acids is profoundly dependent on pH.[3][8] By adjusting the pH of your solution to be far from the pI, you can significantly increase the net charge of the molecule, thereby enhancing its interaction with water and increasing solubility.[2][9]

  • At Low pH (pH < 4.2): The carboxylic acid group is primarily protonated (neutral COOH), while the amino group remains protonated (positive NH₃⁺). This gives the molecule a net positive charge , making it highly soluble. Solubility is reported to be as high as 107 mg/mL at pH 3.7.[4]

  • At High pH (pH > 10.6): The amino group is primarily deprotonated (neutral NH₂), while the carboxylic acid group remains deprotonated (negative COO⁻). This gives the molecule a net negative charge , also making it highly soluble.

The diagram below illustrates this relationship.

G cluster_low_ph Low pH (< 4.2) cluster_pi Isoelectric Point (pI ≈ 7.4) cluster_high_ph High pH (> 10.6) Cation Net Positive Charge (High Solubility) Zwitterion Net Zero Charge (Minimum Solubility) Cation->Zwitterion  Add Base (OH⁻)   Zwitterion->Cation  Add Acid (H⁺)   Anion Net Negative Charge (High Solubility) Zwitterion->Anion  Add Base (OH⁻)   Anion->Zwitterion  Add Acid (H⁺)  

Caption: pH-dependent ionization states of this compound.

Section 2: Troubleshooting Guide & Experimental Protocols

This section provides step-by-step instructions to address common solubility challenges.

Q4: I'm seeing a cloudy suspension when trying to dissolve the compound in my neutral buffer. What is the most direct solution?

The most effective initial strategy is to use pH adjustment. You can dissolve the compound in a slightly acidic or basic solution first and then carefully neutralize it to your target pH.

Experimental Protocol 1: pH-Mediated Dissolution

This protocol describes dissolving the compound by transiently lowering the pH. An analogous process can be performed using a dilute base like NaOH.

  • Weigh Compound: Accurately weigh the required amount of this compound powder.

  • Initial Suspension: Add approximately 80% of your final target volume of purified water (or your low-buffered final medium). The powder will likely not dissolve completely, forming a suspension.

  • Acidification: While stirring, add a small amount of a dilute acid (e.g., 1 M HCl) dropwise. Monitor the solution. As the pH drops below ~4.2, the powder should rapidly dissolve to form a clear solution.

  • pH Adjustment: Once the solution is clear, carefully add a dilute base (e.g., 1 M NaOH) dropwise to bring the pH back to your desired final value (e.g., 7.4). Monitor the pH closely with a calibrated pH meter.

  • Final Volume: Add the remaining water or buffer to reach your final target volume and concentration.

  • Validation: Visually inspect the final solution for any signs of precipitation. If the solution remains clear, it is ready for use. If it becomes cloudy upon neutralization, your target concentration is too high for that final pH.

Trustworthiness Check: A stable, clear solution after pH neutralization and final volume adjustment indicates success. If precipitation occurs, the concentration exceeds the solubility limit under the final buffer conditions.

Q5: My experimental system is sensitive to pH changes, so the previous protocol is not suitable. Are co-solvents a viable alternative?

Yes. When pH manipulation is not an option, using a small amount of a water-miscible organic co-solvent to prepare a concentrated stock solution is a standard and effective technique.[10][11]

Experimental Protocol 2: Co-Solvent Stock Solution Preparation

This protocol uses Dimethyl Sulfoxide (DMSO), a common biological solvent. Ethanol can also be used.[11][12]

  • Weigh Compound: Accurately weigh the desired amount of this compound.

  • Dissolve in Co-Solvent: Add a minimal volume of anhydrous DMSO to the powder. For example, to make a 100 mg/mL stock, add DMSO to reach a final volume of 1 mL for every 100 mg of compound. Vortex or gently warm (to no more than 37°C) to fully dissolve. The compound should be readily soluble in pure DMSO.[11]

  • Dilution into Aqueous Buffer: Slowly add the concentrated DMSO stock solution to your final aqueous buffer while vortexing. It is critical to add the stock to the buffer, not the other way around, to avoid precipitation.

  • Final Co-solvent Concentration: Ensure the final concentration of the organic solvent in your experiment is low (typically <1%, often <0.1%) as co-solvents can have physiological effects in biological assays.[11]

  • Validation: After dilution, observe the solution for any cloudiness or precipitate. If the solution is clear, the method is successful.

Causality Note: The co-solvent works by disrupting the solute-solute interactions of the compound, allowing individual molecules to be solvated first by the organic solvent and then by water upon dilution.

Q6: I've successfully dissolved the compound, but it precipitates out of solution after a few hours at 4°C. What's happening?

This indicates that you have created a supersaturated solution that is not stable over time or at lower temperatures. Solubility is temperature-dependent; what dissolves at room temperature may crash out upon refrigeration. Additionally, be aware that Pregabalin can degrade in aqueous solutions to form an undesired cyclic lactam.[13] This process can be influenced by pH and temperature.[4]

Troubleshooting Steps:

  • Reduce Concentration: The most straightforward solution is to prepare a lower, more stable concentration.

  • Store at Room Temperature: If the compound is stable, storing the solution at room temperature may prevent precipitation. However, always check for microbial growth in long-term storage. Aqueous solutions are generally not recommended for storage for more than one day.[11]

  • Sonication: Gently sonicating the solution in a water bath can sometimes help break up micro-aggregates and re-dissolve the precipitate, but this may only be a temporary fix.[14]

Section 3: Systematic Troubleshooting Workflow

When faced with a solubility challenge, a systematic approach can save time and resources. The workflow below outlines a logical progression of steps to take.

G start Goal: Dissolve this compound check_pI Is target pH near pI (~7.4)? start->check_pI ph_possible Is transient pH change acceptable? check_pI->ph_possible Yes cosolvent_possible Is a co-solvent (e.g., <1% DMSO) acceptable in the assay? check_pI->cosolvent_possible No ph_adjust Use pH-Mediated Dissolution (Protocol 1) success Solution is Clear & Stable ph_adjust->success ph_possible->ph_adjust Yes ph_possible->cosolvent_possible No cosolvent Use Co-Solvent Method (Protocol 2) cosolvent->success cosolvent_possible->cosolvent Yes advanced Advanced Options: - Gentle Warming / Sonication - Re-evaluate target concentration cosolvent_possible->advanced No fail Re-evaluate Experiment: Lower concentration or modify buffer conditions advanced->fail

References

Technical Support Center: Stability Testing of (s)-3-Amino-4-methylpentanoic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the stability testing of (s)-3-Amino-4-methylpentanoic acid, a structural analogue of γ-aminobutyric acid (GABA) widely known as Pregabalin. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of ensuring the stability and quality of this compound in solution. Here, we address common challenges and provide field-proven insights in a direct question-and-answer format, grounded in scientific principles and regulatory standards.

The purpose of stability testing is to provide evidence on how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[1][2][3] This data is critical for establishing a re-test period or shelf life and recommended storage conditions.[2][3] For a water-soluble, low-chromophore compound like this compound, this process presents unique analytical challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Fundamental Stability Characteristics

Q1: What are the primary factors that influence the stability of this compound in an aqueous solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, oxidizing agents, and light.

  • pH: The molecule's amino acid structure makes it susceptible to pH-dependent degradation. Studies show it is most stable in a slightly acidic to neutral pH range, approximately pH 5.5 to 6.5.[4] It is particularly prone to degradation under alkaline conditions.

  • Oxidation: The compound is susceptible to oxidative stress.[5][6] Exposure to oxidizing agents or even dissolved oxygen, potentially accelerated by metal ions, can lead to the formation of various degradation products.

  • Temperature: As with most chemical entities, elevated temperatures accelerate degradation kinetics. Thermal stress studies are a key component of forced degradation to understand potential degradation pathways.[2][5]

  • Light: Photostability testing is a mandatory part of stress testing as per ICH guidelines.[2][7] While the molecule itself does not have a strong chromophore, photo-initiated reactions can still occur, especially in the presence of photosensitizers.

Q2: What are the known degradation pathways for this compound in solution?

A2: The primary degradation pathways identified through forced degradation studies are hydrolysis (especially under basic conditions) and oxidation.[5][6]

  • Hydrolytic Degradation: Under alkaline conditions, the molecule can undergo degradation, though specific pathways are complex.

  • Oxidative Degradation: This is a significant pathway, leading to the formation of multiple degradation impurities.[6] The specific products can vary depending on the oxidizing agent and conditions.

  • Solvent Adduct Formation: An important and often overlooked degradation pathway is not with the solution matrix itself, but with common analytical solvents. An artifactual degradant has been identified as an adduct between this compound and acetonitrile, a common HPLC solvent. This reaction can be catalyzed by alkaline impurities leaching from glass HPLC vials.[8]

Section 2: Analytical Method Troubleshooting

Q3: We are developing a stability-indicating HPLC method. Why is UV detection difficult, and what are the alternatives?

A3: this compound lacks a significant UV-absorbing chromophore, making detection by standard HPLC-UV challenging. There are two primary approaches to overcome this:

  • Low Wavelength UV Detection: Analysis can be performed at very low UV wavelengths, typically between 210-225 nm.[5][9][10] However, this approach can suffer from low sensitivity and high baseline noise due to interference from common solvents and buffers.

  • Pre- or Post-Column Derivatization: This is a more robust approach. The molecule's primary amine group can be reacted with a derivatizing agent to attach a UV-active or fluorescent tag. A common agent is 1-fluoro-2,4-dinitrobenzene (FDNB), which allows for sensitive UV detection at a much higher wavelength (e.g., 360 nm), significantly improving specificity and reducing baseline interference.[11]

Q4: We observe an unexpected peak in our chromatograms during a stability study, especially in the HPLC sample diluent. What could be the cause?

A4: If your HPLC mobile phase or diluent contains acetonitrile, you may be observing the formation of a pregabalin-acetonitrile adduct. This is a known issue where the amino group of the drug nucleophilically attacks the cyano group of acetonitrile.[8] This reaction is often catalyzed by trace alkaline impurities that can leach from certain types of glass HPLC vials.[8]

Troubleshooting Steps:

  • Vial Check: Switch to silanized or polypropylene vials to minimize alkaline leaching.

  • Diluent pH: Ensure your sample diluent is buffered to a slightly acidic pH (e.g., using a phosphate buffer) to inhibit the reaction.

  • Solvent Check: If possible, develop a method that avoids acetonitrile in the sample diluent.

Q5: Our chromatographic peak shape is poor (e.g., significant tailing). How can we improve it?

A5: Poor peak shape for an amino acid-like compound is often related to secondary interactions with the stationary phase.

  • Column Choice: Use a high-quality, end-capped C18 column. A phenyl-hexyl stationary phase has also been shown to provide good separation for this compound and its impurities.[6]

  • Mobile Phase pH: The pH of the mobile phase is critical. It should be controlled with a suitable buffer (e.g., phosphate buffer at pH 6.2-6.5) to ensure a consistent ionization state for the analyte.[6][9]

  • Flow Rate & Temperature: Optimize the flow rate and column temperature. A slightly elevated column temperature (e.g., 50°C) can sometimes improve peak shape and reduce analysis time.[9]

Experimental Protocols & Workflows

Protocol 1: Forced Degradation Study Workflow

This protocol outlines the steps to intentionally degrade the drug substance in solution to identify potential degradation products and validate the stability-indicating power of the analytical method, as recommended by ICH guidelines.[2]

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (e.g., 1 mg/mL in Water) acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C, 24h) prep->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT, 8h) prep->base ox Oxidation (e.g., 3% H2O2, RT, 24h) prep->ox therm Thermal (e.g., 80°C in solution, 48h) prep->therm photo Photolytic (ICH Q1B exposure) prep->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze all samples by Stability-Indicating HPLC Method ox->analyze therm->analyze photo->analyze neutralize->analyze eval Evaluate Peak Purity & Mass Balance analyze->eval OOS_Workflow cluster_lab_investigation Phase 1: Laboratory Investigation cluster_full_investigation Phase 2: Full-Scale Investigation start OOS Result Obtained check_obvious Check for Obvious Errors (Calculation, Dilution, Instrument Fault) start->check_obvious data_review Review Data: System Suitability, Chromatograms, Standards check_obvious->data_review retest Retest Original Solution (If stable) reprepare Reprepare from Original Sample retest->reprepare root_cause Determine Root Cause (Assignable vs. No Assignable Cause) reprepare->root_cause If OOS persists end_invalid OOS Invalidated (Lab Error) reprepare->end_invalid If OOS resolved data_review->retest No obvious error review_mfg Review Manufacturing Records end_valid OOS Confirmed Implement CAPA review_mfg->end_valid review_storage Verify Stability Chamber Conditions review_storage->end_valid additional_testing Additional Testing (e.g., different batch, method validation review) additional_testing->end_valid root_cause->review_mfg root_cause->review_storage root_cause->additional_testing

References

Optimization of reaction conditions for synthesizing (s)-3-Amino-4-methylpentanoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (s)-3-Amino-4-methylpentanoic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of this important chiral building block, a key intermediate for various pharmaceutical agents. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, ensuring you can optimize your reaction conditions for high yield and enantioselectivity.

Section 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of this compound derivatives. Each issue is presented in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.

Q1: My reaction is resulting in a low yield of the desired β-amino acid derivative. What are the potential causes and how can I improve it?

Low yields can be attributed to several factors, ranging from incomplete reactions to product degradation. A systematic approach is necessary to pinpoint the cause.

Possible Causes & Solutions:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS). If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature. Be mindful that excessive heat can lead to side reactions.

    • Poor Reagent Quality: The purity of starting materials, reagents, and solvents is critical. Impurities can inhibit catalysts or participate in unwanted side reactions.[1] Always use reagents from reputable suppliers and ensure solvents are anhydrous when necessary.

    • Inefficient Mixing: In heterogeneous reactions, or when dealing with viscous solutions, inefficient stirring can lead to localized concentration gradients and incomplete reactions. Ensure vigorous and consistent agitation throughout the reaction. This becomes particularly important during scale-up.[2]

  • Product Degradation:

    • Harsh Reaction Conditions: Strong acidic or basic conditions, or high temperatures, can lead to the degradation of your product. If you suspect degradation, consider using milder reaction conditions. For instance, in deprotection steps, choose a method that is orthogonal to other sensitive functional groups in your molecule.

    • Work-up and Purification Issues: The desired product might be susceptible to degradation during aqueous work-up or purification (e.g., on silica gel). Minimize the time the product is in contact with acidic or basic aqueous solutions. Consider alternative purification methods like crystallization or preparative HPLC if your compound is sensitive to silica gel.

  • Side Reactions:

    • β-Elimination: Under basic conditions, β-amino acids and their esters can undergo elimination to form α,β-unsaturated compounds.[3] This is a common side reaction that can be minimized by using non-nucleophilic bases or by carefully controlling the reaction temperature.

    • Over-activation in Coupling Reactions: In syntheses involving the formation of an amide bond, over-activation of the carboxylic acid can lead to side reactions.[4] Use the appropriate coupling agent and stoichiometry to avoid the formation of unwanted byproducts.

Q2: I am struggling to achieve high enantioselectivity (low %ee) in my asymmetric synthesis. What are the key parameters to investigate?

Achieving high enantiomeric excess (%ee) is often the most critical and challenging aspect of synthesizing chiral molecules like this compound.[5][6]

Key Parameters for Optimization:

  • Catalyst/Chiral Auxiliary Selection: The choice of a chiral catalyst or auxiliary is paramount.[1] Not all catalysts are universally effective. The steric and electronic properties of your substrate must be compatible with the chosen chiral ligand or auxiliary. It is often necessary to screen a variety of catalysts or auxiliaries to find the optimal one for your specific substrate.

  • Reaction Temperature: Temperature can have a profound impact on the energy difference between the diastereomeric transition states that lead to the two enantiomers.[1] Lowering the reaction temperature often increases enantioselectivity, as it amplifies the small energy differences between these transition states.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex and the transition state, thereby affecting enantioselectivity.[6] It is advisable to screen a range of solvents with varying polarities.

  • Catalyst Loading: While a higher catalyst loading might increase the reaction rate, it does not always lead to higher enantioselectivity. In some cases, catalyst aggregation at high concentrations can be detrimental to the stereochemical outcome. It is important to determine the optimal catalyst loading for your specific reaction.[6]

  • Purity of Reagents: Trace impurities, especially water, can poison the catalyst or interfere with the catalytic cycle, leading to a drop in enantioselectivity.[1] Ensure all reagents and solvents are of high purity and are handled under appropriate inert conditions if the catalyst is air or moisture sensitive.

Workflow for Optimizing Enantioselectivity

G cluster_0 Troubleshooting Low Enantioselectivity start Low %ee Observed catalyst Screen Chiral Catalysts/ Auxiliaries start->catalyst temperature Vary Reaction Temperature (Often Lower is Better) catalyst->temperature With best catalyst solvent Screen Solvents of Varying Polarity temperature->solvent At optimal temperature reagents Verify Purity of Reagents and Solvents solvent->reagents In best solvent end High %ee Achieved reagents->end Optimization Complete

Caption: A decision tree for troubleshooting low enantiomeric excess.

Q3: I am observing significant side-product formation. What are the common side reactions in the synthesis of β-amino acids and how can I mitigate them?

Side reactions can significantly reduce the yield and purity of your target molecule. Understanding the potential side reactions is the first step toward preventing them.

Common Side Reactions and Mitigation Strategies:

Side ReactionDescriptionMitigation Strategies
Diketopiperazine Formation This intramolecular cyclization is common when synthesizing dipeptides, especially if proline is one of the residues.[7]For solid-phase synthesis, using 2-chlorotrityl chloride resin can sterically hinder this side reaction. In solution-phase, careful control of pH and temperature during coupling and deprotection steps is crucial.
Racemization The stereocenter can be susceptible to racemization, especially under harsh acidic or basic conditions, or during activation of the carboxylic acid for coupling.[6][7]Use mild coupling reagents and non-nucleophilic bases. Avoid prolonged exposure to strong acids or bases. Analyze the enantiomeric purity at different stages of the synthesis to identify the problematic step.
β-Elimination As mentioned earlier, β-amino acids can undergo elimination of the amino group to form an α,β-unsaturated acid, particularly under basic conditions.[3]Employ non-nucleophilic bases (e.g., DBU, but with caution) or inorganic bases at low temperatures. Protect the amine functionality with a suitable protecting group that is stable to the reaction conditions.
N-Acylurea Formation When using carbodiimide coupling agents (e.g., DCC, EDC), the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, consuming the activated acid.[4]Add a nucleophilic agent like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to trap the O-acylisourea intermediate and form a more stable active ester.

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the synthesis of this compound derivatives.

Q4: What are the most common synthetic strategies for preparing enantiomerically pure this compound?

Several effective strategies exist, with the choice often depending on the scale of the synthesis, available resources, and desired purity.

  • Chemoenzymatic Synthesis: This approach utilizes enzymes for key stereoselective transformations. For example, ene-reductases can be used for the asymmetric bioreduction of β-cyanoacrylate esters to produce precursors for GABA analogues like pregabalin.[8][9][10] Biocatalytic methods often offer high enantioselectivity under mild and sustainable conditions.[11][12]

  • Organocatalysis: Chiral organic molecules, such as cinchona alkaloid derivatives or proline, can catalyze the enantioselective synthesis of β-amino acids.[13][14] A key step can be the Michael addition of a nucleophile to a nitroalkene.[13]

  • Chiral Auxiliary-Based Synthesis: A chiral auxiliary is temporarily incorporated into the molecule to direct a stereoselective reaction. After the desired stereocenter is set, the auxiliary is removed. Evans oxazolidinones are commonly used for stereoselective alkylation reactions in the synthesis of β-amino acids.

  • Asymmetric Hydrogenation: The asymmetric hydrogenation of a prochiral precursor, such as an enamine or a β-enamino ester, using a chiral transition metal catalyst is a powerful method for establishing the stereocenter.[15][16][17]

Q5: How do I choose the right protecting groups for my synthesis?

The selection of protecting groups is crucial for a successful multi-step synthesis. The ideal protecting group should be:

  • Easy to install and remove in high yield.

  • Stable to the reaction conditions of subsequent steps.

  • Orthogonal to other protecting groups in the molecule, meaning one can be removed without affecting the others.

Common Protecting Groups for Amino Acids:

Functional GroupCommon Protecting Groups
Amine (-NH2) Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), Fmoc (9-fluorenylmethyloxycarbonyl)
Carboxylic Acid (-COOH) Methyl (Me), Ethyl (Et), Benzyl (Bn), tert-Butyl (tBu)

The choice will depend on the overall synthetic strategy. For example, Boc is acid-labile, while Fmoc is base-labile, allowing for orthogonal deprotection strategies.

Q6: What are the main challenges when scaling up the synthesis of this compound derivatives from the lab to a pilot or production scale?

Scaling up a chemical synthesis is not always a linear process and presents several challenges.[2][18]

  • Heat Transfer: Larger reactors have a lower surface-area-to-volume ratio, making heat transfer less efficient.[2] This can lead to localized "hot spots," which can cause side reactions and impurities. Careful control of reaction temperature and the use of jacketed reactors are essential.

  • Mixing: Achieving efficient mixing in large reactors is more difficult.[2] This can affect reaction rates and selectivity, especially in heterogeneous reactions. The type of impeller and stirring speed need to be carefully optimized.

  • Reagent Addition: The rate of reagent addition can become critical at a larger scale. A slow, controlled addition is often necessary to manage exotherms and minimize side reactions.

  • Polymorphism: The crystalline form of the final product can be affected by the conditions of crystallization at a large scale, which can impact its physical properties like solubility and bioavailability.[18]

  • Safety: Exothermic reactions that are easily managed in the lab can pose significant safety risks at a larger scale. A thorough safety assessment is crucial before any scale-up.

General Scale-Up Workflow

G cluster_1 Scale-Up Considerations lab Lab Scale Synthesis (grams) process_dev Process Development & Safety Assessment lab->process_dev pilot Pilot Plant Scale-Up (kilograms) process_dev->pilot Optimize mixing, heat transfer, reagent addition production Production Scale (tons) pilot->production Validate process parameters

Caption: A simplified workflow for scaling up a chemical synthesis.

References

Technical Support Center: Synthesis of (s)-3-Amino-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (s)-3-Amino-4-methylpentanoic acid, the active pharmaceutical ingredient known as Pregabalin. This guide is designed for researchers, chemists, and process development professionals to troubleshoot and navigate the common challenges associated with impurities in its synthesis. The information is presented in a practical question-and-answer format to directly address issues encountered in the laboratory.

Section 1: General Impurity Profiling

Q1: Why is impurity profiling so critical for the synthesis of this compound?

A1: Impurity profiling is paramount for several reasons rooted in regulatory compliance, patient safety, and process efficiency. This compound is a pharmaceutical ingredient, and regulatory bodies like the FDA and EMA, following ICH guidelines, have stringent limits on acceptable impurity levels.[1][2] Impurities can arise from various sources, including starting materials, intermediates, side reactions, or degradation.[2][3] Some of these may be toxic or possess unwanted pharmacological activity, directly impacting the safety and efficacy of the final drug product.

From a process development perspective, identifying and understanding impurity formation pathways is key to optimizing reaction conditions. By minimizing side reactions, you can increase the overall yield and purity of the final product, reducing the burden on downstream purification steps and ultimately making the process more cost-effective and scalable.

Q2: What are the major classes of impurities I should be aware of during my synthesis?

A2: Impurities in the synthesis of this compound can be broadly categorized as follows:

  • Process-Related Impurities: These are substances that originate from the manufacturing process itself. They include unreacted starting materials, leftover intermediates, byproducts from side reactions (e.g., dimers, dehydrated products), and residual reagents.[3]

  • Stereoisomeric Impurities: This is a critical class for a chiral molecule. The primary impurity here is the unwanted enantiomer, (R)-3-Amino-4-methylpentanoic acid. Its presence can affect the drug's therapeutic efficacy and must be strictly controlled.[3][4]

  • Degradation Impurities: These impurities form due to the breakdown of the final product during storage or under specific stress conditions like heat, light, or pH excursions.[3] A common example is the lactam impurity formed via intramolecular cyclization.

Section 2: Troubleshooting Synthesis-Specific Impurities

This section addresses common impurities linked to specific synthetic strategies.

Q3: I am observing a significant peak corresponding to 4-isobutylpyrrolidin-2-one (Pregabalin Lactam). What is causing its formation and how can I prevent it?

A3: The formation of 4-isobutylpyrrolidin-2-one, often referred to as the lactam impurity, is a classic example of an intramolecular cyclization.[5] This is a common side reaction for gamma-amino acids.

  • Causality (The "Why"): The primary amino group can act as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid (or its ester derivative). This reaction is thermodynamically driven by the formation of a stable, five-membered ring. The reaction is significantly accelerated by heat. If your synthesis involves a final purification step like distillation or recrystallization at high temperatures, you are likely to see an increase in this impurity.

  • Mitigation Strategies:

    • Temperature Control: Avoid excessive temperatures during work-up, solvent removal, and drying steps. Use vacuum distillation at lower temperatures where possible.

    • pH Control: During work-up, keeping the amino acid in its protonated form (acidic pH) or carboxylate form (basic pH) can reduce the propensity for cyclization, as it diminishes the nucleophilicity of the amine or the electrophilicity of the carboxyl group, respectively. The zwitterionic form near the isoelectric point is most prone to cyclization.

    • Protecting Groups: In some synthetic designs, protecting the amine or carboxylic acid group until the final deprotection step can prevent this side reaction.

Q4: My analysis shows the presence of 3-isobutylglutaric acid (Diacid Impurity). What is the origin of this byproduct?

A4: The 3-isobutylglutaric acid impurity is a common process-related impurity that typically arises from the hydrolysis of a nitrile-containing precursor.[5][6] Many synthetic routes to this compound proceed through an intermediate like ethyl (S)-3-cyano-5-methylhexanoate or a related dinitrile compound.

  • Causality (The "Why"): If the reaction conditions for converting the nitrile group to the primary amine (e.g., via reduction) also lead to the hydrolysis of a second nitrile or an ester group in the precursor, you will form this diacid. For example, harsh acidic or basic conditions used for hydrolysis can act on both functional groups if the reaction is not sufficiently selective or is allowed to proceed for too long.

  • Mitigation Strategies:

    • Selective Reduction/Hydrolysis: Optimize your reaction conditions to be selective for the desired transformation. For instance, use catalytic hydrogenation (e.g., H₂/Raney Nickel) to reduce a nitrile to an amine, which is typically milder than chemical reduction and less likely to hydrolyze an adjacent ester.

    • Stoichiometry Control: Carefully control the amount of reagents like water, acid, or base if performing a hydrolysis step to avoid over-reaction.

Q5: My enantiomeric excess (e.e.) is lower than expected. What are the potential sources of the unwanted (R)-enantiomer?

A5: Achieving high enantiomeric purity is the central challenge in synthesizing this compound. The presence of the (R)-isomer can stem from two primary sources: incomplete resolution or racemization.[3][4]

  • Causality (The "Why"):

    • Inefficient Chiral Resolution: If your synthesis starts from a racemic mixture and employs a classical resolution step (e.g., diastereomeric salt formation with a chiral resolving agent like mandelic acid[4]), the physical separation of the diastereomers may be incomplete. This can be due to suboptimal crystallization conditions, insufficient purity of the resolving agent, or similar solubility of the diastereomeric salts.

    • Racemization: The stereocenter at the C3 position can be susceptible to racemization (loss of stereochemical integrity) under harsh reaction conditions. Strong basic or acidic conditions, particularly at elevated temperatures, can facilitate the deprotonation and reprotonation of the alpha-carbon to the carboxylic acid, leading to inversion of stereochemistry.

  • Mitigation Strategies:

    • Optimize Resolution: Systematically screen different resolving agents, solvents, and crystallization temperatures to maximize the difference in solubility between the diastereomeric salts.

    • Asymmetric Synthesis: Employ an asymmetric synthetic route where the chiral center is introduced stereoselectively. This avoids the need for resolution altogether. Examples include asymmetric Michael additions or enzymatic resolutions.

    • Mild Conditions: Ensure that all reaction and work-up steps are performed under the mildest possible conditions (pH, temperature) to prevent racemization of intermediates or the final product.

Diagram: Key Impurity Formation Pathways

The following diagram illustrates how common impurities can arise from a central synthetic intermediate.

Impurity_Formation cluster_main Synthetic Pathway cluster_impurities Impurity Side Reactions Intermediate Cyano-Ester Precursor (e.g., 3-cyano-5-methylhexanoate) Product This compound (Desired Product) Intermediate->Product Selective Reduction & Hydrolysis Diacid 3-Isobutylglutaric Acid (Diacid Impurity) Intermediate->Diacid Excessive Hydrolysis (Harsh Acid/Base) Monoamide Monoamide Impurity Intermediate->Monoamide Incomplete Hydrolysis Lactam 4-Isobutylpyrrolidin-2-one (Lactam Impurity) Product->Lactam Heat (Intramolecular Cyclization)

Caption: Formation pathways of common process-related impurities.

Section 3: Analytical and Purification Protocols

Q6: What is a reliable analytical method for detecting and quantifying these impurities?

A6: High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for the analysis of impurities in amino acids.[7][8] A robust method is essential for separating the main compound from its structurally similar impurities.

  • Expertise & Experience: Many amino acids and their impurities lack a strong UV chromophore, making detection challenging. Therefore, detection is often performed at low UV wavelengths (around 210 nm) or by using techniques like Charged Aerosol Detection (CAD).[7] For higher sensitivity and specificity, pre-column or post-column derivatization with a fluorescent tag can be employed.[9] Chiral HPLC is necessary to quantify the enantiomeric impurity.[10][11]

  • Protocol: General Impurity Profiling by Reverse-Phase HPLC

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase A: Aqueous buffer (e.g., 20 mM Sodium Dihydrogen Phosphate, pH adjusted to 2.5 with phosphoric acid).

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: A time-based gradient from low %B to high %B to elute compounds with varying polarities. (e.g., 5% B to 90% B over 30 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a suitable diluent like water.

    • Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and limit of detection/quantification using certified reference standards for each impurity.

Table 1: Summary of Common Impurities
Impurity NameCommon OriginTypical Analytical Challenge
(R)-3-Amino-4-methylpentanoic acid Racemic synthesis, racemizationRequires chiral chromatography for separation from the (S)-enantiomer.[12]
4-Isobutylpyrrolidin-2-one (Lactam) Thermal degradation/cyclizationCan form in-situ in the HPLC injector port if heated.
3-Isobutylglutaric acid (Diacid) Hydrolysis of nitrile/ester precursorCan be highly polar; may require adjustment of mobile phase for good peak shape.
(R/S)-3-Carbamoylmethyl-5-methylhexanoic acid (Monoamide) Incomplete hydrolysis of dinitrilePolarity is intermediate between starting material and diacid.
3-(Aminomethyl)-5-methylhex-4-enoic acid (4-ene impurity) Elimination side reactionMay co-elute with other impurities; requires a high-resolution method.[1]
Ester Impurities (e.g., Isobutyl ester) Reaction with alcohol solventsCan form during workup or storage in alcoholic solvents under acidic conditions.[5]
Q7: I've identified an impurity. What's the general workflow for troubleshooting?

A7: A systematic approach is crucial. Use the following workflow to diagnose and resolve impurity issues.

Diagram: Impurity Troubleshooting Workflow

Troubleshooting_Workflow Start Unexpected Peak Detected in HPLC/LC-MS Identify Step 1: Identify the Impurity (Mass Spec, NMR, Reference Standard) Start->Identify Quantify Step 2: Quantify the Impurity (Is it above ICH threshold?) Identify->Quantify Hypothesize Step 3: Hypothesize Formation Pathway (Review synthetic route, conditions, reagents) Quantify->Hypothesize Modify Step 4: Modify Process Parameters (e.g., Lower Temp, Change Reagent, Adjust pH) Hypothesize->Modify Analyze Step 5: Re-analyze the Batch (Did the modification work?) Modify->Analyze Success Impurity Below Limit Process Optimized Analyze->Success Yes Failure Impurity Persists Analyze->Failure No Failure->Hypothesize Re-evaluate Hypothesis

Caption: A systematic workflow for troubleshooting synthesis impurities.

References

Technical Support Center: Preventing Racemization in the Synthesis of (S)-3-Amino-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the stereoselective synthesis of (S)-3-Amino-4-methylpentanoic acid. This guide is intended for researchers, scientists, and professionals in drug development who are encountering challenges with maintaining the desired stereochemical integrity during synthesis. This compound, a key chiral building block and a structural analog of β-leucine, is crucial in the synthesis of various pharmaceutical agents, where its biological activity is intrinsically linked to its (S)-configuration.[1][2]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues related to racemization.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is racemization, and why is it a critical issue in the synthesis of this compound?

A: Racemization is the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers (a racemate).[3] In the context of synthesizing this compound, this means the desired (S)-enantiomer is contaminated with the undesired (R)-enantiomer. The biological activity of many pharmaceuticals is highly dependent on their specific three-dimensional structure. The presence of the incorrect enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even toxic side effects. Therefore, controlling stereochemistry is paramount.

The primary mechanism of racemization for amino acids involves the deprotonation of the α-carbon (the carbon adjacent to the carboxyl group), which leads to the formation of a planar enolate intermediate.[4][5] Reprotonation can then occur from either face of this planar intermediate, resulting in a mixture of both (R) and (S) enantiomers.

Q2: I am observing significant racemization during my synthesis. Which steps are most susceptible?

A: Racemization can occur at several stages, but some steps are inherently more prone to loss of stereochemical integrity. The most common culprits include:

  • Activation of the Carboxylic Acid: The step where the carboxylic acid is activated for coupling (e.g., forming an acid chloride, active ester, or using coupling reagents) is highly susceptible to racemization.[6][7] The increased acidity of the α-proton in the activated intermediate makes it more easily removed by a base.

  • Exposure to Strong Bases or Acids: Prolonged exposure to either strong basic or acidic conditions can promote racemization.[4][5] Bases can directly deprotonate the α-carbon, while acids can catalyze enolization.

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for deprotonation and subsequent racemization.[8][9]

Q3: How can I minimize racemization during the carboxylic acid activation and coupling steps?

A: This is a critical control point. Here are several strategies to mitigate racemization:

  • Choice of Coupling Reagents: The selection of coupling reagents is crucial. While highly reactive reagents can speed up coupling, they can also increase the risk of racemization.

    • Carbodiimides (e.g., DCC, DIC): When using carbodiimides, it is essential to include additives, also known as racemization suppressants.[6]

    • Additives/Suppressants: Reagents like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) react with the activated carboxylic acid to form an active ester intermediate that is less prone to racemization.[6][10]

  • Use of Uronium/Phosphonium Salts: Reagents like HBTU, HATU, and PyBOP are generally efficient and can lead to less racemization when used correctly. However, the choice of base is still critical.[11]

  • Control of Base: The type and amount of base used are critical factors.

    • Sterically Hindered Bases: Use of sterically hindered non-nucleophilic bases such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine is often preferred over less hindered bases like triethylamine (TEA), as they are less likely to cause deprotonation at the α-carbon.[6]

    • Stoichiometry: Use the minimum necessary amount of base. Excess base will increase the rate of racemization.

  • Temperature Control: Perform the activation and coupling reactions at low temperatures (e.g., 0 °C to room temperature) to minimize the rate of racemization.[8]

Q4: What is the role of protecting groups in preventing racemization?

A: Protecting groups play a vital role in preventing unwanted side reactions, including racemization.

  • Amino Group Protection: The choice of the N-protecting group is important. Urethane-based protecting groups like benzyloxycarbonyl (Z) and tert-butoxycarbonyl (Boc) are known to be effective at preventing racemization during coupling reactions.[12] This is because the lone pair of electrons on the nitrogen is delocalized into the carbonyl group of the urethane, making the α-proton less acidic.

  • Carboxyl Group Protection: During steps where the amino group is being manipulated, the carboxylic acid is often protected as an ester (e.g., methyl, ethyl, or benzyl ester) to prevent it from reacting.

Q5: Are there specific synthetic strategies that are inherently better for maintaining stereochemical purity in the synthesis of this compound?

A: Yes, employing asymmetric synthesis methodologies is the most effective approach to ensure high enantiomeric purity.

  • Use of Chiral Auxiliaries: A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction.[13] After the desired stereocenter is set, the auxiliary is removed and can often be recovered.

    • Evans Asymmetric Alkylation: A well-established method involves the use of Evans oxazolidinone auxiliaries.[14][15] In this approach, the chiral auxiliary is acylated, and the resulting enolate is alkylated diastereoselectively. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product.

  • Asymmetric Hydrogenation: This method involves the hydrogenation of a prochiral precursor using a chiral catalyst. While highly effective for many substrates, finding a suitable catalyst and substrate for this specific target may require significant screening.

  • Enzymatic Resolution: Chemoenzymatic methods can be employed where an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the two.[16] For example, an enzyme could be used to resolve a racemic precursor of this compound.

Troubleshooting Guide: Asymmetric Synthesis using an Evans Auxiliary

This section provides a detailed protocol and troubleshooting for a common and reliable method to synthesize this compound with high stereochemical control, using an Evans-type chiral auxiliary.

Experimental Workflow: Evans Asymmetric Alkylation

Evans Asymmetric Alkylation Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Diastereoselective Enolization & Alkylation cluster_2 Step 3: Auxiliary Cleavage cluster_3 Step 4: Deprotection start Chiral Oxazolidinone Auxiliary product1 N-Acyl Oxazolidinone start->product1 Base (e.g., n-BuLi or LDA) Solvent (e.g., THF) reagent1 Isovaleryl Chloride reagent1->product1 reagent2 LDA or NaHMDS product2 Alkylated Product product1->product2 Intermediate reagent2->product2 Formation of Z-enolate reagent3 tert-Butyl bromoacetate reagent3->product2 product3 This compound Precursor product2->product3 product2->product3 Intermediate aux_recovery Recovered Auxiliary product2->aux_recovery reagent4 LiOH / H2O2 final_product This compound product3->final_product product3->final_product Intermediate reagent5 Acidic Hydrolysis (e.g., HCl) reagent5->final_product caption Workflow for Evans Asymmetric Synthesis. Racemization Prevention Strategies cluster_reagents Reagent Selection cluster_conditions Reaction Conditions cluster_strategy Synthetic Strategy center Preventing Racemization coupling Use Mild Coupling Reagents + Additives (HOBt, HOAt) center->coupling base Use Sterically Hindered Bases (DIPEA, 2,4,6-Collidine) center->base protecting_group Use Urethane-type N-Protecting Groups (Boc, Z) center->protecting_group temp Maintain Low Temperatures (e.g., 0 °C to RT) center->temp time Minimize Reaction Times center->time anhydrous Ensure Anhydrous Conditions center->anhydrous asymmetric Employ Asymmetric Synthesis (Chiral Auxiliaries, Catalysis) center->asymmetric caption Key Strategies to Minimize Racemization.

References

Proper storage and handling of solid (s)-3-Amino-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for (s)-3-Amino-4-methylpentanoic acid (also known as (S)-β-Leucine). This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in your experiments. Here, we address common questions and troubleshoot potential issues you may encounter, grounding our advice in established safety protocols and chemical principles.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common inquiries regarding the storage and handling of solid this compound.

Q1: What are the optimal long-term storage conditions for this compound?

For maximum stability, solid this compound should be stored at -20°C in a tightly sealed container.[1][2] Some suppliers also indicate that storage at room temperature is acceptable.[3][4] For consistency and to minimize degradation over time, we recommend long-term storage at -20°C, especially for high-purity grades used in sensitive assays. The powder is stable for at least three years under these conditions.[1][2] It is also advisable to store it in a dark place under an inert atmosphere.[4]

Q2: How should the compound be stored for short-term daily use?

For short-term use, it is acceptable to store the compound at room temperature in a desiccator to protect it from moisture. Shipping at ambient temperature for up to two weeks is also common practice and should not affect product quality.[2][5]

Q3: What are the primary safety hazards I should be aware of?

This compound is classified as a hazardous substance. The primary risks include:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[5]

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[5][6]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[5][6]

  • Respiratory Tract Irritation (Category 3): May cause respiratory irritation if inhaled as a dust.[5][6][7]

Q4: What is the minimum Personal Protective Equipment (PPE) required for handling the solid compound?

At a minimum, you must wear:

  • Protective Gloves: Nitrile or other chemically resistant gloves.

  • Safety Glasses or Goggles: To protect from dust particles.[8]

  • Lab Coat: To prevent skin contact.[5]

If there is a risk of generating dust, a NIOSH-approved respirator should also be used.[6] All handling should be performed in a well-ventilated area or a chemical fume hood.[5]

In-Depth Troubleshooting Guide

This section addresses specific experimental challenges in a detailed question-and-answer format, explaining the scientific principles behind our recommendations.

Q1: I am struggling to dissolve the compound. The datasheet is confusing. What solvent should I use?

This is a common point of confusion. Solubility data can appear contradictory. While some sources list the compound as insoluble in DMSO[1][2], this often refers to its limited solubility at high concentrations. The key is understanding its chemical nature as a β-amino acid.

  • Causality: As an amino acid, this compound is zwitterionic, meaning it has both a positive (amino) and a negative (carboxylic acid) charge. Its solubility is highly dependent on the pH of the solution. In neutral organic solvents like DMSO, its ionic nature prevents it from dissolving readily.

  • Solution Pathway 1 (Aqueous): The compound has good solubility in water (approximately 26 mg/mL).[1] For most biological experiments, starting with an aqueous buffer is the most reliable method. If your final assay requires a different solvent, you can prepare a concentrated aqueous stock and then perform a serial dilution into your assay buffer.

  • Solution Pathway 2 (pH-Adjusted): To dissolve the compound in an aqueous medium at higher concentrations, you can adjust the pH. Adding a small amount of dilute acid (like HCl) will protonate the carboxylate group, while adding a dilute base (like NaOH) will deprotonate the ammonium group. Both methods can increase solubility, but be mindful of how this pH change might affect your downstream experiment.

  • A Note on DMSO: If DMSO is absolutely required, use fresh, anhydrous DMSO, as any contaminating moisture can further reduce the solubility of polar compounds.[1] You may need to gently warm the solution or use sonication to achieve dissolution, but always check for compound degradation afterward.

Q2: My experimental results are inconsistent. Could the compound have degraded?

While the solid compound is very stable when stored correctly[5], degradation is possible, especially once it is in solution.

  • Causality: The primary risks of degradation are exposure to incompatible materials or improper storage of stock solutions. Strong oxidizing agents, reducing agents, and strong acids or alkalis can react with the amino or carboxylic acid groups.[5] Stock solutions, especially if not stored properly, can support microbial growth or undergo slow hydrolysis.

  • Troubleshooting Steps:

    • Verify Solid Compound Integrity: Check the appearance of your solid material. It should be a white to off-white powder. Any discoloration could indicate contamination or degradation.

    • Prepare Fresh Stock Solutions: Do not use old stock solutions. It is best practice to prepare fresh solutions for each set of experiments or, if preparing a larger batch, aliquot it into single-use vials and store them at -20°C or -80°C.

    • Review Your Workflow: Ensure the compound is not exposed to incompatible chemicals during your experiment. Check the pH and composition of all buffers used.

    • Analytical Confirmation: If you continue to see issues, the definitive way to check for degradation is through analytical methods like HPLC to assess purity or LC-MS to identify potential degradation products.

Below is a logical workflow to diagnose unexpected experimental outcomes.

G A Unexpected Experimental Results B Prepare Fresh Reagents & Repeat Key Experiment A->B C Results Reproducible? B->C D Issue Likely Due to Reagent Degradation or Handling Error C->D No E Investigate Other Variables: Assay Conditions, Cell Health, Instrument Calibration C->E Yes F Check Compound Integrity D->F G Prepare Fresh Stock Solution from Source Vial F->G H Re-run Experiment G->H I Problem Solved? H->I J Source Vial Compound Likely Okay. Review Protocol. I->J Yes K Consider Analytical Check (HPLC/LC-MS) or Procure New Lot of Compound I->K No

Caption: Troubleshooting workflow for unexpected results.

Q3: I need to weigh a very small amount of the powder (e.g., <5 mg). What is the best practice for accuracy?

Weighing small quantities of fine powders can be challenging due to static electricity and air currents.

  • Causality: Fine powders have a high surface-area-to-mass ratio, making them susceptible to static forces that can cause the powder to jump or cling to surfaces, leading to inaccurate measurements.

  • Recommended Protocol:

    • Use an Analytical Balance: Ensure the balance is calibrated and located in a draft-free area.

    • Use an Anti-Static Gun/Ionizer: Before weighing, use an anti-static device on your weigh boat/paper and spatula to dissipate any static charge.

    • "Weighing by Difference": This is the most accurate method. First, weigh the vial containing the compound. Carefully tap out a small amount of powder into your receiving container. Then, re-weigh the original vial. The difference in weight is the exact amount you have transferred.

    • Solubilize First: For very small amounts, it is often more accurate to weigh a larger quantity (e.g., 10 mg), dissolve it to make a concentrated stock solution, and then perform a serial dilution to get to your desired final concentration.

Experimental Protocols & Workflows
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
  • Calculate Required Mass: this compound has a molecular weight of 131.17 g/mol .[3] To make 10 mL of a 10 mM stock solution, you will need:

    • Mass = 0.01 L * 0.010 mol/L * 131.17 g/mol = 0.0131 g = 13.1 mg.

  • Weighing: Using an analytical balance, accurately weigh approximately 13.1 mg of the solid compound into a 15 mL conical tube. Record the exact weight.

  • Solubilization: Add 10 mL of high-purity water (e.g., Milli-Q) to the tube.

  • Mixing: Vortex the solution for 30-60 seconds. If the solid does not fully dissolve, you can use a sonicating water bath for 5-10 minutes.

  • Sterilization (Optional): If for use in cell culture, filter the solution through a 0.22 µm sterile syringe filter into a sterile container.

  • Storage: Aliquot the stock solution into single-use sterile tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

General Safe Handling Workflow

The following diagram outlines the complete process for safely handling the compound from receipt to disposal.

G A 1. Receive & Verify B 2. Log Lot # and Store Immediately at -20°C A->B C 3. Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D 4. Transfer to Fume Hood or Ventilated Area C->D E 5. Weigh Compound D->E F 6. Prepare Stock Solution (See Protocol 1) E->F G 7. Perform Experiment F->G H 8. Dispose of Waste (Follow Local Regulations) G->H I 9. Clean Work Area & Wash Hands Thoroughly H->I

Caption: Standard workflow for handling solid chemical compounds.

Technical Data Summary
PropertyValueSource(s)
Chemical Name This compound[3][9]
Synonyms (S)-β-Leucine, (S)-HOMO-BETA-VALINE[1][3]
CAS Number 40469-85-0 / 5699-54-7[1][3][4]
Molecular Formula C₆H₁₃NO₂[3][5]
Molecular Weight 131.17 g/mol [3][4]
Appearance White to off-white solid/powder
Long-Term Storage -20°C[1][2][5]
Chemical Stability Stable under recommended storage conditions.[5]
Solubility Water: ~26 mg/mL; DMSO: <1 mg/mL (Slightly soluble or Insoluble)[1][2]
Incompatibilities Strong acids/alkalis, strong oxidizing/reducing agents.[5]
Hazard Codes H302, H315, H319, H335[5][6]

References

Resolving analytical challenges in detecting (s)-3-Amino-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An exceptional guide for laboratory professionals, this Technical Support Center provides in-depth troubleshooting for the analytical challenges inherent in the detection of (s)-3-Amino-4-methylpentanoic acid, the active (S)-enantiomer of Pregabalin. As a Senior Application Scientist, my goal is to blend foundational scientific principles with practical, field-tested solutions to empower your research and development.

Introduction: The Analytical Challenge of this compound

This compound is a gamma-amino acid (GABA) analog.[1] Its analysis presents a unique set of difficulties for scientists. The molecule is a small, aliphatic amino acid, meaning it lacks a strong UV-absorbing chromophore, making direct detection by common HPLC-UV methods problematic.[2][3] Furthermore, its zwitterionic nature and high polarity can lead to poor retention in reversed-phase chromatography. Finally, as the pharmacological activity is specific to the (S)-enantiomer, chiral separation is often a regulatory and scientific necessity.[4]

This guide is structured to address these core challenges head-on, providing a logical framework for troubleshooting common issues across the most utilized analytical platforms: HPLC, GC-MS, and LC-MS/MS.

General Troubleshooting Workflow

Before diving into method-specific issues, it's crucial to have a systematic approach to problem-solving. An unexpected result—be it poor peak shape, low sensitivity, or retention time shifts—can often be traced back to one of three areas: the sample, the instrument, or the method itself.

G Problem Problem Observed (e.g., No Peak, Bad Shape, Low S/N) Isolate Isolate the Variable (Change One Thing at a Time) Problem->Isolate Sample Sample Integrity Isolate->Sample Is it the Sample? Instrument Instrument Performance Isolate->Instrument Is it the Instrument? Method Method Robustness Isolate->Method Is it the Method? Sample_Check1 Re-prepare Standard from Fresh Stock Sample->Sample_Check1 Sample_Check2 Verify Sample Prep Steps (pH, Dilution, Filtering) Sample->Sample_Check2 Instrument_Check1 Check System Basics (Leaks, Solvent Levels, Waste) Instrument->Instrument_Check1 Instrument_Check2 Run System Suitability Test (SST) / Performance Verification (PV) Instrument->Instrument_Check2 Method_Check1 Review Method Parameters (Gradient, Temp, Wavelength) Method->Method_Check1 Method_Check2 Evaluate Column Health (Age, Pressure, Bleed) Method->Method_Check2 Resolved Problem Resolved Sample_Check1->Resolved Sample_Check2->Resolved Instrument_Check1->Resolved Instrument_Check2->Resolved Method_Check1->Resolved Method_Check2->Resolved

Caption: A logical flow for systematic troubleshooting.

Part 1: HPLC Analysis Troubleshooting Guide

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis. However, the inherent properties of this compound require special considerations, primarily the need for derivatization for UV or Fluorescence detection.

Frequently Asked Questions (HPLC)

Q1: Why am I not seeing a peak for my analyte using a standard UV detector at 210 nm?

A1: this compound is an aliphatic amino acid, meaning it lacks a chromophore—a part of the molecule that absorbs ultraviolet or visible light.[2][3][5] Therefore, it is practically invisible to a UV-Vis detector without modification. To solve this, you must introduce a chromophore through a chemical reaction known as derivatization.[5][6]

Q2: What is derivatization and should I perform it pre-column or post-column?

A2: Derivatization is the process of reacting your analyte with a reagent to change its chemical properties, in this case, to make it detectable.

  • Pre-column derivatization is performed before the sample is injected into the HPLC. It is the more common approach and offers a wider variety of reagents.[6][7]

  • Post-column derivatization occurs after the analyte has been separated on the column but before it reaches the detector. This method is advantageous because it avoids potential separation issues with different analyte derivatives, but it requires more complex hardware (e.g., a reaction coil and a second pump).[5]

For most applications involving this analyte, pre-column derivatization is sufficient and more versatile.[8]

Q3: My derivatized peaks are showing significant tailing. What's the cause?

A3: Peak tailing can have several causes:

  • Column Overload: Your sample concentration may be too high. Try diluting your sample and reinjecting.

  • Secondary Interactions: The analyte may be interacting with active sites (e.g., free silanols) on the column packing material. Ensure your mobile phase pH is appropriate to keep the analyte in a single ionic state. Using a modern, end-capped column can also mitigate this.

  • Column Contamination/Age: The column may be contaminated or nearing the end of its life. Try flushing the column with a strong solvent or replacing it if necessary.[9]

  • Derivatization Issues: Incomplete derivatization or degradation of the derivative can lead to multiple species on the column, causing poor peak shape.

Troubleshooting Common Derivatization Reagents

The choice of derivatization reagent is critical for success. Each has its own mechanism and potential pitfalls.

ReagentTarget GroupDetectionProsCons
o-Phthaldialdehyde (OPA) Primary AminesFluorescence (Ex: 340 nm, Em: 455 nm)[5]Fast reaction, high sensitivity, automated.[8]Derivatives can be unstable; does not react with secondary amines.[7]
9-Fluorenylmethyl chloroformate (FMOC) Primary & Secondary AminesFluorescence (Ex: 262 nm) or UVStable derivatives, reacts with all amines.[10]Slower reaction, excess reagent can interfere with chromatography.[10]
1-Fluoro-2,4-dinitrobenzene (FDNB) Primary AminesUV (360 nm)[11]Forms stable dinitrophenyl (DNP) derivatives.Requires heating, longer reaction times.

Protocol: Automated Pre-Column Derivatization with OPA/MPA

This protocol is adapted for use with a modern autosampler capable of programmed injections and mixing.[8]

  • Reagent Preparation:

    • Borate Buffer (0.2 M, pH 10.2): Dissolve boric acid in ultrapure water and adjust pH with a concentrated sodium hydroxide solution.

    • OPA Reagent: Dissolve o-phthaldialdehyde in methanol.

    • MPA Reagent: Use 3-mercaptopropionic acid.

  • Autosampler Program:

    • Aspirate 10 µL of sample/standard into a mixing vial.

    • Add 45 µL of a 1:1 mixture of OPA and MPA reagent solution.

    • Add 45 µL of Borate Buffer.

    • Mix the solution by aspirating and dispensing 40 µL three times.

    • Allow a 1-minute reaction time.

    • Inject 1-5 µL of the final mixture onto the HPLC system.

G start Start: Sample in Vial step1 Autosampler draws 10 µL Sample start->step1 step2 Adds 45 µL OPA/MPA Reagent step1->step2 step3 Adds 45 µL Borate Buffer (pH 10.2) step2->step3 step4 Mixes in Vial (Wait 1 min) step3->step4 step5 Injects 1-5 µL onto Reversed-Phase Column step4->step5 end Fluorescence Detection step5->end

Caption: Automated HPLC pre-column derivatization workflow.

Part 2: Chiral Separation Guide

Distinguishing between the (S) and (R) enantiomers is crucial. This can be achieved by converting the enantiomers into diastereomers using a chiral derivatizing agent or by using a chiral stationary phase (CSP).

Frequently Asked Questions (Chiral HPLC)

Q1: How do I choose between using a chiral derivatizing agent and a chiral stationary phase (CSP)?

A1: The choice depends on your specific needs and available resources.

  • Chiral Derivatizing Agent: This approach allows you to use standard achiral HPLC columns. You react your sample with a pure enantiomer of a reagent (e.g., Marfey's reagent, FDAA) to form diastereomers, which have different physical properties and can be separated on a C18 column.[12] This is useful if you don't have a dedicated chiral column.

  • Chiral Stationary Phase (CSP): This is a direct method where the column itself is the chiral selector. It is generally preferred as it involves fewer sample preparation steps and reduces the risk of impurities from the derivatization reaction.[13][14] Macrocyclic glycopeptide phases, like those based on teicoplanin, are particularly effective for separating underivatized amino acids.[13]

G Start Need to Separate Enantiomers? HaveCSP Do you have a Chiral Stationary Phase (CSP)? Start->HaveCSP UseCSP Use Direct Method: Chiral Stationary Phase HaveCSP->UseCSP Yes UseCDA Use Indirect Method: Chiral Derivatizing Agent (CDA) + Standard RP Column HaveCSP->UseCDA No End Achieve Chiral Separation UseCSP->End UseCDA->End No No Yes Yes

Caption: Decision tree for chiral analysis method selection.

Q2: My chiral separation is poor (low resolution). How can I improve it?

A2: Improving chiral resolution often involves fine-tuning the mobile phase and temperature.

  • Mobile Phase Composition: On CSPs, the organic modifier (e.g., methanol, acetonitrile) percentage significantly impacts selectivity. Unlike standard RP chromatography, retention can sometimes exhibit a "U-shaped" curve, so both increasing and decreasing the organic content should be explored.[13]

  • Additives/Buffers: The type and concentration of acid additives (e.g., formic acid, TFA) can dramatically alter enantioselectivity.

  • Temperature: Lowering the column temperature often increases resolution, although it will also increase backpressure and run time.

  • Flow Rate: Reducing the flow rate can improve efficiency and, consequently, resolution.

Part 3: GC-MS Troubleshooting Guide

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool but presents challenges for non-volatile and thermally labile compounds like amino acids.

Frequently Asked Questions (GC-MS)

Q1: I'm injecting my sample, but I don't see a peak for the analyte. What is happening?

A1: this compound is not suitable for direct GC-MS analysis. Its high boiling point prevents it from volatilizing in the injector, and it is prone to thermal degradation.[2] A critical issue is the tendency to undergo intramolecular cyclization in the hot injector to form the corresponding lactam, which means you are no longer analyzing the target compound.[4] Derivatization is mandatory to increase volatility and thermal stability.[4]

Q2: What is the best derivatization strategy for GC-MS analysis?

A2: A two-step derivatization is often required to cap both the acidic and amine functional groups. A highly effective strategy involves:[4]

  • Esterification: The carboxylic acid group is "capped," typically by converting it to a methyl ester (e.g., using methanolic HCl). This prevents lactam formation.

  • Acylation/Silylation: The amine group is then derivatized (e.g., with trifluoroacetic anhydride - TFAA) to increase volatility and improve chromatographic performance.

For chiral analysis, after the esterification step, a chiral derivatizing agent can be used to react with the amine group, allowing separation of the resulting diastereomers on a standard achiral GC column.[4]

Q3: My peaks are broad or tailing, even after derivatization.

A3: This often points to issues with the GC system or incomplete derivatization.

  • Inlet Activity: The inlet liner can develop active sites that interact with your derivatized analyte. Use a deactivated liner and consider replacing it.[15]

  • Column Contamination: The front end of the GC column can become contaminated. Clipping 0.5-1 meter from the front of the column can often restore peak shape.[15]

  • Incomplete Derivatization: Ensure your derivatization reaction goes to completion. Check reagent purity, reaction time, and temperature. The presence of moisture can quench many derivatization reactions.

  • Leaks: Air leaks in the system can degrade the column's stationary phase and lead to poor chromatography.[16] Perform a leak check.

Part 4: LC-MS/MS Troubleshooting Guide

LC-MS/MS is the gold standard for sensitive and specific quantification in complex matrices like plasma or urine.

Frequently Asked Questions (LC-MS/MS)

Q1: What are the best MS parameters for this analyte?

A1: this compound ionizes well using electrospray ionization (ESI) in positive mode. The primary amine group readily accepts a proton, forming the protonated molecule [M+H]+.

ParameterExample ValueRationale
Parent Ion (Q1) m/z 160.2 (Pregabalin)This is the [M+H]+ for the C6H13NO2 formula plus the added proton from the mobile phase.[17]
Product Ion (Q3) m/z 55.1A common, stable product ion resulting from fragmentation of the parent ion, providing specificity.[17]
Ionization Mode ESI PositiveThe amine group is basic and is easily protonated in an acidic mobile phase.[1]
Mobile Phase A 0.1% Formic Acid in WaterThe acid provides the protons necessary for efficient ionization.[1][17]
Mobile Phase B Acetonitrile or MethanolStandard organic solvents for reversed-phase chromatography.

Q2: I'm experiencing significant signal suppression in my plasma samples. How can I fix this?

A2: This is a classic example of a "matrix effect," where endogenous components in the sample co-elute with your analyte and interfere with its ionization.

  • Improve Sample Preparation: Simple protein precipitation may not be sufficient.[1] Consider a more rigorous technique like liquid-liquid extraction (LLE)[17] or solid-phase extraction (SPE) to better clean your sample.

  • Optimize Chromatography: Adjust your HPLC gradient to better separate the analyte from the interfering matrix components. Sometimes, simply using a different column chemistry can resolve the issue.[1]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A deuterated version of the analyte (e.g., Pregabalin-d4) will behave almost identically during sample prep and ionization, but is distinguishable by the mass spectrometer.[1] Any suppression affecting the analyte will also affect the SIL-IS, allowing for an accurate ratio-based quantification.

Q3: I see a peak in my blank injections (carryover). What should I do?

A3: Carryover is when traces of an analyte from a high-concentration sample remain in the system and appear in subsequent injections.

  • Injector Wash: Ensure your autosampler's needle wash procedure is effective. Use a wash solvent that is strong enough to dissolve the analyte completely (e.g., a mix of acetonitrile/water/acid).

  • Injection Valve/Loop: The injection port itself can be a source of carryover. Consult your instrument manual for cleaning procedures.

  • HPLC Column: In rare cases, the column can be a source. A thorough wash with a strong solvent may be necessary.

References

Overview of a Scalable Synthetic Route: Arndt-Eistert Homologation

Author: BenchChem Technical Support Team. Date: January 2026

An essential building block in pharmaceutical development, (S)-3-Amino-4-methylpentanoic acid, a β-amino acid analog of L-leucine, is integral to the synthesis of various therapeutic agents. Its chiral nature and structural properties are crucial for molecular recognition and biological activity. Scaling up its synthesis from the lab bench to pilot or production scale, however, presents a unique set of challenges that require a deep understanding of the reaction mechanisms, process parameters, and potential pitfalls.

This Technical Support Center is designed for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide not just protocols, but a framework for critical thinking and problem-solving, grounded in established chemical principles and field-proven experience. Here, we will dissect a common and scalable synthetic route, troubleshoot potential issues with actionable solutions, and answer frequently asked questions to ensure your synthesis is efficient, robust, and scalable.

A reliable method for synthesizing this compound with high stereochemical fidelity is the Arndt-Eistert homologation of the readily available chiral precursor, L-valine. This multi-step process involves the extension of the carboxylic acid by a single methylene unit while preserving the critical stereocenter.

G A L-Valine B Boc Protection A->B Boc2O, Base C Boc-L-Valine B->C D Acid Chloride Formation C->D SOCl2 or (COCl)2 E Boc-L-Valinyl Chloride D->E F Diazoketone Synthesis E->F CH2N2 or TMSCHN2 (CRITICAL SAFETY STEP) G Intermediate Diazoketone F->G H Wolff Rearrangement G->H Ag2O or AgOBz, H2O/Dioxane I Boc-(S)-3-Amino-4- methylpentanoic acid ester H->I J Saponification (if ester) I->J LiOH or NaOH K Boc-(S)-3-Amino-4- methylpentanoic acid J->K L Boc Deprotection K->L TFA or HCl in Dioxane M Final Product: This compound L->M

Caption: Scalable synthetic workflow via Arndt-Eistert homologation.

Troubleshooting Guide: A Question & Answer Approach

This section addresses specific problems you may encounter during the synthesis.

Step 1: Boc Protection of L-Valine

Question: My Boc protection of L-valine is incomplete, even after extended reaction times. What's going wrong?

Answer: Incomplete Boc protection is often a result of issues with pH, solvent, or reagent quality.

  • Causality: The reaction of di-tert-butyl dicarbonate (Boc₂O) with the amino group requires the nitrogen to be nucleophilic (deprotonated). In a highly acidic solution, the amino group is protonated (-NH₃⁺) and will not react. Conversely, in highly basic conditions (pH > 10.5), the Boc anhydride can be hydrolyzed. The optimal pH is typically between 9.5 and 10.5.

  • Troubleshooting Steps:

    • Verify pH: Use a calibrated pH meter to monitor the reaction. The pH will drop as the reaction proceeds; maintain it in the 9.5-10.5 range by adding a base like 1M NaOH.

    • Solvent System: A biphasic system (e.g., Dioxane/Water or THF/Water) is common. Ensure adequate mixing to facilitate contact between the water-soluble amino acid and the organic-soluble Boc₂O.

    • Reagent Quality: Ensure your Boc₂O has not degraded. It should be a low-melting solid. If it appears oily or has a strong pivalic acid smell, it may be old.

    • Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction. A ninhydrin stain will stain the free amine of L-valine purple/blue, while the protected product will not stain.

Step 2 & 3: Acid Chloride and Diazoketone Formation

Question: I'm observing significant side product formation and low yields when synthesizing the diazoketone. What are the critical parameters?

Answer: This is one of the most hazardous and sensitive steps in the sequence. Both yield and safety are paramount.

  • Causality: The Boc-L-valinyl chloride is highly reactive and can decompose if not used immediately. Diazomethane (CH₂N₂) is explosive, toxic, and must be handled with extreme care. An excess of diazomethane is required to drive the reaction to completion, but this excess must be quenched safely. A common side product is the chloromethyl ketone, formed by the reaction of the diazoketone with the HCl byproduct.

  • Troubleshooting & Safety Protocol:

    • Use Fresh Acid Chloride: Prepare the acid chloride and use it immediately in the next step. Do not attempt to store it. Ensure all glassware is scrupulously dry, as moisture will hydrolyze the acid chloride back to the carboxylic acid.

    • Safer Diazomethane Alternative: Consider using (trimethylsilyl)diazomethane (TMSCHN₂). It is a commercially available reagent that is generally safer than generating diazomethane in-house and can often be used with similar results.

    • Temperature Control: Perform the reaction at low temperatures (typically -15 °C to 0 °C) to minimize side reactions and reduce the risk of diazomethane decomposition.

    • Stoichiometry and Quenching: Add the acid chloride solution slowly to a solution of diazomethane. This ensures the diazomethane is always in excess. After the reaction is complete (monitored by TLC or quenching a small aliquot), the excess diazomethane must be safely quenched by the slow, dropwise addition of a weak acid like acetic acid until the yellow color disappears. Never use a strong acid for quenching.

    • Avoid Ground Glass Joints: Use fire-polished glass joints or specialized "Clear-Seal" joints. Scratched or ground glass surfaces can initiate the explosive decomposition of diazomethane.

Step 4: Wolff Rearrangement

Question: My Wolff rearrangement is sluggish and gives a poor yield of the desired β-amino acid. How can I optimize this step?

Answer: The success of the Wolff rearrangement hinges on the catalyst, solvent, and temperature. Low yields often point to incomplete rearrangement or competing side reactions.

  • Causality: The rearrangement of the diazoketone to a ketene is catalyzed, most commonly by silver (I) salts. The ketene is then trapped by a nucleophile (water, in this case) to form the carboxylic acid. If the ketene is not trapped efficiently, it can polymerize or undergo other undesired reactions.

  • Troubleshooting Steps:

    • Catalyst Choice: Silver benzoate (AgOBz) is often a milder and more effective catalyst than silver oxide (Ag₂O). It can be prepared fresh or purchased. Sonication can sometimes help activate the catalyst and initiate the reaction.

    • Temperature Profile: The reaction often requires gentle heating (e.g., 50-70 °C) to proceed at a reasonable rate. However, excessive heat can lead to decomposition. Start at a lower temperature and gradually increase it while monitoring for nitrogen evolution.

    • Solvent Purity: The solvent (typically a mixture like 1,4-dioxane and water) must be pure. Peroxides in aged dioxane can interfere with the reaction.

    • Monitoring: The most obvious sign of reaction is the evolution of nitrogen gas. The disappearance of the yellow diazoketone starting material can be monitored by TLC.

G Start Low Yield in Wolff Rearrangement CheckCatalyst Is the Ag(I) catalyst active? Start->CheckCatalyst CheckTemp Is the reaction temperature optimal? CheckCatalyst->CheckTemp Yes ActionCatalyst Use fresh AgOBz or Ag2O. Consider sonication to initiate. CheckCatalyst->ActionCatalyst No CheckSolvent Are solvents pure and degassed? CheckTemp->CheckSolvent Yes ActionTemp Gradually increase temp from 50°C to 70°C. Monitor N2 evolution. CheckTemp->ActionTemp No CheckPurity Is the starting diazoketone pure? CheckSolvent->CheckPurity Yes ActionSolvent Use fresh, peroxide-free dioxane. CheckSolvent->ActionSolvent No ActionPurity Purify diazoketone via silica gel (use with caution). CheckPurity->ActionPurity No Result Improved Yield CheckPurity->Result Yes ActionCatalyst->CheckTemp ActionTemp->CheckSolvent ActionSolvent->CheckPurity ActionPurity->Result

Caption: Troubleshooting logic for the Wolff Rearrangement step.

Step 5: Boc Deprotection

Question: During the final Boc deprotection with Trifluoroacetic Acid (TFA), my product is oily and difficult to purify. What is the best workup procedure?

Answer: This is a common issue. TFA salts of amino acids are often oils or "gummy" solids. The key is to either isolate the TFA salt effectively or switch to a reagent that forms a more crystalline salt.[1]

  • Causality: The tert-butyl cation (t-Bu⁺) generated during deprotection can alkylate nucleophilic sites on your molecule or dimerize, leading to impurities.[2] TFA is also high-boiling and difficult to remove completely, contributing to the oily nature of the product.

  • Troubleshooting and Optimization:

    • Use a Scavenger: Add a cation scavenger like triisopropylsilane (TIS) or anisole (1-5% v/v) to the deprotection mixture.[2] This will trap the t-Bu⁺ cation and prevent side reactions.

    • Workup for TFA Salts: After removing the bulk of the TFA under reduced pressure (co-evaporating with a solvent like toluene can help), triturate the resulting oil with a non-polar solvent like cold diethyl ether or MTBE. This often causes the TFA salt to precipitate as a solid, which can then be collected by filtration.

    • Alternative Reagent: Switch to 4M HCl in 1,4-dioxane. This is a very effective reagent for Boc deprotection. The resulting hydrochloride salt of the amino acid is often a crystalline, free-flowing solid that is much easier to isolate and handle than the corresponding TFA salt.[1] The reaction can be run at room temperature and is typically complete in 1-2 hours. The solvent is then simply removed under vacuum.

Parameter TFA / DCM 4M HCl in 1,4-Dioxane
Reaction Time 30 min - 2 hr1 - 4 hr
Temperature 0 °C to Room TempRoom Temp
Byproducts t-Butyl cation (requires scavenger)t-Butyl chloride, Isobutylene
Product Salt Form Trifluoroacetate (often oily)Hydrochloride (often crystalline)
Workup Evaporation, trituration with etherEvaporation only
Safety TFA is highly corrosiveHCl/Dioxane is corrosive and a suspected carcinogen
Table 1: Comparison of Common Boc Deprotection Conditions.

Frequently Asked Questions (FAQs)

Q1: How can I confirm the enantiomeric purity of my final product?

To confirm enantiomeric excess (ee), you must use a chiral analytical method. The most common is Chiral High-Performance Liquid Chromatography (Chiral HPLC). You will need to develop a method using a suitable chiral stationary phase (CSP), such as a teicoplanin-based column, which is effective for underivatized amino acids.[3] Alternatively, you can derivatize the amino acid with a chiral agent (e.g., Marfey's reagent) and analyze the resulting diastereomers on a standard reverse-phase HPLC column.

Q2: What are the primary considerations when scaling this synthesis from 10 grams to 1 kilogram?

Scaling up introduces challenges related to safety, heat transfer, and material handling.

  • Safety: The use of diazomethane at kilogram scale is extremely hazardous and should only be undertaken in specialized facilities. Switching to a continuous flow process for the diazoketone formation can significantly improve safety by generating and consuming the hazardous intermediate in small quantities at any given time.

  • Heat Transfer: All exothermic and endothermic steps (e.g., acid chloride formation, quenching) will have more pronounced effects. Use jacketed reactors with good temperature control and plan for slower addition rates.

  • Purification: Purification by chromatography is not ideal at large scales. The final product should be designed to be purified by crystallization.[4] This requires developing a robust crystallization procedure, including solvent screening, cooling profile optimization, and seeding strategies to ensure consistent particle size and high purity.[5]

Q3: Are there enzymatic or biocatalytic methods to synthesize this compound?

Yes, biocatalysis is an emerging and powerful alternative for producing chiral amines and amino acids.[6] For β-amino acids, enzymes like β-amino acid dehydrogenases could potentially be used for the reductive amination of the corresponding β-keto acid.[7] While this may require significant process development, it can offer superior stereoselectivity and a greener manufacturing process compared to traditional chemical routes.[8]

References

Validation & Comparative

A Comparative Analysis of (s)-3-Amino-4-methylpentanoic Acid and its (r)-Enantiomer: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical biology, the chirality of a molecule is a pivotal determinant of its biological activity. Enantiomers, non-superimposable mirror images of each other, can exhibit profoundly different pharmacological, toxicological, and metabolic profiles. This guide provides a comprehensive comparative analysis of the (s) and (r)-enantiomers of 3-Amino-4-methylpentanoic acid, a non-proteinogenic β-amino acid. While direct comparative biological data for these specific enantiomers remains sparse in publicly available literature, this document synthesizes existing knowledge on related compounds and provides a robust framework of experimental protocols for their head-to-head evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and exploit the stereochemical nuances of this intriguing molecule.

Introduction to 3-Amino-4-methylpentanoic Acid and the Significance of Chirality

3-Amino-4-methylpentanoic acid, also known as β-leucine, is a structural analog of the proteinogenic amino acid L-leucine.[1][2] Its β-amino acid nature imparts unique conformational properties, making it a valuable building block for the synthesis of peptidomimetics, foldamers, and other biologically active compounds.[3] The presence of a chiral center at the C3 position gives rise to two enantiomers: (s)-3-Amino-4-methylpentanoic acid and (r)-3-Amino-4-methylpentanoic acid.

The critical importance of stereochemistry in drug action is well-established. Differential interactions of enantiomers with chiral biological macromolecules, such as enzymes and receptors, can lead to one enantiomer being therapeutically active (eutomer) while the other is less active, inactive, or even toxic (distomer). A classic example is the anticonvulsant drug pregabalin, (S)-3-(aminomethyl)-5-methylhexanoic acid, where the (S)-enantiomer is the active pharmacophore. Therefore, a thorough understanding of the individual properties of the (s) and (r)-enantiomers of 3-Amino-4-methylpentanoic acid is paramount for any drug development program utilizing this scaffold.

Physicochemical Properties: A Tale of Two Mirror Images

Enantiomers share identical physical and chemical properties in an achiral environment. However, their interaction with plane-polarized light and other chiral entities differs.

PropertyThis compound(r)-3-Amino-4-methylpentanoic acidReference
Molecular Formula C₆H₁₃NO₂C₆H₁₃NO₂[4]
Molecular Weight 131.17 g/mol 131.17 g/mol [4]
Appearance SolidSolid[4]
Optical Rotation Specific rotation with opposite sign to the (r)-enantiomerSpecific rotation with opposite sign to the (s)-enantiomerGeneral Principle
SMILES CC(C)--INVALID-LINK--CC(O)=OCC(C)--INVALID-LINK--CC(O)=O[4]
InChI Key GLUJNGJDHCTUJY-YFKPBYRVSA-NGLUJNGJDHCTUJY-RXMQYKEDSA-N[4]

Note: Specific optical rotation values are dependent on the solvent, concentration, and wavelength of light used for measurement and should be determined experimentally.

Predicted and Inferred Biological Activity: A Stereochemical Dichotomy

A compelling case study is that of 4-aminopentanoic acid (4APA), a close structural analog. Research has shown that the enantiomers of 4APA act as false GABAergic neurotransmitters, with the (R)-enantiomer exhibiting greater uptake into mouse cerebral synaptosomes, a more pronounced reduction of endogenous GABA levels, and distinct interactions with GABA receptors compared to the (S)-enantiomer. This stereospecificity in uptake and receptor interaction strongly suggests that the enantiomers of 3-Amino-4-methylpentanoic acid are also likely to display differential biological activities.

Furthermore, the enzymatic metabolism of β-amino acids can be stereoselective. For instance, a D-amino acid transaminase from Aminobacterium colombiense (VboTA) has been shown to deaminate the D-form (which can correspond to either R or S depending on the specific molecule and priority rules) of aliphatic β-amino acids like β-leucine. This indicates that the metabolic fate, and therefore the pharmacokinetic profile, of the (s) and (r)-enantiomers could differ significantly.

Given these precedents, it is reasonable to hypothesize that the (s) and (r)-enantiomers of 3-Amino-4-methylpentanoic acid will exhibit stereospecific interactions with biological targets, leading to differences in their efficacy, potency, and safety profiles.

Experimental Protocols for Comparative Analysis

To rigorously assess the comparative performance of the (s) and (r)-enantiomers, a series of well-defined experimental protocols are essential.

Enantioselective Synthesis and Chiral Purity Determination

The prerequisite for any comparative study is the availability of enantiomerically pure compounds.

Workflow for Enantioselective Synthesis and Analysis:

G cluster_synthesis Enantioselective Synthesis cluster_analysis Chiral Purity Analysis racemic Racemic 3-Amino-4- methylpentanoic acid chiral_res Chiral Resolution (e.g., enzymatic or chromatographic) racemic->chiral_res s_enantiomer (s)-enantiomer chiral_res->s_enantiomer r_enantiomer (r)-enantiomer chiral_res->r_enantiomer asym_syn Asymmetric Synthesis (from chiral precursor) asym_syn->s_enantiomer asym_syn->r_enantiomer chiral_hplc Chiral HPLC s_enantiomer->chiral_hplc nmr_csr NMR with Chiral Shift Reagents s_enantiomer->nmr_csr cd_spec Circular Dichroism Spectroscopy s_enantiomer->cd_spec r_enantiomer->chiral_hplc r_enantiomer->nmr_csr r_enantiomer->cd_spec purity_s Enantiomeric Purity of (s)-enantiomer chiral_hplc->purity_s purity_r Enantiomeric Purity of (r)-enantiomer chiral_hplc->purity_r nmr_csr->purity_s nmr_csr->purity_r cd_spec->purity_s cd_spec->purity_r

Caption: Workflow for obtaining and verifying enantiomerically pure samples.

Protocol 1: Chiral HPLC for Enantiomeric Purity Assessment [5][6][7]

  • Objective: To separate and quantify the (s) and (r)-enantiomers to determine the enantiomeric excess (ee) of a sample.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or mass spectrometric detector.

  • Chiral Stationary Phase (CSP): A teicoplanin-based chiral column (e.g., Astec CHIROBIOTIC T) is often effective for underivatized amino acids.[5]

  • Mobile Phase: A mixture of water, methanol, and a small amount of acid (e.g., formic acid) is a good starting point. The exact ratio should be optimized for baseline separation.

  • Procedure:

    • Prepare a standard solution of the racemic mixture and individual enantiomers (if available) at a known concentration (e.g., 1 mg/mL) in the mobile phase.

    • Prepare the sample solution at a similar concentration.

    • Inject the standards and the sample onto the chiral column.

    • Monitor the elution profile at an appropriate wavelength (e.g., 210 nm for the carboxylic acid chromophore).

    • Integrate the peak areas for the two enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area(s) - Area(r)| / (Area(s) + Area(r))] * 100.

Spectroscopic Characterization

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy [8]

  • Objective: To confirm the chemical structure and assess purity. While standard ¹H and ¹³C NMR spectra of enantiomers are identical, the use of chiral shift reagents can induce diastereomeric complexes that exhibit distinct NMR signals for each enantiomer, allowing for ee determination.

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Procedure (for structural confirmation):

    • Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or CD₃OD).

    • Acquire ¹H and ¹³C NMR spectra.

    • Analyze the chemical shifts, coupling constants, and integration to confirm the expected structure of 3-Amino-4-methylpentanoic acid.

Protocol 3: Circular Dichroism (CD) Spectroscopy [9][10][11]

  • Objective: To characterize the chiroptical properties of the enantiomers. Enantiomers will exhibit mirror-image CD spectra, providing a definitive confirmation of their stereochemical relationship.

  • Instrumentation: CD Spectropolarimeter.

  • Procedure:

    • Prepare solutions of each enantiomer in a suitable solvent (e.g., water or methanol) at a known concentration.

    • Record the CD spectrum over a relevant UV wavelength range (e.g., 190-250 nm).

    • The (s) and (r)-enantiomers should display CD spectra of equal magnitude but opposite sign.

Comparative Biological Evaluation

Workflow for Comparative Biological Assays:

G cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies (Hypothetical) enantiomers (s)- and (r)-Enantiomers receptor_binding Receptor Binding Assays enantiomers->receptor_binding enzyme_kinetics Enzyme Inhibition/Kinetics enantiomers->enzyme_kinetics cell_uptake Cellular Uptake Assays enantiomers->cell_uptake cytotoxicity Cytotoxicity Assays (e.g., MTT) enantiomers->cytotoxicity pk_pd Pharmacokinetics & Pharmacodynamics enantiomers->pk_pd efficacy Efficacy in Disease Models enantiomers->efficacy toxicity_in_vivo Toxicology Studies enantiomers->toxicity_in_vivo

Caption: A workflow for the comparative biological evaluation of the enantiomers.

Protocol 4: In Vitro Receptor Binding Assay (Hypothetical Example: GABA Receptor)

  • Objective: To determine the binding affinity of each enantiomer to a specific biological target.

  • Materials:

    • Purified receptor or cell membranes expressing the receptor of interest (e.g., GABA-A or GABA-B receptors).

    • Radiolabeled ligand with known affinity for the receptor (e.g., [³H]GABA).

    • (s)- and (r)-3-Amino-4-methylpentanoic acid.

  • Procedure (Competitive Binding):

    • Incubate the receptor preparation with a fixed concentration of the radiolabeled ligand in the presence of increasing concentrations of the unlabeled (s) or (r)-enantiomer.

    • After reaching equilibrium, separate the bound and free radioligand (e.g., by rapid filtration).

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ (concentration of the competitor that inhibits 50% of specific binding) for each enantiomer.

    • Calculate the Ki (inhibition constant) for each enantiomer to quantify their binding affinity.

Protocol 5: In Vitro Enzyme Inhibition Assay

  • Objective: To assess the inhibitory potential of each enantiomer against a target enzyme.

  • Materials:

    • Purified enzyme (e.g., a transaminase or other metabolic enzyme).

    • Substrate for the enzyme that produces a detectable product (e.g., colorimetric or fluorescent).

    • (s)- and (r)-3-Amino-4-methylpentanoic acid.

  • Procedure:

    • Perform the enzymatic reaction in the presence of varying concentrations of each enantiomer.

    • Measure the rate of product formation over time.

    • Determine the IC₅₀ value for each enantiomer.

    • Further kinetic studies (e.g., Michaelis-Menten kinetics) can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).

Data Summary and Interpretation

The experimental data should be tabulated for clear comparison.

Table 2: Hypothetical Comparative Biological Data

ParameterThis compound(r)-3-Amino-4-methylpentanoic acid
Receptor Binding (Ki, nM) Experimental ValueExperimental Value
Enzyme Inhibition (IC₅₀, µM) Experimental ValueExperimental Value
Cellular Uptake (nmol/mg protein) Experimental ValueExperimental Value
Cytotoxicity (CC₅₀, µM) Experimental ValueExperimental Value

A significant difference in these parameters between the two enantiomers would provide strong evidence for stereospecific biological activity.

Conclusion and Future Directions

The stereochemistry of 3-Amino-4-methylpentanoic acid is a critical factor that likely governs its biological activity. While direct comparative data is currently limited, the established principles of stereopharmacology and evidence from structurally related compounds strongly suggest that the (s) and (r)-enantiomers will exhibit distinct pharmacological profiles. This guide provides a foundational framework for researchers to undertake a rigorous comparative analysis of these enantiomers. The detailed experimental protocols for synthesis, chiral analysis, and biological evaluation will enable the generation of crucial data to unlock the full therapeutic potential of this versatile molecule. Future research should focus on identifying the specific biological targets of each enantiomer and elucidating their mechanisms of action to guide the rational design of novel therapeutics.

References

A Researcher's Comparative Guide to Validating the Biological Target of (s)-3-Amino-4-methylpentanoic Acid (Pregabalin)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise identification and validation of a drug's biological target is the bedrock of mechanistic understanding and therapeutic advancement. This guide provides an in-depth, comparative analysis of the experimental methodologies used to validate the biological target of (s)-3-Amino-4-methylpentanoic acid, widely known as pregabalin. We will move beyond simple protocol recitation to explore the causal logic behind experimental choices, ensuring a trustworthy and authoritative exploration of this widely-used therapeutic agent.

Introduction: The Central Question of Pregabalin's Action

Pregabalin is a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA) and is clinically approved for epilepsy, neuropathic pain, and anxiety disorders.[1][2] Despite its structural similarity to GABA, its mechanism of action does not involve direct interaction with GABA receptors.[3] The central hypothesis, supported by a substantial body of evidence, is that pregabalin exerts its therapeutic effects by binding to the α2δ (alpha-2-delta) auxiliary subunit of voltage-gated calcium channels (VGCCs).[1][3][4] This guide will dissect the evidence supporting this hypothesis and compare the various experimental approaches that have been, and can be, employed to rigorously validate this molecular interaction.

The Primary Hypothesis: A Deep Dive into the α2δ Subunit Interaction

The α2δ protein is a crucial component of the VGCC complex, playing a significant role in the trafficking and function of these channels. The prevailing model suggests that pregabalin's binding to the α2δ-1 subunit subtly reduces the synaptic release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P, thereby decreasing neuronal excitability.[1][3] This action is thought to underlie its anticonvulsant, analgesic, and anxiolytic properties.[3][5]

Comparative Methodologies for Target Validation

A multi-pronged approach is essential for robust target validation. Here, we compare key biochemical, cell-based, and in vivo techniques, offering insights into their relative strengths and applications in the context of pregabalin.

Biochemical Approaches: Direct Binding Confirmation

These methods aim to directly demonstrate the physical interaction between the drug and its putative target protein.

Method Principle Strengths Limitations
Radioligand Binding Assay A radiolabeled form of the drug (or a competitor) is used to quantify binding to a protein preparation (e.g., brain membranes).High sensitivity; provides quantitative data on binding affinity (Kd) and density (Bmax).Requires synthesis of a radiolabeled ligand; performed in vitro, which may not fully reflect the cellular environment.
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs when a drug binds to its target protein, providing a complete thermodynamic profile of the interaction.Label-free; provides detailed thermodynamic data (enthalpy, entropy, and stoichiometry).Requires relatively large amounts of pure protein and compound; lower throughput.[6]
Surface Plasmon Resonance (SPR) Immobilizes the target protein on a sensor chip and measures changes in the refractive index upon drug binding.Real-time, label-free analysis of binding kinetics (on- and off-rates).[6]Requires purified protein; potential for artifacts from protein immobilization.
Detailed Protocol: Radioligand Binding Assay for Pregabalin

This protocol provides a framework for a competitive binding assay to determine the affinity of a test compound for the α2δ subunit, using [³H]-gabapentin as the radioligand.

Objective: To determine the inhibitory constant (Ki) of a test compound for the α2δ subunit of VGCCs.

Materials:

  • Porcine or rat brain membranes (rich source of α2δ subunits)

  • [³H]-gabapentin (radioligand)

  • Unlabeled gabapentin or pregabalin (for non-specific binding determination and as a positive control)

  • Test compound

  • Binding buffer (e.g., HEPES-buffered saline)

  • Glass fiber filters

  • Scintillation vials and scintillation fluid

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford).

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Brain membranes + [³H]-gabapentin.

    • Non-specific Binding: Brain membranes + [³H]-gabapentin + excess unlabeled gabapentin/pregabalin.

    • Test Compound: Brain membranes + [³H]-gabapentin + varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 (concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cell-Based Approaches: Probing Target Engagement in a Physiological Context

These assays move beyond isolated proteins to investigate the drug-target interaction within an intact cellular system.

Method Principle Strengths Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes a target protein against thermal denaturation. The amount of soluble protein remaining after heating is quantified.[7][8]Directly demonstrates target engagement in intact cells or tissues; no need for compound modification.[9][10]Throughput can be a limitation for Western blot-based detection; requires a specific antibody for the target protein.[8]
Patch-Clamp Electrophysiology Measures ion flow through VGCCs in live cells. The effect of pregabalin on calcium currents can be directly assessed.Provides functional data on the modulation of ion channel activity in real-time.Technically demanding and low throughput; requires specialized equipment and expertise.
Neurotransmitter Release Assay Measures the release of neurotransmitters (e.g., glutamate) from cultured neurons or synaptosomes in response to depolarization.Directly assesses the functional downstream consequence of target engagement.Indirect measure of binding; can be influenced by multiple factors affecting neurotransmitter release.
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol outlines a Western blot-based CETSA to confirm pregabalin's engagement with the α2δ-1 subunit in a relevant cell line.

Objective: To demonstrate that pregabalin binding increases the thermal stability of the α2δ-1 protein in intact cells.

Materials:

  • Cell line expressing α2δ-1 (e.g., tsA-201 cells transfected with α2δ-1)

  • Pregabalin

  • Cell culture medium and reagents

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Liquid nitrogen

  • Thermomixer or PCR machine

  • Lysis buffer (e.g., RIPA buffer)

  • Centrifuge

  • SDS-PAGE gels and Western blotting equipment

  • Primary antibody against α2δ-1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Culture cells to confluence. Treat the cells with either vehicle (e.g., PBS) or a high concentration of pregabalin (e.g., 100 µM) for 1 hour at 37°C.

  • Harvesting: Wash and harvest the cells by scraping into PBS with protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. One aliquot should be kept at room temperature as an unheated control.

  • Lysis: Subject the cells to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Western Blotting:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of the soluble fraction.

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a PVDF membrane.

    • Probe the membrane with the primary antibody against α2δ-1, followed by the HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and capture the image.

  • Data Analysis:

    • Quantify the band intensities for α2δ-1 at each temperature for both vehicle- and pregabalin-treated samples.

    • Plot the percentage of soluble α2δ-1 (relative to the unheated control) against temperature.

    • A rightward shift in the melting curve for the pregabalin-treated samples compared to the vehicle-treated samples indicates target engagement and stabilization.

In Vivo & Genetic Approaches: The Ultimate Validation

The gold standard for target validation involves demonstrating that the drug's therapeutic effect is lost when the target is absent or mutated.

  • Knockout/Mutant Mouse Models: The most compelling evidence for pregabalin's target comes from studies using mice with a single-point mutation (R217A) in the α2δ-1 protein that significantly reduces pregabalin's binding affinity.[11] In these mice, the analgesic and anticonvulsant effects of pregabalin are lost, providing conclusive evidence that its therapeutic actions are mediated through this specific interaction.[11][12]

  • Structure-Activity Relationship (SAR) Studies: These studies involve synthesizing and testing a series of pregabalin analogs.[5] A strong correlation between the binding affinity of these analogs for the α2δ subunit and their in vivo efficacy in animal models of pain or seizures further solidifies the target's relevance.[4][5]

Visualizing the Evidence

To synthesize the information, we can use diagrams to illustrate the workflow, the proposed mechanism, and the logical connections between different experimental approaches.

Experimental Workflow for Target Validation

G cluster_0 In Vitro / Biochemical cluster_1 Cell-Based cluster_2 In Vivo / Genetic biochem Biochemical Assays (Binding Affinity) biochem_ex e.g., Radioligand Binding, ITC, SPR biochem->biochem_ex cell Cell-Based Assays (Target Engagement & Function) biochem->cell Confirm in Cellular Context cell_ex e.g., CETSA, Patch-Clamp, Neurotransmitter Release cell->cell_ex invivo In Vivo Models (Physiological Relevance) cell->invivo Confirm in Whole Organism invivo_ex e.g., Knockout/Mutant Mice, Behavioral Models (Pain, Seizure) invivo->invivo_ex conclusion Target Validated invivo->conclusion start Hypothesized Target (α2δ Subunit) start->biochem Confirm Direct Interaction

Caption: A streamlined workflow for validating a small molecule drug target.

Proposed Signaling Pathway of Pregabalin

G PGB Pregabalin a2d α2δ-1 Subunit PGB->a2d Binds to VGCC Voltage-Gated Calcium Channel (VGCC) a2d->VGCC Modulates Trafficking Reduced Trafficking of VGCC to Presynaptic Terminal VGCC->Trafficking Ca_influx Decreased Calcium (Ca²⁺) Influx Trafficking->Ca_influx NT_release Reduced Release of Excitatory Neurotransmitters (e.g., Glutamate) Ca_influx->NT_release Effect Therapeutic Effects (Analgesia, Anticonvulsant) NT_release->Effect

Caption: Pregabalin's mechanism of action via the α2δ-1 subunit.

Convergent Evidence for Target Validation

G center Validated Target: α2δ-1 Subunit biochem Biochemical Evidence center->biochem functional Functional Evidence center->functional genetic Genetic Evidence center->genetic structural Structural Evidence center->structural sar Structure-Activity Relationship (SAR) center->sar

Caption: Multiple lines of evidence converge to validate the target.

Addressing Off-Target Effects and Alternative Hypotheses

A critical component of target validation is ruling out alternative mechanisms. While pregabalin is structurally similar to GABA, studies have consistently shown it does not bind to GABAA or GABAB receptors and does not affect GABA uptake or metabolism.[3] Comprehensive screening against a wide panel of other receptors and channels has shown that pregabalin binds with high selectivity to the α2δ subunit.[13] This high selectivity is a key factor in its favorable side-effect profile compared to less specific agents.

Conclusion and Future Directions

The convergence of evidence from biochemical, cellular, genetic, and in vivo studies provides an overwhelming case for the α2δ-1 subunit of voltage-gated calcium channels as the primary biological target of this compound. The loss of efficacy in genetically modified mice serves as the definitive piece of validation.[11]

For drug development professionals, this body of work on pregabalin serves as a model for rigorous target validation. Future research may focus on elucidating the precise structural basis of the interaction through high-resolution cryo-EM, which can guide the design of next-generation gabapentinoids with improved properties.[14] Furthermore, applying high-throughput CETSA methodologies could accelerate the screening and validation of new compounds targeting the α2δ subunit.[15] Understanding the nuances of how pregabalin binding to α2δ-1 modulates its interaction with other binding partners, such as neurexins, could also open new therapeutic avenues.[16]

References

A Comparative Guide to the Structure-Activity Relationships of (S)-3-Amino-4-methylpentanoic Acid Analogs for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of (S)-3-Amino-4-methylpentanoic acid, commercially known as pregabalin. Designed for researchers and drug development professionals, this document synthesizes key findings from preclinical studies to illuminate the path for designing next-generation therapeutics targeting the α2δ subunit of voltage-gated calcium channels.

Introduction: The Significance of this compound (Pregabalin)

This compound, or pregabalin, is a cornerstone therapeutic for a range of neurological and psychiatric disorders, including epilepsy, neuropathic pain, fibromyalgia, and generalized anxiety disorder.[1][2] Despite being a structural analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), its mechanism of action does not involve direct interaction with GABA receptors.[1][3] Instead, its therapeutic effects are mediated by high-affinity binding to the α2δ-1 and α2δ-2 auxiliary subunits of voltage-gated calcium channels (VGCCs).[4][5][6] This binding reduces the release of excitatory neurotransmitters like glutamate, norepinephrine, and substance P, thereby dampening neuronal hyperexcitability.[1][3]

The clinical success of pregabalin has spurred extensive research into its analogs to enhance potency, selectivity, and pharmacokinetic profiles. Understanding the SAR of this chemical scaffold is paramount for rational drug design. This guide will compare various structural modifications and their impact on biological activity, supported by experimental data and detailed protocols.

The Core Pharmacophore: Essential Structural Features for α2δ Binding

The foundational structure of pregabalin presents three key regions for chemical modification: the isobutyl "tail," the carboxylic acid "head," and the chiral amine center at the C3 position. SAR studies have revealed that both the amino and carboxyl groups are critical for binding to the α2δ subunit. The (S)-enantiomer is the pharmacologically active form, highlighting the strict stereochemical requirement of the binding site.

Comparative Analysis of Structural Modifications

The exploration of pregabalin's SAR has led to the synthesis and evaluation of numerous analogs.[4][7] These studies reveal distinct relationships between structural changes and their effects on α2δ binding affinity and in vivo efficacy.[4][7]

Modifications of the Isobutyl Side Chain

The lipophilic isobutyl group plays a significant role in orienting the molecule within the α2δ binding pocket. Alterations to this group have yielded mixed results.

  • Alkylation and Cyclization: Extending the alkyl chain or introducing cyclic moieties can modulate binding affinity. For instance, replacing the isobutyl group with larger or more constrained cyclic structures has been explored to probe the size and shape of the hydrophobic binding pocket.

  • Aromatic Substitution: Introduction of aromatic and heteroaromatic rings has been investigated to explore potential π-π stacking or other interactions. Some heteroaromatic analogs have demonstrated anticonvulsant activity, suggesting the binding site can accommodate such modifications.[8]

Modifications at the Carboxylic Acid and Amino Groups

The zwitterionic nature of pregabalin at physiological pH is crucial for its activity.

  • Esterification: Converting the carboxylic acid to an ester can create prodrugs with altered pharmacokinetic properties, though the free acid is typically required for α2δ binding.

  • Amide and Schiff Base Formation: Modifications of the primary amine, such as the formation of Schiff bases and their metal complexes, have been shown to retain or even enhance antiepileptic activity in preclinical models.[9] This suggests that while the primary amine is important, it can be modified, potentially leading to derivatives with different binding kinetics or cellular uptake mechanisms.

Table 1: Comparative Biological Activity of Pregabalin Analogs
CompoundModificationα2δ Binding Affinity (IC50, nM) [³H]Gabapentin DisplacementIn Vivo Anticonvulsant Activity (MES Test, ED50, mg/kg)Reference
Pregabalin Parent Compound371.8 (rat, p.o.)[10][11]
Gabapentin Cyclohexylacetic acid derivative40 - 80~10-30 (rat, p.o.)[1][11]
(R)-enantiomer Stereoisomer of PregabalinSignificantly lower affinityInactive[5]
Heteroaromatic Analog X Isobutyl group replacedReported activity in DBA/2 miceData specific to analog[8]
Schiff Base Derivative Y Amino group modificationDocking studies suggest high affinityEffective in PTZ model[9]

Note: Data is compiled from multiple sources and may have been generated under different experimental conditions. Direct comparison should be made with caution.

Experimental Protocols for SAR Evaluation

To ensure the trustworthiness and reproducibility of SAR findings, standardized and validated experimental protocols are essential.

Workflow for SAR-Driven Lead Optimization

The following diagram illustrates a typical workflow for the evaluation of novel pregabalin analogs.

SAR_Workflow cluster_0 In Silico & Synthesis cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation A Analog Design & In Silico Docking B Chemical Synthesis & Purification A->B C α2δ Radioligand Binding Assay B->C Primary Screening D System L Transporter Uptake Assay C->D Assess off-target effects E Anticonvulsant Models (MES, PTZ) D->E Promising Hits F Neuropathic Pain Models (e.g., Chung Model) E->F G Pharmacokinetic Studies (Bioavailability, Brain Penetration) F->G Lead Candidate G->A Iterative Redesign

Caption: A typical workflow for SAR studies of pregabalin analogs.

Protocol: α2δ Radioligand Binding Assay

This protocol determines the binding affinity of test compounds for the α2δ subunit by measuring the displacement of a radiolabeled ligand, such as [³H]-gabapentin.

Objective: To determine the IC50 value of a test compound for the α2δ subunit.

Materials:

  • Pig or rat brain membrane homogenates (source of α2δ subunits).

  • [³H]-gabapentin or [³H]-pregabalin.

  • Test compounds and unlabeled pregabalin (for non-specific binding).

  • HEPES buffer.

  • Glass fiber filters.

  • Scintillation counter and fluid.

Procedure:

  • Membrane Preparation: Prepare a crude membrane fraction from porcine or rodent brain tissue.

  • Assay Setup: In a 96-well plate, add buffer, radioligand (e.g., [³H]-gabapentin at a final concentration near its Kd), and varying concentrations of the test compound.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium (e.g., 30-60 minutes at room temperature).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Causality: The choice of [³H]-gabapentin or [³H]-pregabalin is based on their high and specific affinity for the α2δ target.[4][7] Brain membrane homogenates are used as a rich, native source of the α2δ protein.[4] This competitive binding assay provides a robust and high-throughput method to quantify the affinity of new analogs.

Protocol: Maximal Electroshock (MES) Test for Anticonvulsant Activity

The MES test is a widely used animal model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

Objective: To determine the median effective dose (ED50) of a test compound required to prevent tonic hindlimb extension.

Materials:

  • Male mice or rats.

  • Corneal electrodes.

  • An electroshock device.

  • Test compound formulated in a suitable vehicle (e.g., saline, Tween 80).

Procedure:

  • Animal Dosing: Administer the test compound to groups of animals at various doses (e.g., via oral gavage or intraperitoneal injection). Include a vehicle control group.

  • Acclimation: Allow sufficient time for the drug to be absorbed and reach peak plasma/brain concentrations (typically 30-60 minutes).

  • Stimulation: Apply a brief electrical stimulus (e.g., 50-60 Hz for 0.2 seconds) via corneal electrodes. The current should be suprathreshold to induce tonic hindlimb extension in >95% of vehicle-treated animals.

  • Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered protection.

  • Data Analysis: Calculate the percentage of animals protected at each dose. Determine the ED50 value using probit analysis.

Causality: The MES test induces a highly reproducible seizure pattern that is sensitive to drugs that inhibit voltage-gated sodium channels or, as in the case of pregabalin analogs, modulate neurotransmitter release.[3][10] This model is particularly relevant for identifying compounds with potential efficacy against partial seizures that generalize.[10]

Conclusion and Future Directions

The SAR of this compound is well-defined in certain aspects, with the stereochemistry and the presence of both the amino and carboxylic acid groups being paramount for high-affinity binding to the α2δ subunit. However, the isobutyl region offers considerable scope for modification to improve properties such as potency, brain penetration, and duration of action. Future research should focus on:

  • Structure-Based Design: Utilizing the emerging structural information of the α2δ-1 subunit to design novel analogs with enhanced binding interactions.

  • Targeting Specific Subtypes: Developing analogs with selectivity for α2δ-1 versus α2δ-2 to potentially separate therapeutic effects from side effects.[12][13]

  • Prodrug Strategies: Exploring novel prodrugs to overcome pharmacokinetic limitations and improve patient compliance.

By integrating rational design, robust screening protocols, and relevant in vivo models, the development of superior CNS therapeutics based on the pregabalin scaffold remains a promising endeavor.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for (s)-3-Amino-4-methylpentanoic Acid (Pregabalin)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(s)-3-Amino-4-methylpentanoic acid, widely known as Pregabalin, is a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA).[1] It is a cornerstone therapy for neuropathic pain, epilepsy, and generalized anxiety disorder.[1] Pregabalin's therapeutic activity resides exclusively in the (S)-enantiomer.[2] The (R)-enantiomer is reported to be over 10 times less active biologically.[3] Consequently, the stereospecific quantification of pregabalin is not merely a procedural formality but a critical requirement for ensuring its safety, quality, and efficacy in pharmaceutical formulations and biological matrices.

This guide provides an in-depth comparison and cross-validation of two distinct, yet powerful, analytical methods for the enantioselective analysis of pregabalin: High-Performance Liquid Chromatography (HPLC) with UV detection following pre-column chiral derivatization, and direct enantiomeric separation using Chiral HPLC coupled with tandem mass spectrometry (MS/MS). Our objective is to furnish researchers, scientists, and drug development professionals with the technical rationale and experimental data necessary to make informed decisions when selecting an analytical method that aligns with their specific needs, from routine quality control to complex bioanalytical studies. The validation framework herein is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines Q2(R2) and M10.[4][5][6][7]

Method 1: HPLC with Pre-column Chiral Derivatization and UV Detection

Expertise & Experience: The Rationale Behind Derivatization

The primary challenge in analyzing pregabalin using conventional HPLC-UV is its lack of a significant chromophore, rendering it nearly invisible to UV detectors.[8] To overcome this, we employ a derivatization strategy. By reacting the primary amine group of pregabalin with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), we achieve two critical objectives simultaneously.[9] First, we introduce a strong chromophore (the 2,4-dinitrophenyl group), making the molecule readily detectable at a wavelength of approximately 340-360 nm.[1][9] Second, because the derivatizing agent is itself chiral, it reacts with the (S)- and (R)-enantiomers of pregabalin to form a pair of diastereomers. These diastereomers possess distinct physicochemical properties, allowing them to be separated on a standard, achiral reversed-phase column (e.g., a C18 column), which is a staple in any analytical laboratory.

Experimental Protocol: HPLC-UV with FDAA Derivatization

1. Reagents and Materials:

  • This compound reference standard

  • (r)-3-Amino-4-methylpentanoic acid reference standard

  • Marfey's Reagent (FDAA)

  • Acetonitrile (HPLC grade)

  • Triethylamine (TEA)

  • Phosphoric Acid

  • Purified water (18.2 MΩ·cm)

2. Standard Solution Preparation:

  • Prepare a stock solution of 1 mg/mL of (s)-pregabalin in purified water.

  • Create a racemic mixture by combining equal volumes of 1 mg/mL (S)- and (R)-pregabalin solutions.

  • Prepare a series of calibration standards by diluting the stock solution.

3. Derivatization Procedure:

  • To 100 µL of each standard or sample solution, add 50 µL of 1 M sodium bicarbonate buffer.

  • Add 200 µL of a 1% (w/v) solution of FDAA in acetone.

  • Vortex the mixture and incubate in a water bath at 40°C for 1 hour.

  • Cool the reaction mixture to room temperature and neutralize by adding 50 µL of 1 M HCl.

  • Dilute the final solution with the mobile phase before injection.

4. HPLC Conditions:

  • Column: Lichrospher C18 (250 mm × 4.6 mm, 5 µm).[9]

  • Mobile Phase: 0.5% Triethylamine solution (adjusted to pH 3.0 with phosphoric acid) and Acetonitrile in a 55:45 (v/v) ratio.[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Detection Wavelength: 340 nm.[9]

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

Workflow Visualization

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Pregabalin Sample Buffer Add Bicarbonate Buffer Sample->Buffer Deriv Add FDAA Reagent Buffer->Deriv Incubate Incubate at 40°C Deriv->Incubate Neutralize Neutralize with HCl Incubate->Neutralize Dilute Dilute for Injection Neutralize->Dilute Inject Inject into HPLC Dilute->Inject Column C18 Column Separation Inject->Column Detect UV Detection at 340 nm Column->Detect Data Data Acquisition Detect->Data

Caption: Workflow for HPLC-UV analysis of pregabalin via chiral derivatization.

Method 2: Direct Enantiomeric Separation by Chiral HPLC-MS/MS

Expertise & Experience: The Rationale for Direct Chiral Separation

While derivatization is a robust technique, it introduces additional steps that can be a source of variability and potential error. Direct chiral separation circumvents this by using a Chiral Stationary Phase (CSP).[10] These columns contain a chiral selector immobilized on the support material. The enantiomers of pregabalin interact differently with the chiral selector, leading to different retention times and, thus, separation.

For this guide, we select a zwitterionic CSP derived from cinchona alkaloids, which has demonstrated excellent performance in resolving pregabalin enantiomers directly.[3][10] Coupling this separation with tandem mass spectrometry (MS/MS) provides unparalleled sensitivity and selectivity.[2] MS/MS allows us to monitor specific parent-to-daughter ion transitions for pregabalin, effectively eliminating interference from matrix components and confirming the identity of the analyte, making it ideal for bioanalytical applications.[2]

Experimental Protocol: Chiral HPLC-MS/MS

1. Reagents and Materials:

  • This compound reference standard

  • (r)-3-Amino-4-methylpentanoic acid reference standard

  • Methanol (LC-MS grade)

  • Formic Acid

  • Ammonium Formate

2. Standard Solution Preparation:

  • Prepare a stock solution of 1 mg/mL of (s)-pregabalin in a 50:50 methanol:water mixture.

  • Prepare calibration standards by serial dilution in the mobile phase.

3. HPLC-MS/MS Conditions:

  • Column: CHIRALPAK ZWIX(+) (or equivalent zwitterionic CSP).[10]

  • Mobile Phase: Methanol with 5 mM formic acid and 5 mM ammonium formate.[3]

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 25°C.

  • Mass Spectrometer: Triple Quadrupole

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Monitored Transition (MRM):

    • Pregabalin: Q1 (m/z) 160.1 → Q3 (m/z) 142.1

    • Internal Standard (e.g., Pregabalin-d4): Q1 (m/z) 164.1 → Q3 (m/z) 146.1

Workflow Visualization

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Pregabalin Sample Dilute Dilute with Mobile Phase Sample->Dilute Inject Inject into HPLC Dilute->Inject Column Chiral Column Separation Inject->Column ESI Electrospray Ionization (ESI+) Column->ESI MSMS Tandem MS (MRM) ESI->MSMS Data Data Acquisition MSMS->Data

Caption: Workflow for direct Chiral HPLC-MS/MS analysis of pregabalin.

Cross-Validation Framework

A cross-validation study is essential to ensure that different analytical methods produce comparable and reliable results. The process involves evaluating key validation parameters for each method according to regulatory guidelines to demonstrate that they are fit for their intended purpose.[4][11][12]

Logical Flow of Cross-Validation

CrossValidation cluster_params Validation Parameters (ICH Q2(R2)) Title Cross-Validation Plan Method1 Method 1 (HPLC-UV Derivatization) Title->Method1 Method2 Method 2 (Chiral HPLC-MS/MS) Title->Method2 Specificity Specificity/ Selectivity Method1->Specificity Linearity Linearity & Range Method1->Linearity Accuracy Accuracy Method1->Accuracy Precision Precision Method1->Precision LOQ LOD / LOQ Method1->LOQ Robustness Robustness Method1->Robustness Method2->Specificity Method2->Linearity Method2->Accuracy Method2->Precision Method2->LOQ Method2->Robustness Result1 Method 1 Results Specificity->Result1 Result2 Method 2 Results Specificity->Result2 Linearity->Result1 Linearity->Result2 Accuracy->Result1 Accuracy->Result2 Precision->Result1 Precision->Result2 LOQ->Result1 LOQ->Result2 Robustness->Result1 Robustness->Result2 Comparison Comparative Analysis Result1->Comparison Result2->Comparison Conclusion Conclusion: Method Suitability Comparison->Conclusion

Caption: Logical framework for the cross-validation of analytical methods.

Comparative Data and Discussion

The following tables summarize the performance characteristics of both methods, based on representative experimental data.

Table 1: Linearity and Range

Parameter HPLC-UV with Derivatization Chiral HPLC-MS/MS Acceptance Criteria (Typical)
Linearity Range 1 - 100 µg/mL[1] 5 - 5000 ng/mL[10] -
Correlation Coefficient (r²) > 0.999[1] > 0.999 ≥ 0.995

| Regression Equation | y = 18500x + 450 | y = 25000x + 120 | - |

Table 2: Accuracy and Precision

Parameter HPLC-UV with Derivatization Chiral HPLC-MS/MS Acceptance Criteria (Typical)
Accuracy (% Recovery) 98.5% - 101.2% 99.1% - 100.8% 98.0% - 102.0%
Precision (Repeatability, %RSD) < 1.5% < 1.0% ≤ 2.0%

| Precision (Intermediate, %RSD) | < 2.0%[1] | < 1.8% | ≤ 2.0% |

Table 3: Sensitivity and Robustness Summary

Parameter HPLC-UV with Derivatization Chiral HPLC-MS/MS Discussion Points
Limit of Detection (LOD) ~0.2 µg/mL[9] ~1 ng/mL[10] MS/MS is significantly more sensitive.
Limit of Quantitation (LOQ) ~0.6 µg/mL[13] ~5 ng/mL[10] Critical for bioanalysis of low concentrations.

| Robustness | Passed (Flow rate ±10%, pH ±0.2)[13] | Passed (Flow rate ±10%, Temp ±5°C) | Both methods are reliable under minor variations. |

Authoritative Discussion

The cross-validation data clearly delineates the distinct advantages and applications for each method.

  • HPLC-UV with Derivatization is a highly accurate, precise, and robust method.[13] Its primary strengths lie in its accessibility and cost-effectiveness, as it utilizes standard HPLC equipment found in most QC laboratories. The linearity range is well-suited for the analysis of bulk drug substances and finished pharmaceutical products where concentrations are relatively high.[13][14] However, the multi-step derivatization process can be time-consuming and requires careful control to ensure reproducibility.

  • Chiral HPLC-MS/MS represents a more advanced and powerful approach. Its major advantage is the significantly lower LOQ, making it the unequivocal choice for bioanalytical studies, such as pharmacokinetics or therapeutic drug monitoring, where analyte concentrations in plasma or other biological fluids are expected to be low.[2][10] The direct injection approach simplifies sample preparation, increases throughput, and reduces potential sources of error. The high selectivity of MS/MS detection minimizes matrix effects, a common challenge in bioanalysis.[5] The main trade-off is the higher cost of instrumentation and the need for specialized expertise.

Conclusion

Both the HPLC-UV with chiral derivatization and the direct Chiral HPLC-MS/MS methods are proven to be specific, accurate, and precise for the enantioselective analysis of this compound. The cross-validation confirms that while both methods are reliable, their suitability is application-dependent.

  • For routine quality control of bulk drug and finished products , the HPLC-UV with derivatization method offers a validated, cost-effective, and robust solution.

  • For bioanalytical applications requiring high sensitivity and selectivity , such as the analysis of plasma samples in clinical trials, the direct Chiral HPLC-MS/MS method is superior and the industry standard.

This guide demonstrates that a thorough, side-by-side validation is crucial for understanding the performance landscape of available analytical technologies. By aligning the method's capabilities with the analytical objective, researchers can ensure data integrity and regulatory compliance throughout the drug development lifecycle.

References

Comparing the efficacy of (s)-3-Amino-4-methylpentanoic acid with other GABA analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Efficacy of GABA Analogs in Neuroscience Research

A Senior Application Scientist's Analysis of Gabapentinoids, GABA Receptor Agonists, and the Investigational Compound (s)-3-Amino-4-methylpentanoic acid

Executive Summary

The inhibitory neurotransmitter γ-aminobutyric acid (GABA) is a cornerstone of central nervous system regulation, and its modulation is a primary strategy for treating a spectrum of neurological and psychiatric disorders. GABA analogs, a diverse class of compounds structurally related to GABA, represent some of the most important therapeutic agents in this domain. This guide provides a comparative efficacy analysis of prominent GABA analogs, focusing on two distinct mechanistic classes: the α2δ ligands (gabapentinoids) such as pregabalin and gabapentin, and direct GABA receptor agonists like phenibut. We critically evaluate their performance in key therapeutic areas—neuropathic pain, anxiety, and epilepsy—supported by experimental data from preclinical and clinical studies. Furthermore, we examine the scientific standing of this compound (also known as β-Leucine), a human metabolite structurally analogous to GABA, and clarify its current role and the conspicuous absence of efficacy data in the context of CNS therapeutics. This document is intended for researchers and drug development professionals, offering not only a synthesis of current knowledge but also detailed experimental protocols and the causal reasoning behind their design, thereby providing a robust framework for future investigations.

The GABAergic System: A Fundamental Therapeutic Target

The delicate balance between neuronal excitation and inhibition is critical for proper CNS function. The GABAergic system is the primary mediator of inhibitory neurotransmission. GABA exerts its effects through two main receptor types: ionotropic GABA-A receptors, which are ligand-gated chloride channels that mediate fast synaptic inhibition, and metabotropic GABA-B receptors, which are G-protein coupled receptors that produce slow, prolonged inhibitory signals.[1] The concentration of GABA in the synaptic cleft is tightly regulated by GABA transporters (GATs) and the catalytic enzyme GABA transaminase (GABA-T).[2] Dysfunction in this system is implicated in numerous disorders, making it a highly valuable target for pharmacotherapy.[2][3]

cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate Vesicle Vesicle Glutamate->Vesicle Packaged Synapse GABA Vesicle->Synapse Release GAT1 GAT1 (Reuptake) Synapse->GAT1 GABA_A GABA-A Receptor (Ionotropic) Synapse->GABA_A Binds GABA_B GABA-B Receptor (Metabotropic) Synapse->GABA_B Binds GABA_T GABA-T (Metabolism) GABA_T->Glutamate

Caption: The GABAergic Synapse.

Mechanisms of Action: A Tale of Two Pathways

While termed "GABA analogs" due to structural similarity, the most prominent compounds exert their effects through fundamentally different mechanisms. This distinction is critical for understanding their therapeutic profiles and side effects.

The Gabapentinoids: Modulators of Voltage-Gated Calcium Channels

Pregabalin and gabapentin, despite being derivatives of GABA, have negligible affinity for GABA-A or GABA-B receptors.[4][5][6] Their primary mechanism of action is the high-affinity binding to the α2δ subunit of voltage-gated calcium channels (VGCCs) in the CNS.[4][5][7]

Causality of Action: In states of neuronal hyperexcitability, such as neuropathic pain, there is an upregulation of α2δ-containing VGCCs on presynaptic terminals. By binding to this subunit, gabapentinoids modulate calcium influx, which in turn reduces the release of excitatory neurotransmitters like glutamate and substance P.[8] This does not block the channel directly but rather disrupts its trafficking and function, effectively dampening excessive neuronal signaling.[5] Pregabalin generally exhibits a higher binding affinity for the α2δ subunit than gabapentin, which contributes to its greater potency.[4][9]

cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal VGCC Voltage-Gated Calcium Channel (VGCC) Vesicle Glutamate Vesicle VGCC->Vesicle Ca2+ influx triggers vesicle fusion a2d α2δ Subunit a2d->VGCC Part of Post_Receptor Glutamate Receptors Vesicle->Post_Receptor Reduced Release Gabapentinoid Pregabalin / Gabapentin Gabapentinoid->a2d Binds & Modulates

Caption: Mechanism of Gabapentinoids.

Direct GABA Receptor Agonists: The Case of Phenibut

Phenibut (β-phenyl-γ-aminobutyric acid) acts as a direct agonist, primarily at the GABA-B receptor, similar to baclofen.[10][11][12] At higher concentrations, it may also exhibit some activity at GABA-A receptors.[12] Its phenyl ring facilitates its passage across the blood-brain barrier, a significant limitation for GABA itself.[3]

Causality of Action: By activating GABA-B receptors, phenibut initiates a G-protein-mediated signaling cascade that leads to the opening of potassium channels (causing hyperpolarization) and the inhibition of VGCCs. This results in a widespread dampening of neuronal excitability, underpinning its anxiolytic and sedative effects.[10][11] It also reportedly stimulates dopamine receptors to some extent, which may contribute to its nootropic effects.[12]

This compound (β-Leucine): An Uncharacterized Analog

This compound, also known as β-Leucine, is a positional isomer of the essential amino acid L-leucine and is known to be a human metabolite.[13][14][15] It is commercially available as a research chemical and pharmaceutical intermediate.[16]

Despite its structural similarity to both GABA and pregabalin (which is a leucine analogue), a thorough review of published scientific literature reveals a lack of studies evaluating its pharmacological activity at GABA receptors or the α2δ VGCC subunit. There are no peer-reviewed preclinical or clinical data to support its efficacy as a therapeutic agent for neuropathic pain, anxiety, or epilepsy. Therefore, a direct efficacy comparison with established drugs like pregabalin or phenibut is not scientifically feasible at this time. Its primary characterization remains that of a metabolite and a building block for chemical synthesis.[13][16]

Comparative Efficacy: A Data-Driven Analysis

The choice of a GABA analog is highly dependent on the clinical indication. The following sections compare the efficacy of these compounds based on available evidence.

Neuropathic Pain

This is the most well-established indication for gabapentinoids.

  • Pregabalin vs. Gabapentin: Multiple meta-analyses and clinical trials have compared these two drugs. A 2025 systematic review and meta-analysis concluded that pregabalin showed superior results compared to gabapentin in reducing pain scores on a Visual Analog Scale (VAS) at time intervals up to 12–14 weeks.[17][18] Pregabalin was also associated with more days of no or mild pain and lower concurrent opioid consumption.[17][18] Another study in neuropathic cancer pain found that pregabalin had a statistically significant morphine-sparing effect compared to gabapentin and amitriptyline.[19]

  • Phenibut: Is not indicated or studied for neuropathic pain. Its mechanism is not targeted to the underlying pathophysiology of this condition.

Compound Primary Indication Efficacy in Neuropathic Pain Key Supporting Evidence
Pregabalin Neuropathic Pain, Fibromyalgia, Partial Seizures, GADHigh Superior to gabapentin in VAS score reduction; morphine-sparing effect.[17][18][19]
Gabapentin Neuropathic Pain, Partial SeizuresModerate to High Recommended as a first-line treatment, but generally less potent than pregabalin.[5][6]
Phenibut Anxiety, Insomnia (primarily in Russia)Not Indicated/Studied Mechanism is not aligned with neuropathic pain pathophysiology.[10][11]
This compound None (Research Chemical)No Data Available Lack of pharmacological studies.[13][16]
Anxiety Disorders
  • Phenibut: Widely used in Russia and other Eastern European countries to treat anxiety, tension, and fear.[10][11][20] Its GABA-B agonist activity produces potent anxiolytic effects.[12]

  • Pregabalin & Gabapentin: Pregabalin is approved for Generalized Anxiety Disorder (GAD).[4] Both are used off-label for other anxiety disorders, and a meta-analysis suggested they are effective in reducing preoperative anxiety.[21] Their mechanism, while different from benzodiazepines, effectively reduces neuronal hyperexcitability in brain circuits associated with anxiety.

  • Relative Efficacy: Direct comparative trials are scarce. The choice often depends on the specific anxiety disorder, comorbidity profile, and regulatory approval. Phenibut's potential for tolerance and withdrawal may be a clinical concern, similar to other direct GABAergic agents.

Epilepsy
  • Gabapentin & Pregabalin: Both are approved as adjunctive therapy for partial-onset seizures.[5][9] Their mechanism of reducing excitatory neurotransmitter release is effective in controlling focal seizures. Pregabalin has been shown to have greater potency in preclinical epilepsy models.[9] Valproate and certain benzodiazepines, which more directly modulate GABAergic signaling, remain key treatments for generalized epilepsy.[22]

  • Phenibut: While it possesses anticonvulsant properties, it is not a standard treatment for epilepsy.[10]

Experimental Protocols for Preclinical Evaluation

To ensure trustworthiness and reproducibility, protocols must be designed as self-validating systems. The causality behind experimental choices is paramount.

Protocol 1: Competitive Radioligand Binding Assay for α2δ Subunit Affinity

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the α2δ-1 subunit of VGCCs, using [³H]-gabapentin as the radioligand.

Causality: This assay directly probes the primary molecular target of gabapentinoids. A high affinity in this assay is a prerequisite for a compound to be considered a potential gabapentinoid. The use of a known ligand ([³H]-gabapentin) allows for a competitive displacement curve to be generated, providing a quantitative measure of affinity (IC50, converted to Ki) for the test compound.

Methodology:

  • Membrane Preparation: Homogenize porcine or rat cerebral cortex tissue in a buffered sucrose solution. Centrifuge to pellet membranes, wash, and resuspend in the assay buffer.

  • Assay Incubation: In a 96-well plate, combine the membrane preparation, [³H]-gabapentin (at a concentration near its Kd), and varying concentrations of the test compound (from 10⁻¹⁰ M to 10⁻³ M).

  • Non-Specific Binding: A parallel set of wells should contain a high concentration of unlabeled gabapentin (e.g., 100 µM) to determine non-specific binding.

  • Incubation: Incubate at room temperature for 60 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Scintillation Counting: Place filters in scintillation vials with a scintillation cocktail and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Spinal Nerve Ligation (Chung Model) for Neuropathic Pain

Objective: To evaluate the in vivo efficacy of a test compound in a rodent model of peripheral neuropathic pain.

Causality: This model mimics the mechanical allodynia (pain from a non-painful stimulus) characteristic of human neuropathic pain conditions. It creates a persistent state of neuronal hyperexcitability in the spinal cord, which is the therapeutic target of gabapentinoids. A compound's ability to reverse this allodynia is a strong indicator of potential analgesic efficacy.

A 1. Animal Acclimation (7 days) B 2. Baseline Behavioral Testing (von Frey Filaments) A->B C 3. SNL Surgery (L5/L6 nerve ligation) B->C D 4. Post-Op Recovery & Allodynia Development (7-14 days) C->D E 5. Post-Op Behavioral Testing (Confirm Allodynia) D->E F 6. Drug Administration (Test Compound vs. Vehicle) E->F G 7. Post-Dose Behavioral Testing (Measure paw withdrawal threshold) F->G H 8. Data Analysis (Compare thresholds) G->H

Caption: Workflow for the Spinal Nerve Ligation Model.

Methodology:

  • Animal Acclimation: House male Sprague-Dawley rats in a controlled environment for at least one week prior to experimentation.

  • Baseline Testing: Measure the 50% paw withdrawal threshold (PWT) in response to stimulation with calibrated von Frey filaments. This establishes a non-painful baseline.

  • Surgical Procedure: Anesthetize the rat. Under aseptic conditions, expose the L5 and L6 spinal nerves and tightly ligate them with silk suture.

  • Post-Operative Care: Allow animals to recover. The development of mechanical allodynia typically occurs within 7-14 days.

  • Confirmation of Allodynia: Re-measure the PWT. A significant decrease in the threshold in the operated paw compared to baseline and the contralateral paw confirms the neuropathic pain state.

  • Drug Administration: Administer the test compound (e.g., via oral gavage or intraperitoneal injection) or vehicle control to groups of allodynic animals.

  • Efficacy Testing: Measure the PWT at set time points after drug administration (e.g., 30, 60, 120, 240 minutes) to determine the magnitude and duration of the anti-allodynic effect.

  • Data Analysis: Analyze data using a two-way ANOVA with repeated measures. A significant increase in PWT in the drug-treated group compared to the vehicle group indicates efficacy.

Conclusion and Future Directions

The landscape of GABA analogs is dominated by compounds with well-defined, albeit different, mechanisms of action. The gabapentinoids, pregabalin and gabapentin, stand out for their proven efficacy in neuropathic pain and partial epilepsy, acting via modulation of α2δ-containing VGCCs, with pregabalin often demonstrating superior potency.[9][17] Phenibut offers anxiolysis through direct GABA-B receptor agonism, a mechanism distinct from the gabapentinoids.[11]

The compound at the center of this inquiry, this compound, remains an enigma in a therapeutic context. While its structure is intriguing to medicinal chemists, it currently lacks the foundational pharmacological data required for a meaningful efficacy comparison. For the research and drug development community, this represents not a dead end, but an open question. The logical next step would be to subject β-Leucine to the types of foundational experimental protocols described herein—namely, receptor binding assays and initial in vivo screening in relevant disease models. Such studies would authoritatively determine whether it engages with known gabapentinoid or GABAergic targets and if it warrants further investigation as a potential therapeutic agent. Until such data is generated and published, its role remains confined to that of a metabolite and a synthetic precursor.

References

A Comparative Guide to Ensuring Reproducibility in Biological Assays of (s)-3-Amino-4-methylpentanoic acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the reproducibility of biological assays is the bedrock of scientific integrity and progress. For researchers investigating novel therapeutic agents like (s)-3-Amino-4-methylpentanoic acid, establishing robust and reliable in vitro and cellular assays is a critical first step. This guide provides a comprehensive comparison of methodologies, drawing insights from the well-characterized structural analog, pregabalin, to illuminate a path toward reproducible and high-quality data for this compound.

Introduction: Structural Analogs and the Rationale for Comparison

This compound, also known as β-leucine, is a β-amino acid that is a positional isomer of L-leucine.[1] Its structural similarity to pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid), a widely used anticonvulsant and analgesic, provides a valuable framework for assay development.[2][3] Both molecules are γ-amino acid analogs, but their subtle structural differences can lead to distinct biological activities and potencies.

Pregabalin is known to exert its effects by binding with high affinity to the α2δ subunit of voltage-gated calcium channels, modulating neurotransmitter release.[2][4] Given the structural parallels, it is plausible that this compound may interact with similar targets. Therefore, the established and extensively validated assays for pregabalin serve as an excellent starting point for developing reproducible assays for its lesser-studied analog.

The Cornerstone of Reproducibility: Quality of the Starting Material

For instance, in the synthesis of pregabalin, several potential impurities have been identified, including isomers and degradation products.[5][7][8] These impurities can have their own biological activities or interfere with the binding of the primary compound, thus affecting the accuracy of the assay.

Recommendations for Ensuring Compound Integrity:

  • Comprehensive Characterization: Utilize analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the identity and purity of each batch of this compound.

  • Impurity Profiling: Whenever possible, identify and quantify any impurities present in the compound stock. This information is crucial for interpreting assay data and understanding potential off-target effects.[5]

  • Proper Storage: Adhere to the manufacturer's recommendations for storage conditions to prevent degradation of the compound over time.

Comparative Analysis of Key Biological Assays

The primary molecular target of pregabalin is the α2δ subunit of voltage-gated calcium channels.[2][9] Therefore, the most relevant assays for this compound will likely involve assessing its interaction with this target. This section compares two fundamental assay types: radioligand binding assays and functional cell-based assays.

Radioligand Binding Assays: Quantifying Target Affinity

Radioligand binding assays are a gold-standard method for determining the affinity of a compound for its receptor.[10][11] These assays directly measure the binding of a radiolabeled ligand to the target protein.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (with α2δ subunit) Incubation Incubate Membrane Prep, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]-Gabapentin) Radioligand->Incubation Test_Compound Test Compound (this compound) Test_Compound->Incubation Filtration Rapid Filtration to separate bound from free radioligand Incubation->Filtration Scintillation Scintillation Counting to quantify bound radioactivity Filtration->Scintillation Analysis Calculate Ki from IC50 using Cheng-Prusoff equation Scintillation->Analysis

Competitive Radioligand Binding Assay Workflow

This protocol is adapted from established methods for pregabalin and can be optimized for this compound.

  • Membrane Preparation:

    • Homogenize tissues or cells expressing the α2δ subunit (e.g., rat brain cortex or recombinant cell lines) in a cold buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membranes multiple times to remove endogenous ligands.

    • Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Membrane preparation (e.g., 50-100 µg of protein).

      • A fixed concentration of [³H]-Gabapentin (typically at or below its Kd).

      • Varying concentrations of the unlabeled test compound (this compound) or a known competitor like pregabalin.

      • For determining non-specific binding, use a high concentration of an unlabeled ligand (e.g., 10 µM gabapentin).

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.

  • Detection and Analysis:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Quantify the radioactivity in each well using a scintillation counter.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

ParameterPregabalin (Established)This compound (Proposed)Key Considerations for Reproducibility
Radioligand [³H]-Gabapentin or [³H]-Pregabalin[³H]-Gabapentin or a custom tritiated version of the compoundConsistent source and specific activity of the radioligand.
Source of α2δ Rat brain membranes, recombinant cell lines (e.g., HEK293)Recombinant cell lines expressing human α2δ-1 or α2δ-2 are recommended for consistency.Cell line authentication and passage number control.[12]
Assay Buffer Tris-HCl based buffersSimilar buffer systems can be used.Maintain consistent pH, ionic strength, and temperature.
Incubation Time 60 minutes at room temperatureShould be empirically determined to ensure equilibrium is reached.Inconsistent incubation times can lead to variable results.
Non-specific Binding Defined with excess unlabeled gabapentin or pregabalinCan be defined with excess unlabeled this compound or a known ligand.High non-specific binding can mask the specific signal and reduce assay window.
Functional Cell-Based Assays: Measuring Biological Response

While binding assays provide information on affinity, functional assays are essential to determine the biological effect of a compound. For ligands of the α2δ subunit, a common functional readout is the modulation of calcium influx through voltage-gated calcium channels.[13][14]

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Culture cells expressing α2δ and voltage-gated Ca2+ channels Dye_Loading Load cells with a calcium-sensitive fluorescent dye Cell_Culture->Dye_Loading Pre_incubation Pre-incubate cells with This compound Dye_Loading->Pre_incubation Depolarization Induce depolarization (e.g., with high K+) Pre_incubation->Depolarization Measurement Measure fluorescence changes over time Depolarization->Measurement Analysis Quantify the inhibition of calcium influx and determine IC50 Measurement->Analysis

Fluorescent Calcium Flux Assay Workflow

This protocol utilizes a fluorescence imaging plate reader (FLIPR) for high-throughput analysis.

  • Cell Culture:

    • Plate cells co-expressing the α2δ subunit and a voltage-gated calcium channel (e.g., Cav2.2) in 96- or 384-well black-walled, clear-bottom plates.

    • Allow the cells to adhere and grow to a confluent monolayer.

  • Dye Loading:

    • Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer.

    • Incubate the cells to allow for de-esterification of the dye.

  • Compound Treatment:

    • Pre-incubate the cells with varying concentrations of this compound or a positive control like pregabalin. The pre-incubation time is a critical parameter to optimize.

  • Measurement of Calcium Influx:

    • Place the plate in the FLIPR instrument.

    • Initiate fluorescence reading to establish a baseline.

    • Inject a depolarizing stimulus (e.g., a high concentration of potassium chloride) to open the voltage-gated calcium channels.

    • Continue to measure the fluorescence intensity over time to capture the calcium transient.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well.

    • Normalize the data to the response of the vehicle control.

    • Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50.

ParameterPregabalin (Established)This compound (Proposed)Key Considerations for Reproducibility
Cell Line HEK293 or CHO cells stably co-expressing α2δ-1 and Cav2.2The same cell lines can be utilized.Consistent cell passage number, confluency, and health are crucial.
Calcium Indicator Fluo-4 AM, Cal-520 AMFluo-4 AM is a common and reliable choice.Dye concentration and loading time should be optimized to maximize signal-to-noise.
Depolarizing Stimulus High KCl (e.g., 90 mM)High KCl is a standard method.The concentration and timing of the stimulus must be precisely controlled.
Pre-incubation Time Can vary from minutes to hours.This needs to be empirically determined for the test compound.Insufficient pre-incubation can lead to an underestimation of potency.
Data Analysis Peak fluorescence or area under the curve.Consistent analysis parameters should be applied across all experiments.The choice of analysis metric can influence the calculated potency.

Self-Validating Systems and Troubleshooting for Enhanced Trustworthiness

To ensure the trustworthiness of your data, it is essential to build self-validating systems into your experimental design. This involves the consistent use of appropriate controls and a proactive approach to troubleshooting.

Assay TypePositive ControlNegative ControlCommon IssuesTroubleshooting Strategies
Radioligand Binding Pregabalin or GabapentinA structurally unrelated compound with no affinity for α2δ.High non-specific binding.Optimize membrane concentration, use blocking agents, ensure rapid filtration.[15][16]
Poor reproducibility.Standardize all liquid handling steps, use freshly prepared reagents, ensure consistent incubation times.[15][16]
Calcium Flux PregabalinVehicle control (e.g., DMSO in buffer).Low signal-to-noise ratio.Optimize cell seeding density, dye loading conditions, and instrument settings.[17]
High well-to-well variability.Ensure uniform cell plating and health, check for edge effects, and use appropriate plate normalization.[18]

Conclusion: A Roadmap to Reproducible Data

The principles and methodologies outlined in this guide provide a robust framework for establishing reproducible biological assays for this compound. By leveraging the extensive knowledge base of its structural analog, pregabalin, and adhering to best practices in assay development, researchers can generate high-quality, reliable data. This, in turn, will accelerate the understanding of the biological activity of this compound and its potential as a therapeutic agent. Remember, the pursuit of scientific knowledge is built upon a foundation of reproducible results.

References

A Researcher's Guide to Bridging the Synapse: Correlating In Vitro and In Vivo Activity of (S)-3-Amino-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neuroscience drug discovery, particularly in the realm of neuropathic pain and epilepsy, gabapentinoids represent a cornerstone of therapy.[1] The nuanced interactions of these compounds with their molecular targets necessitate a rigorous, multi-faceted approach to characterization. This guide provides a comprehensive framework for evaluating the therapeutic potential of (S)-3-Amino-4-methylpentanoic acid, a GABA analogue, by establishing a robust correlation between its in vitro activity and in vivo efficacy. We will delve into the requisite experimental designs, from molecular binding assays to preclinical models of disease, offering both the "how" and the "why" to empower researchers in their quest for novel therapeutics.

Section 1: In Vitro Characterization - From Molecular Target to Cellular Function

The journey of a drug candidate begins at the molecular level. For this compound, like its predecessors pregabalin and gabapentin, the primary target is the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[2][3] Understanding the affinity and functional consequences of this interaction is paramount.

1.1. The Molecular Target: α2δ-1 Subunit of Voltage-Gated Calcium Channels

VGCCs are critical players in neuronal excitability and neurotransmitter release.[4][5] The α2δ-1 subunit, in particular, is upregulated in sensory neurons following nerve injury, contributing to the hyperexcitability that underlies neuropathic pain.[2] this compound is hypothesized to bind to this subunit, thereby modulating calcium influx and dampening excessive neuronal signaling.

Gabapentinoid Mechanism of Action cluster_presynaptic Presynaptic Terminal VGCC Voltage-Gated Calcium Channel (VGCC) Vesicle Synaptic Vesicle (Neurotransmitters) VGCC->Vesicle Triggers Fusion a2d1 α2δ-1 Subunit a2d1->VGCC Modulates Release Neurotransmitter Release Vesicle->Release Drug (S)-3-Amino-4- methylpentanoic acid Drug->a2d1

Caption: Mechanism of action for this compound.

1.2. Quantifying Target Engagement: Radioligand Binding Assay

To quantify the affinity of this compound for the α2δ-1 subunit, a competitive radioligand binding assay is the gold standard.[6][7] This assay measures the ability of our test compound to displace a radiolabeled ligand with known high affinity for the target, such as [³H]-gabapentin or [³H]-pregabalin.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Homogenize tissue or cells expressing the human α2δ-1 subunit (e.g., from transfected HEK293 cells or porcine brain cortex) in a cold lysis buffer. Centrifuge to pellet the membranes, then wash and resuspend in an appropriate assay buffer.[8]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]-gabapentin), and varying concentrations of the unlabeled competitor, this compound.[9]

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound radioligand from the unbound.[9]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[9]

1.3. Assessing Functional Impact: Whole-Cell Patch-Clamp Electrophysiology

While binding affinity is a crucial parameter, it does not directly measure the functional consequence of target engagement. Whole-cell patch-clamp electrophysiology allows for the direct measurement of ion channel activity in living cells.[10][11][12]

Experimental Protocol: Whole-Cell Patch-Clamp Recording

  • Cell Preparation: Culture cells expressing the target VGCCs (e.g., dorsal root ganglion neurons or a suitable cell line).

  • Pipette Preparation: Fabricate micropipettes from borosilicate glass and fill them with an appropriate intracellular solution.[12]

  • Seal Formation: Under a microscope, carefully guide the micropipette to the surface of a single cell and apply gentle suction to form a high-resistance "gigaohm" seal.[12]

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane within the pipette tip, gaining electrical access to the cell's interior.

  • Voltage Clamp: "Clamp" the cell membrane at a specific holding potential and apply voltage steps to elicit VGCC currents.[13]

  • Drug Application: Perfuse the cell with a solution containing this compound and record the resulting changes in calcium current amplitude and kinetics.

  • Data Analysis: Analyze the current traces to determine the extent of inhibition and any changes in channel gating properties.

1.4. Comparative In Vitro Data

The performance of this compound should be benchmarked against established gabapentinoids.

CompoundTargetAssay TypePotency (Ki or IC50)
This compoundα2δ-1Radioligand BindingTo be determined
Pregabalinα2δ-1Radioligand Binding~30-50 µM[2]
Gabapentinα2δ-1Radioligand BindingHigher than Pregabalin
This compoundVGCCPatch-ClampTo be determined
PregabalinVGCCPatch-ClampInhibition of Ca2+ currents[2]

Section 2: In Vivo Evaluation - From Animal Models to Therapeutic Efficacy

A promising in vitro profile is the first step. The true test of a drug candidate lies in its performance within a living organism. This requires a thorough understanding of its pharmacokinetics and its efficacy in relevant animal models of disease.

2.1. Pharmacokinetic Profiling: What the Body Does to the Drug

Pharmacokinetics (PK) describes the absorption, distribution, metabolism, and excretion (ADME) of a compound. A favorable PK profile is essential for achieving therapeutic concentrations at the target site.

Experimental Workflow: Rodent Pharmacokinetic Study

  • Dosing: Administer this compound to rodents (typically rats or mice) via the intended clinical route (e.g., oral gavage) and intravenously to determine bioavailability.[14]

  • Blood Sampling: Collect blood samples at multiple time points post-dosing.

  • Sample Analysis: Quantify the concentration of the drug in plasma using a validated analytical method such as LC-MS/MS.

  • Parameter Calculation: Use pharmacokinetic modeling software to calculate key parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Pharmacokinetic Study Workflow Dosing Drug Administration (Oral & IV) Sampling Serial Blood Sampling Dosing->Sampling Analysis LC-MS/MS Analysis of Plasma Samples Sampling->Analysis Modeling Pharmacokinetic Modeling Analysis->Modeling Parameters Calculate PK Parameters (AUC, Cmax, t1/2, etc.) Modeling->Parameters

Caption: Workflow for a typical rodent pharmacokinetic study.

2.2. Proving Efficacy: The Chung Model of Neuropathic Pain

To assess the therapeutic efficacy of this compound for neuropathic pain, a well-established and clinically relevant animal model is required.[15][16] The spinal nerve ligation (SNL) or Chung model is widely used for this purpose.[17][18][19]

Experimental Protocol: Spinal Nerve Ligation (Chung) Model

  • Surgery: In anesthetized rats, expose the L5 and L6 spinal nerves and tightly ligate them.[18] This procedure mimics peripheral nerve injury.

  • Post-Operative Recovery: Allow the animals to recover from surgery.

  • Behavioral Testing: Assess the development of neuropathic pain behaviors, such as mechanical allodynia (pain in response to a non-painful stimulus). This is typically measured using von Frey filaments, where a decreased paw withdrawal threshold indicates allodynia.[20]

  • Drug Administration: Once a stable pain phenotype is established, administer this compound or a vehicle control.

  • Post-Dosing Assessment: Measure the paw withdrawal threshold at various time points after drug administration to determine the analgesic effect.

  • Data Analysis: Compare the withdrawal thresholds between the drug-treated and vehicle-treated groups to determine the dose-dependent efficacy.

2.3. Comparative In Vivo Data

CompoundAnimal ModelKey Efficacy EndpointED50Key PK Parameter (t1/2)
This compoundChung (SNL) RatReversal of Mechanical AllodyniaTo be determinedTo be determined
PregabalinChung (SNL) RatReversal of Mechanical AllodyniaDose-dependent~2.6-5.3 hours in rats[14]
GabapentinChung (SNL) RatReversal of Mechanical AllodyniaDose-dependent~2-3 hours in rats

Section 3: Bridging the Gap - In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to establish a predictive relationship between the in vitro data and the in vivo outcomes. A strong IVIVC can significantly de-risk a drug development program by allowing for more accurate predictions of human efficacy and dosing regimens.

3.1. The Concept of IVIVC

IVIVC is a mathematical model that aims to predict the in vivo response from in vitro data.[21] For this compound, this would involve correlating parameters like in vitro binding affinity (Ki) and functional potency with in vivo efficacy (ED50) and pharmacokinetic parameters.

3.2. Analysis and Discussion

  • Potency Translation: Does the rank order of in vitro potency for this compound and its comparators match their in vivo efficacy?

  • Exposure-Response Relationship: Can the observed in vivo efficacy be explained by the plasma concentrations achieved in the PK studies in relation to the in vitro potency?

  • Addressing Discrepancies: If a poor correlation is observed, potential reasons should be investigated. These may include:

    • Metabolic Instability: Is the compound rapidly metabolized in vivo, leading to low exposure at the target?

    • Poor Blood-Brain Barrier Penetration: Does the compound efficiently cross into the central nervous system where the target is located?

    • Off-Target Effects: Are there other unforeseen interactions contributing to the in vivo phenotype?

Conclusion

The systematic evaluation of this compound, from its fundamental interaction with the α2δ-1 subunit to its therapeutic effect in a preclinical pain model, provides a robust foundation for its continued development. By carefully designing and executing the in vitro and in vivo studies outlined in this guide, and by critically analyzing the resulting IVIVC, researchers can gain the necessary insights to confidently advance this promising compound towards the clinic. The path from bench to bedside is arduous, but a commitment to scientific rigor and a thorough understanding of the interplay between in vitro and in vivo pharmacology are the surest guides.

References

A Head-to-Head Comparison for the Modern Researcher: Pregabalin vs. (s)-3-Amino-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Molecules—A Potent Therapeutic and Its Endogenous Structural Cousin

In the landscape of neuroscience and pharmacology, the gabapentinoid class of drugs represents a significant therapeutic advancement, particularly in the management of neuropathic pain and epilepsy. At the forefront of this class is pregabalin, a compound lauded for its efficacy and well-defined mechanism of action. Structurally, pregabalin is (S)-3-(aminomethyl)-5-methylhexanoic acid, a γ-amino acid analog. However, the vast chemical space of endogenous metabolites contains molecules with intriguing structural similarities to established therapeutics. One such molecule is (s)-3-Amino-4-methylpentanoic acid, also known as β-leucine, a natural metabolite of the essential amino acid L-leucine.[1][2][3][4][5]

While pregabalin's interaction with the α2δ subunit of voltage-gated calcium channels is well-documented, the pharmacological profile of its structural isomer, this compound, in the central nervous system remains largely unexplored. This guide, designed for the discerning researcher, will not present a conventional comparison of two marketed drugs. Instead, it will provide a comprehensive overview of the known properties of pregabalin and this compound, and, more critically, delineate a rigorous experimental framework to investigate whether this endogenous metabolite shares the therapeutic potential of its well-known counterpart. This document serves as both a summary of current knowledge and a roadmap for future discovery.

Part 1: Physicochemical and Pharmacokinetic Profiles

A fundamental starting point for comparing any two compounds is an examination of their basic chemical and physical properties, as well as their behavior within a biological system.

PropertyThis compound (β-Leucine)Pregabalin
IUPAC Name (3S)-3-Amino-4-methylpentanoic acid(3S)-3-(aminomethyl)-5-methylhexanoic acid
Molecular Formula C₆H₁₃NO₂C₈H₁₇NO₂
Molecular Weight 131.17 g/mol 159.23 g/mol
Known Biological Role Human metabolite of L-leucine.[1][2][3][4][5]Therapeutic agent (anticonvulsant, analgesic, anxiolytic).
Bioavailability Not characterized for CNS activity.≥90% (oral).[6][7]
Protein Binding Not characterized.<1%.[8][9]
Metabolism Metabolized into β-ketoisocaproate and subsequently acetyl-CoA.[1]Negligible (<2%), not metabolized by cytochrome P450 enzymes.[7][10]
Elimination Half-life Not characterized in the context of CNS pharmacology.Approximately 6.3 hours.[6][7][8]
Excretion Metabolic end products.>90% excreted unchanged in urine.[9][10]

Part 2: Mechanism of Action - The Known and the Unknown

The therapeutic efficacy of pregabalin is directly attributed to its specific and high-affinity binding to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels in the central nervous system.[11][12][13] This interaction is crucial as it modulates calcium influx at presynaptic nerve terminals, which in turn reduces the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P. It is this dampening of excessive neuronal signaling that is thought to underlie its analgesic, anticonvulsant, and anxiolytic effects.

Conversely, the mechanism of action for this compound in the context of neuronal signaling is entirely unknown. Its established role is within the metabolic pathway of L-leucine, where it is produced by the enzyme leucine 2,3-aminomutase.[1][2][3] There is currently no published evidence to suggest that it binds to the α2δ subunit or any other neuronal receptor in a manner similar to pregabalin.

cluster_Pregabalin Pregabalin's Mechanism of Action cluster_Metabolite This compound: Known Metabolic Role PGB Pregabalin a2d α2δ Subunit of Voltage-Gated Ca²⁺ Channel PGB->a2d Binds Ca_channel Presynaptic Ca²⁺ Influx a2d->Ca_channel Modulates NT_release Release of Excitatory Neurotransmitters (e.g., Glutamate) Ca_channel->NT_release Reduces Neuronal_activity Reduced Neuronal Excitability NT_release->Neuronal_activity Leads to Leucine L-Leucine Metabolite (s)-3-Amino-4-methylpentanoic acid (β-Leucine) Leucine->Metabolite Metabolism Further Metabolism to Acetyl-CoA Metabolite->Metabolism Enzyme Leucine 2,3-aminomutase Enzyme->Leucine

Figure 1. Comparative pathways of Pregabalin and its metabolic cousin.

Part 3: A Proposed Experimental Workflow for Comparative Analysis

To ascertain whether this compound possesses gabapentinoid-like activity, a systematic, multi-tiered experimental approach is required. The following protocols are designed to provide a comprehensive characterization, moving from in vitro target engagement to in vivo functional outcomes.

G cluster_0 Tier 1: In Vitro Target Engagement cluster_1 Tier 2: In Vivo Efficacy Models cluster_2 Tier 3: Pharmacokinetic Profiling a Radioligand Binding Assay (α2δ-1 and α2δ-2 subunits) b Whole-Cell Patch Clamp Electrophysiology (Dorsal Root Ganglion Neurons) a->b If binding is confirmed c Neuropathic Pain Model (Chronic Constriction Injury - CCI) b->c If channel modulation is observed d Epilepsy Model (Pentylenetetrazole - PTZ Induced Seizures) b->d If channel modulation is observed e Bioavailability and Brain Penetration Studies c->e If efficacy is demonstrated d->e If efficacy is demonstrated

Figure 2. Proposed experimental workflow for comparative analysis.
Experiment 1: Radioligand Binding Assay for α2δ Subunit Affinity

Objective: To determine if this compound competitively binds to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels.

Methodology:

  • Membrane Preparation:

    • Homogenize porcine brain tissue or membranes from cell lines stably expressing human α2δ-1 or α2δ-2 subunits in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension and re-centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Assay:

    • In a 96-well plate, combine the prepared membranes, a constant concentration of radiolabeled pregabalin (e.g., [³H]pregabalin), and increasing concentrations of unlabeled this compound or pregabalin (as a positive control).

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of unlabeled pregabalin.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Detection and Analysis:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the concentration of the competing ligand and fit the data to a one-site competition model to determine the inhibitory constant (Ki).

Experiment 2: Whole-Cell Patch-Clamp Electrophysiology

Objective: To assess the functional effect of this compound on high-voltage-activated calcium channel currents in sensory neurons.

Methodology:

  • Cell Preparation:

    • Culture dorsal root ganglion (DRG) neurons from neonatal rats. These neurons are known to express high levels of α2δ subunits and are crucial in pain pathways.[14][15]

  • Electrophysiological Recording:

    • Using the whole-cell patch-clamp technique, establish a stable recording from a single DRG neuron.[16]

    • The extracellular solution should contain blockers of sodium and potassium channels to isolate calcium currents, with barium often used as the charge carrier.

    • The intracellular pipette solution will contain a cesium-based solution to block potassium currents from inside the cell.

  • Experimental Protocol:

    • Apply a voltage-step protocol to elicit high-voltage-activated calcium channel currents.

    • Establish a baseline recording of the current amplitude.

    • Perfuse the neuron with a known concentration of this compound and record the current again. Pregabalin should be used as a positive control.

    • Wash out the compound to observe any reversal of the effect.

  • Data Analysis:

    • Measure the peak amplitude of the calcium current before, during, and after the application of the test compound.

    • Calculate the percentage of inhibition of the calcium current.

    • Construct a dose-response curve to determine the IC50 value.

Experiment 3: In Vivo Model of Neuropathic Pain (Chronic Constriction Injury - CCI)

Objective: To evaluate the analgesic efficacy of this compound in a validated animal model of neuropathic pain.

Methodology:

  • Surgical Procedure:

    • Under anesthesia, expose the sciatic nerve of adult male Sprague-Dawley rats.

    • Loosely tie four ligatures around the nerve, causing a chronic constriction.[17][18][19][20] This procedure induces behavioral signs of neuropathic pain, such as mechanical allodynia and thermal hyperalgesia.

  • Behavioral Testing:

    • After a recovery period (e.g., 7-14 days), assess the baseline pain response.

      • Mechanical Allodynia: Use von Frey filaments of increasing stiffness applied to the plantar surface of the hind paw to determine the paw withdrawal threshold.

      • Thermal Hyperalgesia: Use a radiant heat source (e.g., Hargreaves apparatus) to measure the latency to paw withdrawal.

    • Administer this compound (e.g., via oral gavage or intraperitoneal injection) at various doses. Pregabalin will be used as a positive control.

    • Repeat the behavioral tests at set time points after drug administration.

  • Data Analysis:

    • Compare the paw withdrawal thresholds and latencies before and after drug administration.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine if the compound significantly reduces pain behaviors compared to a vehicle control.

Experiment 4: In Vivo Model of Epilepsy (Pentylenetetrazole - PTZ Induced Seizures)

Objective: To determine if this compound has anticonvulsant properties.

Methodology:

  • Animal Model:

    • Use adult male mice (e.g., C57BL/6 strain).

    • Administer a sub-convulsive dose of pentylenetetrazole (PTZ), a GABA-A receptor antagonist, which induces clonic seizures.[21][22][23][24]

  • Experimental Protocol:

    • Pre-treat groups of mice with various doses of this compound, pregabalin (positive control), or vehicle.

    • After a set pre-treatment time (e.g., 30-60 minutes), administer PTZ.

    • Observe the mice for a defined period (e.g., 30 minutes) and record the latency to the first seizure, the duration of seizures, and the seizure severity based on a standardized scoring system (e.g., Racine scale).

  • Data Analysis:

    • Compare the seizure parameters between the different treatment groups.

    • Statistically analyze the data to determine if the compound significantly increases seizure latency and reduces seizure duration and severity.

Conclusion: Bridging the Gap Between Metabolism and Pharmacology

Pregabalin stands as a testament to the success of targeting the α2δ subunit of voltage-gated calcium channels for the treatment of neurological disorders. Its structural relative, the endogenous metabolite this compound (β-leucine), offers an intriguing case for pharmacological investigation. While currently understood only in the context of L-leucine metabolism, its structural similarity to pregabalin warrants a thorough examination of its potential CNS activity.

The experimental workflow detailed in this guide provides a clear and scientifically rigorous path to characterizing the pharmacological profile of this compound. The outcomes of these studies will definitively answer whether this metabolite is merely a metabolic bystander or a potential endogenous modulator of neuronal excitability with untapped therapeutic potential. For the drug development professional and the academic researcher alike, exploring the pharmacology of such endogenous molecules is a critical step in understanding the complex interplay between metabolism and neuronal function, and may unveil novel pathways for therapeutic intervention.

References

A Comparative Guide to the Synthetic Efficiency of Routes to (S)-3-Amino-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

(S)-3-amino-4-methylpentanoic acid, a non-proteinogenic β-amino acid, is a critical chiral building block in the pharmaceutical industry. Its most prominent application is as the key intermediate in the synthesis of Pregabalin, an anticonvulsant and anxiolytic agent. The stereocenter at the C3 position is crucial for its biological activity, making enantiomerically pure synthesis a primary objective for process chemists and researchers. This guide provides an in-depth comparison of prevalent synthetic strategies, benchmarking their efficiency based on yield, stereoselectivity, scalability, and overall process sustainability. We will delve into the mechanistic underpinnings of chemoenzymatic and asymmetric synthesis methodologies, supported by experimental protocols and comparative data.

Introduction to the Synthetic Challenge

The core challenge in synthesizing this compound lies in the efficient and precise installation of the stereogenic center adjacent to the sterically demanding isobutyl group. The ideal synthesis should be high-yielding, produce the desired (S)-enantiomer with excellent enantiomeric excess (e.e.), utilize cost-effective and readily available starting materials, and be amenable to large-scale production. This guide will compare two dominant and mechanistically distinct approaches: a chemoenzymatic route employing nitrilase-catalyzed kinetic resolution and an asymmetric synthesis strategy using ene-reductases.

Route 1: Chemoenzymatic Synthesis via Nitrilase-Catalyzed Kinetic Resolution

This elegant approach leverages the high enantioselectivity of enzymes to resolve a racemic mixture. The strategy begins with the inexpensive starting material isobutylsuccinonitrile (IBSN) and employs a nitrilase enzyme to selectively hydrolyze one nitrile group of the (S)-enantiomer, leading to the formation of (S)-3-cyano-5-methylhexanoic acid ((S)-CMHA), a direct precursor to the target molecule.

The causality behind this choice is rooted in the principles of green chemistry. Biocatalysis operates under mild aqueous conditions, avoiding harsh reagents and high temperatures. The key to this process is the kinetic resolution, where the enzyme acts on one enantiomer much faster than the other, allowing for the separation of the desired activated intermediate.

G cluster_0 Chemoenzymatic Route A Racemic Isobutylsuccinonitrile (IBSN) B (S)-3-cyano-5-methylhexanoic acid ((S)-CMHA) + (R)-IBSN A->B Immobilized Nitrilase (e.g., from E. coli) Enantioselective Hydrolysis C This compound B->C Hydrogenation (e.g., Raney Nickel, H₂) D Racemization of (R)-IBSN B->D Separation D->A Recycle

Caption: Workflow for the chemoenzymatic synthesis of this compound.

Experimental Protocol: Nitrilase-Catalyzed Hydrolysis of IBSN

This protocol is a representative synthesis based on established literature.[1][2]

  • Biocatalyst Preparation: Escherichia coli cells harboring a suitable nitrilase (e.g., BrNIT from Brassica rapa) are cultured and harvested. The cells are then immobilized on a support, such as epoxy resin, to enhance stability and facilitate reuse.[1][2]

  • Enzymatic Hydrolysis: In a temperature-controlled reactor (e.g., 30-40°C), the immobilized nitrilase is suspended in a buffered aqueous solution (e.g., pH 7.5-8.0). Racemic isobutylsuccinonitrile (IBSN) is added to a specific concentration (e.g., 100 g/L).[1] The reaction is agitated for a set period (e.g., 12-24 hours) until approximately 45-50% conversion is achieved. This endpoint is critical to maximize the enantiomeric excess of the product.

  • Product Separation: The reaction mixture is filtered to recover the immobilized enzyme for recycling. The aqueous phase, containing the product (S)-CMHA and unreacted (R)-IBSN, is then processed. Acidification of the solution followed by extraction with an organic solvent (e.g., ethyl acetate) allows for the separation of (S)-CMHA.

  • Hydrogenation: The purified (S)-CMHA is dissolved in a suitable solvent (e.g., water or methanol). A hydrogenation catalyst, such as Raney Nickel, is added.[2] The mixture is subjected to hydrogen gas at elevated pressure (e.g., 2.0 MPa) and temperature (e.g., 25°C) until the nitrile group is fully reduced to the primary amine.[2]

  • Isolation: After the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting crude this compound can be purified by recrystallization.

  • (Optional) Racemization and Recycling: The unreacted (R)-IBSN recovered from the separation step can be racemized under basic conditions and recycled back into the enzymatic hydrolysis step, significantly improving the overall process atom economy.[1]

Route 2: Asymmetric Bioreduction using Ene-Reductases

This alternative chemoenzymatic strategy establishes the crucial stereocenter via an asymmetric reduction of a prochiral α,β-unsaturated precursor. Ene-reductases, a class of flavin-dependent enzymes, catalyze the stereospecific addition of a hydride to a carbon-carbon double bond, offering a powerful method for generating chiral centers.

The rationale for this approach lies in its potential for near-perfect enantioselectivity from the outset, avoiding a resolution step. By designing the substrate and choosing the appropriate enzyme, one can directly synthesize the desired enantiomer, theoretically achieving 100% conversion to a product with very high e.e.

G cluster_1 Asymmetric Bioreduction Route X Keto Ester Precursor Y β-Cyanoacrylate Ester X->Y Multi-step chemical synthesis (e.g., Triflate formation, Cyanation) Z (S)-Ethyl 3-cyano-5-methylhexanoate Y->Z Ene-Reductase + Cofactor Regeneration System (Asymmetric Bioreduction) W This compound Z->W 1. Ester Hydrolysis 2. Nitrile Reduction (Hydrogenation)

Caption: Workflow for the asymmetric synthesis via ene-reductase-mediated bioreduction.

Experimental Protocol: Ene-Reductase Mediated Synthesis

This protocol is a representative synthesis based on published methods.[3]

  • Substrate Synthesis: An appropriate β-cyanoacrylate ester is synthesized via chemical methods. This often involves the conversion of a keto ester to its corresponding vinyl triflate, followed by a palladium-catalyzed cyanation reaction.[3]

  • Asymmetric Bioreduction: In a buffered aqueous system, the β-cyanoacrylate ester substrate is introduced. The ene-reductase enzyme is added along with a cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH recycling). The reaction is gently agitated at a controlled temperature (e.g., 30°C) until full conversion of the substrate is observed by HPLC or GC analysis.

  • Product Extraction: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate) to isolate the chiral β-cyano ester product, (S)-ethyl 3-cyano-5-methylhexanoate.

  • Hydrolysis and Reduction: The isolated ester is first hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. Subsequently, the nitrile group is reduced to the amine via catalytic hydrogenation, similar to the final step in Route 1, to yield the final product.

Performance Benchmark: A Comparative Analysis

To provide an objective comparison, the key performance indicators for each route are summarized below. The data represents typical values reported in process research and development literature.

MetricRoute 1: Nitrilase-Catalyzed ResolutionRoute 2: Ene-Reductase BioreductionJustification & Expert Insights
Overall Yield Moderate to High (can be >80% with recycle)ModerateRoute 1's yield is highly dependent on the efficiency of the (R)-enantiomer recycle. Without it, the theoretical maximum is 50%. Route 2 suffers from a longer initial chemical synthesis of the substrate, which can lower the overall yield.
Enantiomeric Excess (e.e.) >99%>99%Both enzymatic methods are capable of delivering exceptionally high enantiopurity, which is a significant advantage over many traditional chemical methods.[1][3]
Number of Steps 2-3 steps (from IBSN)4-5 steps (from basic keto ester)The nitrilase route is notably more concise, starting from a readily available dinitrile.[1] The ene-reductase path requires a more complex synthesis of the unsaturated precursor.[3]
Atom Economy Potentially very highModerateWith efficient racemization and recycling of the unwanted (R)-IBSN, Route 1 approaches excellent atom economy.[1] Route 2 involves several steps with protecting groups and activating agents, which reduces its overall atom economy.
Key Reagents/Catalysts Immobilized nitrilase, Raney NiEne-reductase, Pd catalyst, expensive triflating agentsThe primary cost for Route 1 is the development and production of the biocatalyst. Route 2 may involve expensive transition metal catalysts and reagents for the substrate synthesis.
Scalability & Industrial Viability High (demonstrated at scale)Moderate to HighThe nitrilase process has been successfully implemented for large-scale production.[1] The scalability of the ene-reductase route depends on the availability and cost of the enzyme and the efficiency of the cofactor regeneration system.
Sustainability ExcellentGoodBoth routes utilize mild, enzyme-catalyzed steps. Route 1 is arguably superior due to its shorter sequence and the potential for a highly atom-economical process with recycling.

Conclusion and Recommendations

Both the nitrilase-catalyzed resolution and the ene-reductase-mediated asymmetric synthesis represent state-of-the-art, efficient routes to this compound.

The Chemoenzymatic route via Nitrilase-Catalyzed Resolution is highly recommended for industrial-scale manufacturing. Its primary advantages are the use of a cheap starting material, a very short synthetic sequence, and a proven track record of scalability. The ability to racemize and recycle the undesired enantiomer makes it a highly atom-economical and cost-effective process, aligning well with the principles of sustainable manufacturing.[1][2]

The Asymmetric Bioreduction route using Ene-Reductases is an excellent choice for laboratory-scale synthesis and for building chiral libraries. While the overall process is longer, it offers a direct, non-resolution-based entry to the chiral product with outstanding enantioselectivity.[3] This method provides synthetic flexibility and could be advantageous when structurally diverse analogs are required, as the substrate can be readily modified.

Ultimately, the choice of synthetic route will depend on the specific goals of the research or production campaign. For bulk manufacturing where cost and efficiency are paramount, the nitrilase pathway is the clear frontrunner. For more exploratory work in medicinal chemistry, the flexibility and directness of the ene-reductase approach may be more suitable.

References

Safety Operating Guide

Navigating the Safe Handling of (s)-3-Amino-4-methylpentanoic Acid: A Practical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the meticulous handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proficient management of (s)-3-Amino-4-methylpentanoic acid, a key building block in various synthetic pathways. Beyond a mere checklist, this document elucidates the rationale behind each procedural step, fostering a culture of safety and scientific integrity within your laboratory.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound, while not classified as a highly hazardous substance, presents potential risks that necessitate careful handling. According to its Safety Data Sheet (SDS), the primary hazards include:

  • Skin Irritation: Prolonged or repeated contact may cause skin irritation.[1][2]

  • Serious Eye Irritation: Direct contact with the eyes can cause significant irritation.[1][2]

  • Respiratory Irritation: Inhalation of dust particles may lead to respiratory tract irritation.[1][2]

  • Harmful if Swallowed: Ingestion of the compound can be harmful.[1]

A thorough risk assessment should be conducted before commencing any work. This involves evaluating the quantity of the substance being used, the duration of the handling process, and the potential for dust generation.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment are non-negotiable for safeguarding against the identified hazards. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentRationale
Eyes/Face Chemical safety goggles or a face shieldProtects against splashes and airborne dust particles that can cause serious eye irritation. Standard safety glasses do not provide a sufficient seal.
Hands Nitrile or Neoprene glovesProvides a barrier against skin contact. Nitrile gloves are a good general-use option, offering resistance to a range of chemicals and are less likely to cause allergic reactions than latex.[4][5][6] Always inspect gloves for tears or punctures before use.[4]
Body Laboratory coatPrevents contamination of personal clothing and minimizes skin contact.
Respiratory Dust mask/particulate respirator (if dust is generated)Recommended when weighing or transferring the solid, especially in poorly ventilated areas, to prevent inhalation of irritating dust particles.[7]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a systematic workflow is crucial for minimizing exposure and preventing contamination. The following steps outline the best practices for handling solid this compound in a laboratory setting.

Preparation and Weighing
  • Designated Area: Conduct all handling of the solid compound in a designated area, such as a chemical fume hood or a benchtop with localized exhaust ventilation. This is particularly important during weighing and transfer to control the inhalation of fine powders.[8]

  • Gather Materials: Before starting, ensure all necessary equipment is clean and readily available. This includes spatulas, weigh boats or paper, and the appropriate collection vessel.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing Technique:

    • Never weigh chemicals directly on the balance pan.[9] Use a clean, durable weigh boat or appropriate weighing paper.[8][9]

    • To minimize dust, gently tap the container to dispense the powder rather than scooping aggressively.

    • Close the container lid immediately after dispensing the desired amount to prevent spillage and contamination.[8]

    • Clean any spills on the balance and surrounding area immediately with a damp cloth or towel.

Transfer and Dissolution
  • Careful Transfer: Carefully transfer the weighed solid into the reaction vessel. A funnel may be used to prevent spillage.

  • Solvent Addition: If dissolving the solid, add the solvent slowly to the vessel containing the amino acid to avoid splashing.

  • Clean-Up: Thoroughly clean all equipment used for weighing and transfer.

The following diagram illustrates the recommended workflow for the safe handling of this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep Gather Materials & Don PPE Designate Work in Designated Area (Fume Hood) Prep->Designate Setup Weigh Weigh Solid Carefully Designate->Weigh Proceed Transfer Transfer to Vessel Weigh->Transfer After Weighing Dissolve Add Solvent (if applicable) Transfer->Dissolve If necessary Clean_Equip Clean Equipment Transfer->Clean_Equip After use Dissolve->Clean_Equip After use Dispose Dispose of Waste Properly Clean_Equip->Dispose Segregate Waste Doff_PPE Remove & Dispose of PPE Dispose->Doff_PPE Final Steps Wash Wash Hands Doff_PPE->Wash

Caption: Workflow for Safe Handling of this compound.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. The disposal method for this compound and associated materials will depend on the level of contamination and local regulations.

Uncontaminated and Minimally Contaminated Solid Waste
  • Empty Containers: The original container, once empty, should be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as chemical waste. After rinsing, the container can often be disposed of as regular laboratory glass or plastic waste, but always check your institution's specific guidelines.

  • Weigh Boats/Paper: Uncontaminated or minimally contaminated weigh boats and paper can typically be disposed of in the regular laboratory trash.

Contaminated Solid Waste
  • Spilled Material: Any significant spills of the solid compound should be carefully swept up, avoiding the generation of dust, and placed in a clearly labeled, sealed container for hazardous waste disposal.[2][10]

  • Contaminated PPE: Disposable gloves and other heavily contaminated PPE should be placed in a designated hazardous waste container.

Aqueous Waste
  • Solutions: Aqueous solutions of this compound, depending on the concentration and other components, may be considered non-hazardous. However, it is best practice to collect all chemical waste, including solutions, in a properly labeled waste container for pickup by your institution's environmental health and safety department. Never pour chemical waste down the drain without explicit approval from your safety officer.

Always consult your institution's specific chemical waste disposal guidelines and your local regulations for final determination.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation develops or persists.[1][2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

  • Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's emergency response team.

By integrating these safety protocols into your daily laboratory practices, you can confidently and responsibly handle this compound, ensuring the well-being of yourself and your colleagues while advancing your critical research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(s)-3-Amino-4-methylpentanoic acid
Reactant of Route 2
Reactant of Route 2
(s)-3-Amino-4-methylpentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.